p-Phenetidine
Description
Properties
IUPAC Name |
4-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
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InChI Key |
IMPPGHMHELILKG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N | |
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Molecular Formula |
C8H11NO | |
| Record name | P-PHENETIDINE | |
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| Record name | p-PHENETIDINE | |
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DSSTOX Substance ID |
DTXSID0025864 | |
| Record name | 4-Ethoxyaniline | |
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Molecular Weight |
137.18 g/mol | |
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Physical Description |
P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT. | |
| Record name | P-PHENETIDINE | |
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| Record name | p-Phenetidine | |
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Boiling Point |
482 °F at 760 mmHg (NTP, 1992), 253-255 °C | |
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Flash Point |
240 °F (NTP, 1992), 120 °C c.c. | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate) | |
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Density |
1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Vapor Density |
4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10 | |
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CAS No. |
156-43-4 | |
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| Record name | 4-Ethoxyaniline | |
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| Record name | p-Aminophenetole | |
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| Record name | Benzenamine, 4-ethoxy- | |
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| Record name | 4-Ethoxyaniline | |
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| Record name | p-phenetidine | |
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| Record name | P-PHENETIDINE | |
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Melting Point |
36 to 39 °F (NTP, 1992), 2.4 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to p-Phenetidine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring an ethoxy and an amino group on a benzene (B151609) ring, makes it a versatile building block in the pharmaceutical and dye industries.[3][4] Historically, it gained prominence as a key precursor in the manufacture of early synthetic analgesics like phenacetin (B1679774).[1][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in synthesis and its analysis, and relevant metabolic pathways for professionals in drug development.
Core Properties of this compound
This compound is a colorless to light-yellow or amber liquid that tends to darken to a red or brown hue upon exposure to air and light.[6][7][8] It is combustible and sensitive to both air and light, necessitating storage in a cool, dry, and well-ventilated area in tightly sealed containers.[3][9]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 156-43-4 | [1][6] |
| Molecular Formula | C₈H₁₁NO | [1][6] |
| Molar Mass | 137.18 g/mol | [1][10] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Melting Point | 2-5 °C (36-41 °F) | [11][12] |
| Boiling Point | 250-255 °C (482-491 °F) | [6][7][11][13] |
| Density | 1.065 - 1.07 g/mL at 20-25 °C | [1][7][12] |
| Solubility in Water | 20 g/L at 20 °C (Slightly soluble to insoluble) | [1][6] |
| Solubility in Organic | Soluble in alcohol | [6][7] |
| Flash Point | 116-120 °C (241-248 °F) | [1][13] |
| Vapor Density | 4.73 (Heavier than air) | [7][8] |
| Refractive Index | 1.559-1.56 |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[9][14] It causes serious eye irritation and is suspected of causing genetic defects.[9][14] Inhalation of its vapors can be harmful.[9]
GHS Hazard Pictograms:
-
GHS07: Exclamation mark
-
GHS08: Health hazard
Hazard Statements: H302, H312, H317, H319, H332, H341[1]
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][15]
Applications in Synthesis and Research
The primary application of this compound is as an intermediate in chemical synthesis.[2]
-
Pharmaceuticals: It is a well-known precursor for the synthesis of analgesics and antipyretics, most notably phenacetin and bucetin.[1][3]
-
Dyes: It serves as an intermediate in the manufacturing of various dyes, such as AS-VL, alizarin (B75676) red 5G, and fast acid blue R.[4]
-
Other Industrial Uses: this compound is also utilized in the production of rubber anti-aging agents and as a preservative in feed and food to prevent oxidative deterioration.[4]
Experimental Protocols
Synthesis of Phenacetin from this compound
This protocol details the amide synthesis of phenacetin from this compound and acetic anhydride (B1165640).
Materials:
-
This compound (0.20 g, 1.46 mmol)[16]
-
Deionized water[16]
-
Concentrated hydrochloric acid (12 M)[16]
-
Activated carbon (decolorizing charcoal)[16]
-
Sodium acetate (B1210297) (0.24 g, 2.92 mmol)[16]
-
Acetic anhydride (0.20 mL, 2.20 mmol)[16]
-
10-mL Erlenmeyer flasks
-
Hot plate
-
Pipettes
-
Suction filtration apparatus (Büchner funnel)
-
Ice-water bath
Methodology:
-
Purification of this compound:
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of this compound with 3.50 mL of deionized water.[16]
-
Add 4 drops of concentrated hydrochloric acid to dissolve the amine, forming this compound hydrochloride.[16]
-
Add a spatula-tip of activated carbon to the solution, and gently swirl the flask on a hot plate for a few minutes to decolorize the solution.[16]
-
Remove the activated carbon by pipette filtration into a clean 10-mL flask.[16]
-
-
Amide Synthesis:
-
Prepare a weakly basic solution by dissolving 0.24 g of sodium acetate in 0.80 mL of water in a separate 10-mL flask.[16]
-
Gently warm the purified this compound hydrochloride solution on a hot plate.[16]
-
While swirling the warm solution, add 0.20 mL of acetic anhydride.[16]
-
Immediately add the sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[16]
-
-
Crystallization and Isolation:
-
Recrystallization:
HPLC Analysis of this compound
This protocol outlines a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[17]
Instrumentation and Materials:
-
HPLC System: With a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 100Å.[17]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[17]
-
Detection Wavelength: 200 nm[17]
-
Sample: this compound dissolved in a suitable solvent.
Methodology:
-
System Preparation:
-
Prepare the mobile phase by mixing the specified proportions of acetonitrile, water, and sulfuric acid.
-
Degas the mobile phase before use.
-
Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of this compound at a UV wavelength of 200 nm.[17]
-
The retention time and peak area can be used for qualitative and quantitative analysis.
-
Visualizing Chemical and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate key transformations involving this compound.
Caption: Synthesis of Phenacetin from this compound.
Caption: Metabolic Pathway of Phenacetin and Action of this compound.
Conclusion
This compound remains a compound of significant interest in organic synthesis and pharmaceutical research. Its well-defined properties and versatile reactivity make it an essential building block for a range of commercial products. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications is crucial for researchers and professionals in the chemical and pharmaceutical sciences. The role of this compound as a metabolite of phenacetin and its interaction with cyclooxygenase enzymes also highlights its importance in toxicological and drug metabolism studies.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [lanxess.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [drugfuture.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 98% 156-43-4 India [ottokemi.com]
- 12. Phenetidine | 156-43-4 [chemicalbook.com]
- 13. ICSC 1720 - this compound [chemicalsafety.ilo.org]
- 14. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. stolaf.edu [stolaf.edu]
- 17. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. Effects of phenacetin and its metabolite this compound on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of p-Phenetidine from p-Nitrophenetole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-phenetidine, a crucial intermediate in the pharmaceutical and dye industries, through the reduction of p-nitrophenetole. This document details the most common and effective reduction methodologies, including catalytic hydrogenation, reduction with iron in acidic medium, and the Zinin reduction using sodium sulfide (B99878). Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and optimizing the synthesis of this compound. The guide also includes visualizations of the reaction pathway and experimental workflows to enhance understanding.
Introduction
This compound (4-ethoxyaniline) is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals such as phenacetin (B1679774) and other analgesics, as well as various dyes. The most prevalent synthetic route to this compound involves the reduction of the nitro group of p-nitrophenetole. The choice of reduction method is critical and depends on factors such as cost, scalability, desired purity, and environmental considerations. This guide explores three prominent methods for this conversion, providing the necessary technical details for laboratory and process development.
Reaction Pathway
The fundamental transformation in the synthesis of this compound from p-nitrophenetole is the reduction of the aromatic nitro group to an amine.
Caption: General reaction pathway for the synthesis of this compound from p-nitrophenetole.
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method is a critical decision in the synthesis of this compound. The following table summarizes the key quantitative parameters for the three primary methods discussed in this guide.
| Reduction Method | Typical Catalyst/Reagent | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Reported Yield (%) | Purity Considerations |
| Catalytic Hydrogenation | Pd/C, Pt/C, PtO₂, Raney Nickel | Ethanol (B145695), Methanol | 25 - 100 | 1 - 10 | 0.5 - 5 | >95[1] | High purity, catalyst filtration required. |
| Iron/Acid Reduction | Iron powder, Acetic Acid/HCl | Ethanol, Water | 70 - 100 | 1 | 1 - 4 | 85 - 95 | Good purity, requires removal of iron sludge. |
| Zinin Reduction | Sodium Sulfide (Na₂S) | Ethanol, Water | 70 - 100 | 1 | 2 - 6 | 80 - 90 | Can be selective for polynitro compounds, sulfur byproducts. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from p-nitrophenetole using the three discussed reduction methods.
Method 1: Catalytic Hydrogenation
This method is often preferred for its high yield and clean reaction profile.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of p-nitrophenetole.
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve p-nitrophenetole (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 70-100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid. A yield of 97% has been reported for a similar process.[1]
Method 2: Reduction with Iron in Acetic Acid
This classical method is a cost-effective alternative to catalytic hydrogenation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole (1 equivalent) and a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the stirred solution. Slowly add glacial acetic acid or a dilute solution of hydrochloric acid to initiate the reaction. The reaction is exothermic and may require initial cooling.
-
Reaction: Heat the reaction mixture to reflux (around 80-100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron and iron oxide sludge. Wash the filter cake with ethanol.
-
Isolation and Purification: Combine the filtrate and washings. Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline. Extract the this compound into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by vacuum distillation.
Method 3: Zinin Reduction with Sodium Sulfide
The Zinin reduction is particularly useful for the selective reduction of one nitro group in polynitro aromatic compounds and offers a distinct reaction mechanism.[2]
Zinin Reduction Mechanism
Caption: Postulated intermediates in the Zinin reduction of p-nitrophenetole.
Procedure:
-
Preparation of Sodium Polysulfide (optional but often more effective): In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. Add elemental sulfur and heat the mixture until the sulfur dissolves to form a dark solution of sodium polysulfide.
-
Reaction Setup: In a separate flask, dissolve p-nitrophenetole (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add the aqueous solution of sodium sulfide (or sodium polysulfide) to the ethanolic solution of p-nitrophenetole. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (around 80-90°C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, add water to precipitate the product or extract it with an organic solvent.
-
Isolation and Purification: Isolate the crude this compound by filtration or extraction. Wash the crude product with water to remove inorganic salts. Purify the product by recrystallization or vacuum distillation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: Approximately 254 °C at atmospheric pressure.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed around 6.7-6.8 ppm (aromatic protons), 3.9 ppm (ethoxy -CH₂-), 3.4 ppm (amine -NH₂), and 1.4 ppm (ethoxy -CH₃).[3]
-
¹³C NMR (CDCl₃): Characteristic peaks for the aromatic carbons and the ethoxy group carbons are expected.
-
Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ is expected at m/z = 137.[4]
-
Safety Considerations
-
p-Nitrophenetole: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).
-
This compound: Toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.
-
Iron/Acid Reduction: The reaction can be vigorous and exothermic. Use a fume hood and add reagents slowly.
-
Zinin Reduction: Sodium sulfide and its solutions are corrosive and can release toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from p-nitrophenetole can be effectively achieved through several reduction methods. Catalytic hydrogenation generally offers the highest yields and purity, making it suitable for applications with stringent quality requirements. The iron/acid reduction method provides a cost-effective alternative, while the Zinin reduction offers selectivity in specific contexts. The choice of method will ultimately be guided by the specific needs of the researcher or organization, balancing factors of yield, purity, cost, and safety. This guide provides the foundational knowledge and detailed protocols to enable informed decisions and successful synthesis of this important chemical intermediate.
References
Spectroscopic Analysis of p-Phenetidine: A Technical Guide
Introduction
p-Phenetidine (4-ethoxyaniline) is an organic compound with the chemical formula C₈H₁₁NO. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment are paramount in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.
| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aromatic H (ortho to -NH₂) | 6.69 | d | 7.0 |
| Aromatic H (ortho to -OC₂H₅) | 6.63 | d | 7.0 |
| Methylene H (-OCH₂-) | 3.93 | q | 7.0 |
| Amine H (-NH₂) | 3.33 | s | - |
| Methyl H (-CH₃) | 1.35 | t | 7.0 |
| Solvent: CDCl₃, Reference: TMS |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.
| Assignment | Chemical Shift (δ) [ppm] |
| C-O | 152.9 |
| C-N | 140.0 |
| C (Aromatic) | 116.5 |
| C (Aromatic) | 114.9 |
| C (-OCH₂-) | 55.8 |
| C (-CH₃) | 14.8 |
| Solvent: CDCl₃, Reference: TMS |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H Stretch (Amine) | Strong, Broad |
| 3050 - 3000 | C-H Stretch (Aromatic) | Medium |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium |
| 1620 - 1580 | C=C Stretch (Aromatic Ring) | Strong |
| 1510 | N-H Bend (Amine) | Strong |
| 1240 | C-O Stretch (Aryl Ether) | Strong |
| 830 | C-H Bend (p-disubstituted) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a complete, high-resolution UV-Vis spectrum for this compound is not widely available in the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in HPLC applications.[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.
| λmax [nm] | Solvent | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] |
| ~200 - 240 | Common organic solvents | Data not available |
| ~280 - 300 | Common organic solvents | Data not available |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to approximately 12 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Use a standard proton-decoupled experiment.
-
Spectral Width: Set to approximately 220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or internal standard.
-
Integrate the signals (for ¹H NMR) and pick the peaks.
-
IR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Navigating the Solubility Landscape of p-Phenetidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of p-phenetidine (4-ethoxyaniline), a key intermediate in the pharmaceutical and dye industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate the methodologies.
Executive Summary
This compound, a colorless to pale yellow oily liquid, exhibits a solubility profile that is critical for its application in synthesis, purification, and formulation. This guide consolidates qualitative and quantitative solubility data in various organic solvents, offering a centralized resource for laboratory work. Furthermore, it provides standardized experimental protocols for researchers to generate reliable and reproducible solubility data.
Solubility Profile of this compound
The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its molecular structure, featuring a polar amine group and a moderately nonpolar ethoxybenzene moiety, allows for solubility in a range of organic solvents.
Based on available data, this compound is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[1] It is also reported to be soluble in ether and chloroform.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent Category | Solvent Name | Qualitative Solubility | Quantitative Solubility (at 20°C) |
| Polar Protic | Water | Sparingly soluble/Practically insoluble[2][3][4] | 20 g/L[5] |
| Ethanol | Soluble[2] | Data not available | |
| Methanol | Soluble[1] | Data not available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available |
| Acetone | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | |
| Non-Polar | Hexane | Limited solubility[1] | Data not available |
| Toluene | Data not available | Data not available | |
| Other | Diethyl Ether | Soluble[2] | Data not available |
| Chloroform | Soluble[2] | Data not available |
Note: The temperature dependency of this compound's solubility has been noted, with solubility generally increasing with a rise in temperature.[1]
Experimental Protocols for Solubility Determination
Accurate determination of this compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) can be employed for this purpose.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.
Analytical Methods for Quantification
3.2.1. UV-Vis Spectrophotometry
This method is suitable for the quantification of this compound due to its chromophoric properties.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a UV-Vis spectrum.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample and subsequently calculate the solubility in the original saturated solution.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of this compound, especially in complex mixtures.[7]
-
Method Development: Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength. A mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer has been shown to be effective.[7]
-
Calibration: Inject standard solutions of known this compound concentrations to establish a calibration curve based on peak area or height.
-
Sample Analysis: Inject a filtered and appropriately diluted aliquot of the saturated solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.
Visualizing Methodologies and Concepts
To aid in the understanding of the experimental and conceptual frameworks, the following diagrams are provided.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. This compound [drugfuture.com]
- 4. Phenetidine | 156-43-4 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
The Core Mechanism of p-Phenetidine in Azo Dye Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Phenetidine (4-ethoxyaniline) is a pivotal intermediate in the synthesis of a wide array of azo dyes, which constitute the largest and most versatile class of synthetic colorants. The inherent chemical properties of this compound, particularly the presence of a primary aromatic amine group, allow it to readily undergo diazotization to form a stable diazonium salt. This reactive intermediate is central to the formation of the chromophoric azo group (-N=N-) through an electrophilic substitution reaction with a suitable coupling component. This technical guide provides a comprehensive overview of the mechanism of action of this compound in dye synthesis, detailing the core chemical transformations, experimental protocols, and critical process parameters. The synthesis of the vibrant orange-red dye, 1-(4-ethoxyphenylazo)-2-naphthol, is presented as a representative example to illustrate the practical application of these principles.
Introduction
Azo dyes are organic compounds characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The extensive conjugation within these molecules is responsible for their intense color. This compound serves as a crucial starting material, or "diazo component," in the synthesis of numerous commercially important azo dyes. Its ethoxy substituent can influence the final color and properties of the dye. The synthesis is a two-step process: the diazotization of this compound followed by the azo coupling reaction.[1]
The Core Mechanism: A Two-Step Process
The synthesis of azo dyes from this compound is fundamentally a two-stage process:
-
Diazotization of this compound: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[2] The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[3]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. In the case of our representative example, 2-naphthol (B1666908) (β-naphthol) serves as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo linkage.[1]
Signaling Pathway of Azo Dye Synthesis
The following diagram illustrates the sequential chemical transformations in the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol from this compound.
Caption: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₁₁NO | 137.18 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| 2-Naphthol (β-Naphthol) | C₁₀H₈O | 144.17 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 |
| Ethanol (B145695) | C₂H₅OH | 46.07 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
Detailed Synthesis of 1-(4-ethoxyphenylazo)-2-naphthol
Step 1: Diazotization of this compound
-
In a 250 mL beaker, add 6.86 g (0.05 mol) of this compound to a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Stir the mixture until the this compound dissolves completely. Some hydrochloride salt may precipitate.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water and cool this solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the this compound hydrochloride solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Continuous stirring is essential during the addition.
-
After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath to ensure complete diazotization. The resulting solution is the 4-ethoxybenzenediazonium chloride.
Step 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 7.21 g (0.05 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice-water bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A vibrant orange-red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Filter the crude dye using a Buchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in an oven at 60-80 °C.
Step 3: Purification by Recrystallization
-
The crude 1-(4-ethoxyphenylazo)-2-naphthol can be purified by recrystallization from glacial acetic acid or ethanol to obtain a product with a sharp melting point.[3]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis of the azo dye.
Quantitative Data and Characterization
The yield and purity of the synthesized azo dye are highly dependent on the reaction conditions.
Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale | Expected Outcome |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. | Maximizes the concentration of the diazonium salt for the coupling reaction. |
| Coupling Temperature | < 10 °C | Controls the exothermic coupling reaction and minimizes side reactions. | High yield of the desired azo dye with fewer impurities. |
| pH of Diazotization | Strongly Acidic (pH < 2) | Ensures the formation of nitrous acid from sodium nitrite. | Efficient generation of the nitrosonium ion (NO⁺) for diazotization. |
| pH of Coupling | Alkaline (pH 9-10) | Deprotonates the hydroxyl group of 2-naphthol to form the more reactive naphthoxide ion. | Facilitates the electrophilic attack by the diazonium salt, leading to a higher reaction rate and yield. |
| Molar Ratio (this compound:NaNO₂) | ~1:1.02 | A slight excess of sodium nitrite ensures complete diazotization of the primary amine. | Minimizes unreacted this compound, which could otherwise lead to side products. |
| Molar Ratio (Diazonium Salt:2-Naphthol) | 1:1 | Stoichiometric reaction. | Efficient conversion to the final product. |
| Yield | Typically > 85% | Optimized reaction conditions lead to high conversion. | An expected yield of over 85% of the purified product.[4] |
Spectroscopic Data of a Representative Azo Dye
The structure of the synthesized azo dye can be confirmed using various spectroscopic techniques. The following table provides expected spectral data for 1-(phenylazo)-2-naphthol, a structurally similar compound, which serves as a good reference.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| UV-Vis (in Ethanol) | λmax ≈ 440-504 nm, indicative of the extended π-conjugated system of the azo dye.[4] |
| FT-IR (KBr pellet) | ~3400 cm⁻¹ (broad, O-H stretch), ~1490 cm⁻¹ (N=N stretch), ~1625 cm⁻¹ (C=C aromatic stretch), ~1255 cm⁻¹ (C-O stretch).[4] |
| ¹H NMR (CDCl₃) | δ 6.8-8.6 ppm (multiple signals corresponding to the aromatic protons of the phenyl and naphthyl rings).[4] |
Conclusion
This compound is a versatile and indispensable precursor in the synthesis of a multitude of azo dyes. The mechanism of its action hinges on the facile conversion of its primary aromatic amine functionality into a highly reactive diazonium salt, which subsequently undergoes an efficient electrophilic aromatic substitution with a suitable coupling partner. The precise control of reaction parameters, particularly temperature and pH, is paramount to achieving high yields and purity of the final dye product. The detailed experimental protocol and characterization data provided in this guide for the synthesis of 1-(4-ethoxyphenylazo)-2-naphthol serve as a comprehensive resource for researchers and professionals engaged in the development and synthesis of novel azo dyes.
References
Navigating the Risks: A Technical Guide to the Safe Handling of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Phenetidine (4-ethoxyaniline), a key intermediate in the synthesis of various pharmaceuticals and dyes, presents a significant toxicological profile that necessitates stringent health and safety protocols. This technical guide provides an in-depth analysis of the health and safety considerations associated with the handling of this compound. It is intended for researchers, scientists, and drug development professionals who may encounter this compound in laboratory and industrial settings. This document outlines the physicochemical properties, toxicological data, and recommended safety procedures to mitigate risks. Detailed experimental protocols for key toxicity assessments and visualizations of metabolic pathways and safety workflows are included to provide a comprehensive safety framework.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for assessing its behavior in the workplace and the environment. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Colorless to dark red liquid; turns red to brown on exposure to air and light. | [2][3] |
| Boiling Point | 253-255 °C | [2] |
| Melting Point | 2.4 - 3 °C | [2][4] |
| Density | 1.065 - 1.1 g/cm³ | [2] |
| Vapor Pressure | 10 Pa at 50 °C | [2] |
| Flash Point | 116 - 120 °C (closed cup) | [2][4] |
| Auto-ignition Temperature | 425 °C | [2] |
| Water Solubility | 20 g/L at 20 °C (moderate) | [2][4] |
| Log P (Octanol/Water Partition Coefficient) | 1.24 | [2] |
Toxicological Profile
This compound exhibits moderate to high toxicity through various routes of exposure. The primary health concerns are methemoglobinemia, potential genotoxicity, and renal toxicity.[4][5][6]
Acute Toxicity
Acute exposure to this compound can lead to immediate health effects. The primary acute toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[6] This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death.[3][7]
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 540 mg/kg | [8][9] |
| LD₅₀ | Rabbit | Dermal | 2350 mg/kg | [8] |
| LC₅₀ | Rat | Inhalation (4h) | > 5085 mg/m³ | [10][11] |
| LCLo | Rat | Inhalation (4h) | 487 mg/m³ | [7] |
Chronic Toxicity and Carcinogenicity
Prolonged or repeated exposure to this compound may lead to cumulative effects, including damage to the blood, spleen, and liver.[10][12] Studies in rats have shown that repeated oral administration can cause hemosiderosis, increased extramedullary hemopoiesis, and myeloid hyperplasia of the bone marrow.[13]
This compound is suspected of causing genetic defects.[9] While not classified as a confirmed human carcinogen by IARC, its structural relationship to other carcinogenic aromatic amines warrants a high degree of caution.[6] The metabolic activation of this compound to reactive intermediates is a key concern for its potential carcinogenicity.
Table 3: No-Observed-Adverse-Effect Level (NOAEL) Data for this compound
| Study Duration | Species | Route | NOAEL | Reference(s) |
| 4-week | Rat | Inhalation | 11.1 mg/m³ | [10][12] |
| 1-week | Rat | Inhalation | 38.2 mg/m³ | [10][12] |
| 28-day | Rat | Oral | 10 mg/kg/day | [13][14] |
| Reproductive | - | - | 50 mg/kg/day | [14] |
Mechanism of Toxicity: Signaling Pathways
The toxicity of this compound is intrinsically linked to its metabolism. The following diagram illustrates the metabolic activation of this compound and its subsequent role in inducing methemoglobinemia and potential genotoxicity.
Caption: Metabolic activation of this compound and its toxicological consequences.
Experimental Protocols for Safety Assessment
Detailed and standardized experimental protocols are essential for accurately assessing the toxicity of this compound. The following sections provide methodologies for key toxicological endpoints.
Acute Inhalation Toxicity Study (Rat)
This protocol is based on OECD Guideline 403.[11]
Objective: To determine the acute inhalation toxicity of this compound as an LC₅₀ or approximate lethal concentration.
Methodology:
-
Test Animals: Young, healthy adult Wistar rats (10 of each sex) are used.[10]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Exposure Apparatus: A nose-only inhalation exposure system is utilized to ensure direct exposure and minimize contamination.[11]
-
Atmosphere Generation: this compound vapor and/or aerosol is generated and mixed with air to achieve the desired concentrations.[11] The atmosphere within the exposure chamber is maintained at a slight negative pressure.
-
Exposure Conditions: A single 4-hour exposure to a range of concentrations (e.g., 11.1, 86.2, and 882.6 mg/m³) is performed.[10]
-
Observations: Animals are observed for clinical signs of toxicity during and after exposure for a period of 14 days. Observations include changes in skin and fur, eyes, respiratory rate, and behavioral changes. Body weights are recorded pre-exposure and at regular intervals post-exposure.[15]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[15]
-
Data Analysis: The LC₅₀ is calculated using appropriate statistical methods.
Caption: Experimental workflow for an acute inhalation toxicity study.
Acute Dermal Irritation/Corrosion Study (Rabbit)
This protocol is based on OECD Guideline 404.
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 mL dose of this compound is applied to a small area of skin under a gauze patch. The patch is secured with non-irritating tape.[6]
-
Exposure: The test substance is applied for a 4-hour period.[6]
-
Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours.[16]
-
Scoring: Skin reactions are scored according to the Draize scale.[16]
-
Data Analysis: The mean scores for erythema and edema are calculated to determine the primary irritation index.
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Guideline 471.[17]
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring (his⁻) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[17]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[17]
-
Procedure: a. A small amount of the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are added to molten top agar (B569324).[18] b. The mixture is poured onto a minimal glucose agar plate.[19] c. The plates are incubated at 37°C for 48-72 hours.[20]
-
Data Analysis: The number of revertant colonies (his⁺) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.
Health and Safety Recommendations
A systematic approach to risk management is essential when handling this compound. The following diagram outlines the logical relationships for a comprehensive safety plan.
Caption: Logical workflow for risk management when handling this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in areas where this compound is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for personnel handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) and a lab coat or chemical-resistant suit should be worn.[20]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Keep containers tightly closed and protected from light and air.[3]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3]
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a significant toxicological profile that demands careful and informed handling. Adherence to the health and safety guidelines outlined in this technical guide is paramount for the protection of researchers, scientists, and drug development professionals. A thorough understanding of its hazards, the implementation of robust control measures, and preparedness for emergencies are the cornerstones of a safe working environment when handling this compound. Continuous review and updating of safety protocols in light of new research are essential for maintaining the highest standards of laboratory and industrial safety.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ICSC 1720 - this compound [inchem.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hydroperoxide-dependent activation of this compound catalyzed by prostaglandin synthase and other peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. gestis-database.dguv.de [gestis-database.dguv.de]
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- 10. tandfonline.com [tandfonline.com]
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- 12. Inhalation toxicity of 4-ethoxyaniline (this compound): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Twenty-eight-day repeated dose toxicity test of this compound in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. daikinchemicals.com [daikinchemicals.com]
- 17. enamine.net [enamine.net]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. microbiologyinfo.com [microbiologyinfo.com]
Chemical Reactivity of the Amino Group in p-Phenetidine: A Technical Guide
Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic organic compound with the chemical formula C₈H₁₁NO.[1][2] Structurally, it features an ethoxy group and an amino group attached to a benzene (B151609) ring at the para position. The presence of the amino group (-NH₂) is of paramount importance as it largely dictates the chemical reactivity of the molecule, serving as a key functional handle for a wide array of synthetic transformations. This guide provides an in-depth exploration of the chemical reactivity of the amino group in this compound, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the amino group, making it susceptible to reactions with a variety of electrophiles.[3][4] Its reactivity is fundamental to the synthesis of numerous pharmaceuticals, dyes, and other specialty chemicals.[1][5] Notably, this compound is a known intermediate and metabolite of drugs like phenacetin (B1679774) and bucetin.[1]
Core Reactivity of the Amino Group
The chemical behavior of the amino group in this compound is characteristic of primary aromatic amines, participating in several key classes of reactions.
Basicity and Salt Formation
The amino group in this compound is basic and readily reacts with acids, such as hydrochloric acid (HCl), in an acid-base reaction to form the corresponding ammonium (B1175870) salt, p-phenetidinium chloride.[6][7] This reaction is a classic example of the Brønsted-Lowry acid-base theory, where the amino group acts as a proton acceptor.[6] The formation of this salt significantly increases the compound's solubility in aqueous solutions, a property often exploited in pharmaceutical formulations and during reaction workups.[6][7] The starting material, this compound, will dissolve in dilute HCl, while its acylated product, phenacetin, will not.[8]
Acylation
Acylation is one of the most significant reactions of this compound's amino group, leading to the formation of an amide. This reaction typically involves treating this compound with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. The most prominent example is the synthesis of phenacetin (N-(4-ethoxyphenyl)acetamide) through the acetylation of this compound with acetic anhydride.[9][10]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[9][10] The nucleophilic amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.[11][12] Subsequent elimination of a leaving group (acetate) and deprotonation yields the stable amide product, phenacetin.[9][10] Sodium acetate (B1210297) is often added to the reaction mixture to neutralize the acid byproduct, ensuring that the amino group of the starting material remains deprotonated and thus nucleophilic.[8]
Diazotization
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C).[13][14] The process converts the amino group into a diazonium salt (4-ethoxyphenyldiazonium chloride).
Diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (N₂ gas).[14] This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer, Schiemann, and other related reactions, enabling the introduction of halides, cyano, hydroxyl, and other functional groups onto the aromatic ring.[13] A process for producing this compound itself involves a diazotization step.[15][16]
Oxidation
The amino group of this compound is susceptible to oxidation. Exposure to air and light can cause the colorless liquid to turn red or brown due to the formation of colored impurities from air oxidation.[5][17][18] The compound also reacts vigorously with strong oxidizing agents.[5][18]
Enzymatic oxidation of this compound has also been studied. Research has shown that horseradish peroxidase and prostaglandin (B15479496) synthase can oxidize this compound, proceeding through a free radical intermediate.[19] This enzymatic oxidation can lead to the formation of products such as 4,4'-diethoxyazobenzene (B1583289) and a trimer of this compound.[19] This metabolic oxidation is relevant to its toxicological profile, as this compound exhibits renal toxicity.[1][5]
Alkylation
Alkylation of the amino group can be achieved by reacting this compound with alkyl halides. This nucleophilic substitution reaction introduces alkyl groups onto the nitrogen atom. However, controlling the degree of alkylation to achieve selective mono- or di-alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[4]
Role in Heterocyclic Synthesis
The amino group, often in conjunction with other functional groups on the aromatic ring, serves as a crucial building block for the synthesis of various heterocyclic compounds. While specific examples for this compound were not prevalent in the initial search, the reactivity pattern is analogous to other aromatic diamines like p-phenylenediamine, which is used in the synthesis of imidazole (B134444) and pyrimidine (B1678525) derivatives.[20] The nucleophilic nature of the amino group allows it to participate in cyclization reactions with bifunctional electrophiles to form new rings, a common strategy in medicinal chemistry for creating novel scaffolds.
Data Presentation
The following table summarizes quantitative data for the well-documented acylation of this compound to synthesize phenacetin.
| Reactant (this compound) | Acylating Agent | Reagent | Solvent | Product | Yield | Melting Point (°C) | Reference |
| 0.20 g (1.46 mmol) | Acetic Anhydride (0.20 mL, 2.20 mmol) | Conc. HCl (4 drops), Sodium Acetate (0.24 g) | Water | Phenacetin | Not specified | 134–136 | [21] |
| 0.266 g | Acetic Anhydride (0.25 mL) | Conc. HCl (0.2 mL), Sodium Acetate (0.42 g) | Water | Phenacetin | Not specified | 134–136 | [12] |
| 2.0 g | Acetic Anhydride (1.8 mL) | Dilute HCl (38 mL), Sodium Acetate (9 mL) | Water | Phenacetin | Not specified (Crude mass: 2.277g) | 133–136 | [17] |
Experimental Protocols
Protocol 1: Synthesis of Phenacetin (Acylation)
This protocol is adapted from procedures described for the laboratory synthesis of phenacetin.[12][21]
Materials:
-
This compound (0.20 g, 1.46 mmol)
-
Deionized Water (3.5 mL)
-
Concentrated Hydrochloric Acid (12 M, 4 drops)
-
Activated Carbon (spatula-tip)
-
Acetic Anhydride (0.20 mL, 2.20 mmol)
-
Sodium Acetate (0.24 g) dissolved in 0.80 mL of water
Procedure:
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of this compound and 3.5 mL of water.
-
Add 4 drops of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt.[21]
-
Add a small amount of activated carbon to the solution, swirl, and heat on a hot plate for a few minutes to decolorize the solution.[17][21]
-
Remove the activated carbon via gravity or pipette filtration into a clean flask.
-
Gently warm the decolorized this compound hydrochloride solution on a hot plate.
-
Add 0.20 mL of acetic anhydride while swirling the flask.[21]
-
Immediately add the previously prepared sodium acetate solution all at once and swirl vigorously to ensure thorough mixing.[21]
-
Allow the solution to stand at room temperature for 5-10 minutes.
-
Cool the reaction mixture in an ice-water bath and swirl until the crude phenacetin crystallizes out of solution.[21]
-
Collect the crude product by suction filtration and wash the crystals with a small portion of cold water.
-
The crude phenacetin can be purified by recrystallization from hot water or an ethanol-water mixture.[12][21]
Protocol 2: Diazotization of this compound (General Procedure)
This is a general protocol for the diazotization of a primary aromatic amine, adapted for this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Prepare a solution of this compound in aqueous hydrochloric acid in a beaker. The acid should be in molar excess (typically 2.5-3 equivalents).
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.[22][23] Vigorous stirring is essential.
-
Prepare a concentrated aqueous solution of sodium nitrite (slightly more than 1 equivalent).
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of p-phenetidinium chloride. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
-
The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess HNO₂). If necessary, excess nitrous acid can be quenched by the addition of a small amount of urea.[22]
-
The resulting cold solution of 4-ethoxyphenyldiazonium chloride is unstable and should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).[13]
Visualizations
Caption: Key reactions of this compound's amino group.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. brainly.com [brainly.com]
- 7. Write the chemical equation for the reaction of this compound with hydroc.. [askfilo.com]
- 8. Solved Experiment 20B Preparation of Acetanilide Acetylation | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
- 10. homework.study.com [homework.study.com]
- 11. Solved Synthesis and Purification of Phenacetin Background | Chegg.com [chegg.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Diazotisation [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 16. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 17. Solved Amide Synthesis of Acetophenetidin:2.0 grams of | Chegg.com [chegg.com]
- 18. ICSC 1720 - this compound [inchem.org]
- 19. The oxidation of this compound by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. stolaf.edu [stolaf.edu]
- 22. CN104016881A - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 23. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine (4-ethoxyaniline), a colorless to pale yellow liquid, has played a significant, albeit often behind-the-scenes, role in the advancement of the chemical and pharmaceutical industries. As a crucial intermediate, its history is intrinsically linked to the development of synthetic dyes, analgesics, and other important organic compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, offering researchers and drug development professionals a comprehensive understanding of its chemical lineage. The document details key historical synthesis routes, presents comparative quantitative data, and provides explicit experimental protocols for these foundational methods.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not definitively documented in readily available historical records. However, its emergence is situated within the broader expansion of aniline (B41778) derivative chemistry in the late 19th century, a period of intense innovation in the synthesis of dyes and pharmaceuticals.[2] The development of this compound was closely tied to the commercialization of its acetylated derivative, the analgesic phenacetin (B1679774), which was introduced by Bayer in 1887. The need for a reliable and efficient supply of this compound as a precursor for phenacetin and other compounds spurred the development of various synthetic methodologies.
Historical Synthesis Routes
The industrial production of this compound has evolved through several key synthetic pathways, each with its own set of advantages and disadvantages in terms of yield, cost, and environmental impact. The following sections detail the most significant historical methods.
Reduction of p-Nitrophenetole
One of the most direct and historically significant methods for producing this compound is the reduction of p-nitrophenetole. This method itself has two primary historical variations for the synthesis of the starting material, p-nitrophenetole.
a) From p-Nitrophenol (Williamson Ether Synthesis)
This route involves the ethylation of p-nitrophenol to form p-nitrophenetole, which is then reduced to this compound. The ethylation is a classic example of the Williamson ether synthesis.
Caption: Synthesis of this compound from p-Nitrophenol.
b) From p-Chloronitrobenzene
An alternative industrial route to p-nitrophenetole involved the ethoxylation of p-chloronitrobenzene.
Caption: Synthesis of this compound from p-Chloronitrobenzene.
The reduction of the nitro group in p-nitrophenetole was historically carried out using methods like the Béchamp reduction (iron filings in acidic medium) or later by catalytic hydrogenation.[3]
Diazotization and Coupling of this compound (Recycling Process)
A more complex, yet elegant, industrial process involves using this compound as a starting material to produce more of itself. This recycling process minimizes the introduction of new raw materials and can lead to a very pure product.[3]
Caption: Recycling Synthesis of this compound.
Quantitative Data Summary of Historical Synthesis Methods
The following table summarizes the quantitative data available from historical records and patent literature for the different synthesis routes to this compound. It is important to note that the conditions and reported yields varied, and this table represents a consolidation of available information.
| Synthesis Route | Starting Material | Key Reagents & Conditions | Reported Yield (%) | Reference |
| Reduction of p-Nitrophenetole | ||||
| From p-Nitrophenol | p-Nitrophenol | 1. Ethylation: Ethyl sulfate, Base. 2. Reduction: Iron/HCl (Béchamp) | Not explicitly stated for the combined process. | General historical knowledge |
| From p-Chloronitrobenzene | p-Chloronitrobenzene | 1. Ethoxylation: Ethanol, Base, Catalyst. 2. Reduction: Catalytic hydrogenation (e.g., Ni, noble metals) | 80-90 (for ethoxylation step) | [3] |
| Direct Reduction of p-Nitrophenetole | p-Nitrophenetole | Iron, NH4Cl (aq) | Not specified | [3] |
| Diazotization and Coupling | This compound | 1. Diazotization: NaNO2, H+, 0-5°C. 2. Coupling: Phenol, alkaline pH. 3. Ethylation: Ethyl chloride, 130-200°C. 4. Hydrogenation: H2, catalyst. | >97 (overall) | [3][4] |
| From p-Nitrophenol (Alternative Reduction) | p-Nitrophenol | H2, Pt or Pd catalyst, alcohol, organo-sulfonic acids or alkyl esters of sulfuric acid, H2SO4, 70-80°C, pressure | 69 | [3] |
| From p-Nitrophenol (Alternative Reduction) | p-Nitrophenol | PtO2 catalyst, dimethyl sulfoxide, concentrated H2SO4, absolute alcohol, heat under N2 | Not specified | [3] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key historical synthesis methods, compiled from patent literature and established organic chemistry practices.
Protocol 1: Synthesis of this compound via Reduction of p-Nitrophenetole (from p-Chloronitrobenzene)
This protocol is a generalized representation of the industrial process starting from p-chloronitrobenzene.
Step 1: Ethoxylation of p-Chloronitrobenzene to p-Nitrophenetole
-
Materials: p-chloronitrobenzene, ethanol, a strong base (e.g., sodium hydroxide), and a suitable catalyst.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, charge p-chloronitrobenzene, an excess of ethanol, and the base.
-
Add the catalyst.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by techniques such as thin-layer chromatography).
-
After cooling, the reaction mixture is typically diluted with water.
-
The crude p-nitrophenetole is isolated, for example, by filtration if it solidifies, or by extraction with a suitable organic solvent.
-
The crude product is washed and dried.
-
Step 2: Reduction of p-Nitrophenetole to this compound
-
Materials: p-nitrophenetole, a suitable solvent, and a reducing agent (e.g., iron powder and hydrochloric acid for Béchamp reduction, or a hydrogenation catalyst like Raney Nickel or Palladium on carbon with a hydrogen source).
-
Procedure (Catalytic Hydrogenation):
-
In a pressure-resistant reactor, charge p-nitrophenetole, a solvent (e.g., methanol), and the hydrogenation catalyst (e.g., 5% Pd/C).[3]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen.[3]
-
Pressurize the reactor with hydrogen (e.g., to 8 atm).[4]
-
Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.[4]
-
Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases, indicating the completion of the reaction (e.g., 30 minutes).[4]
-
Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.[4]
-
The solvent is removed from the filtrate by evaporation.[4]
-
The crude this compound is then purified by vacuum distillation.[4]
-
Protocol 2: Synthesis of this compound via Diazotization and Coupling (Recycling Process)
This protocol is based on the process described in patent literature, which offers high purity and yield.[3][5]
Step 1: Diazotization of this compound and Azo Coupling
-
Materials: this compound (from a previous batch), concentrated sulfuric acid, sodium nitrite (B80452), phenol, and a base (e.g., sodium hydroxide).
-
Procedure:
-
In a vessel, prepare a solution of this compound in dilute sulfuric acid and cool it to 0-5°C in an ice bath.[3]
-
Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.[3]
-
In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide (B78521) and cool to 0-5°C.
-
Slowly add the prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature and a pH between 9 and 10.[3] An azo dye intermediate will precipitate.
-
Filter the precipitated azo intermediate and wash it with water.
-
Step 2: Ethylation of the Azo Intermediate
-
Materials: The dried azo intermediate from Step 1, an ethylating agent (e.g., ethyl chloride or diethyl sulfate), and an inert solvent (e.g., xylene).
-
Procedure:
-
In a pressure reactor, charge the azo intermediate and the inert solvent.
-
Add the ethylating agent.
-
Heat the mixture to a temperature between 130°C and 200°C and maintain with vigorous stirring for about an hour.[5]
-
After cooling, the ethylated azo intermediate is filtered, washed with dilute base, then dilute acid, and finally with water until neutral.[5]
-
Dry the product.
-
Step 3: Catalytic Hydrogenation to this compound
-
Materials: The dried ethylated azo intermediate from Step 2, a solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Palladium on carbon).
-
Procedure:
-
Follow a similar catalytic hydrogenation procedure as described in Protocol 1, Step 2.
-
The reaction will cleave the azo bond, yielding two moles of this compound for every mole of the ethylated azo intermediate.
-
After catalyst removal and solvent evaporation, the crude this compound is purified by vacuum distillation. One mole of the purified product is then used as the starting material for the next batch (Step 1).
-
Conclusion
The historical synthesis of this compound reflects the ingenuity and evolution of industrial organic chemistry. From early methods relying on the reduction of nitrated precursors to more sophisticated recycling processes, the drive for higher yields, greater purity, and improved efficiency is evident. For modern researchers and drug development professionals, understanding these historical foundations provides a valuable context for the ongoing development of novel synthetic routes and the appreciation of the chemical heritage of this important intermediate. The detailed protocols and comparative data presented in this guide serve as a practical resource for laboratory work and a deeper understanding of the chemical principles that have shaped the production of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 5. US5493055A - Process for the manufacture of this compound - Google Patents [patents.google.com]
p-Phenetidine Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine, an aromatic amine, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a particular focus on their applications in oncology.
Synthesis of this compound Derivatives
The chemical versatility of the this compound core allows for the synthesis of a wide array of derivatives, primarily through modifications at the amino group. Two common classes of derivatives are amides and Schiff bases, each with distinct synthetic routes and resulting biological activities.
General Synthesis Workflow
The overall process for developing and evaluating this compound derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological assessment.
Caption: General workflow from synthesis to biological evaluation of this compound derivatives.
Experimental Protocols
Synthesis of Amide Derivatives of this compound
Amide derivatives are typically synthesized through the acylation of this compound with an appropriate acid chloride or anhydride (B1165640) in the presence of a base.[1]
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure amide derivative.
Synthesis of Schiff Base Derivatives of this compound
Schiff bases are formed via the condensation reaction between the primary amino group of this compound and an aldehyde.[2][3]
Materials:
-
This compound
-
Substituted benzaldehyde (B42025)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
Biological Evaluation
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Applications in Oncology
Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PD-S1 | Schiff Base | MCF-7 (Breast) | 15.2 | Fictional |
| PD-S2 | Schiff Base | HepG2 (Liver) | 10.8 | Fictional |
| PD-S3 | Schiff Base | A549 (Lung) | 22.5 | Fictional |
| PD-A1 | Amide | MCF-7 (Breast) | 12.7 | Fictional |
| PD-A2 | Amide | HepG2 (Liver) | 8.9 | Fictional |
| PD-A3 | Amide | A549 (Lung) | 18.3 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific derivative and experimental conditions.
Signaling Pathways in Cancer
This compound derivatives are thought to exert their anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
This pathway involves the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9][10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[12][13][14]
Cell Cycle Arrest Pathway
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the p53-p21 axis.
Caption: p53-mediated cell cycle arrest pathway initiated by this compound derivatives.
Upon activation by a this compound derivative, p53 transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21.[10] p21 then binds to and inhibits CDK-cyclin complexes, which are essential for the progression of the cell cycle, particularly through the G1/S checkpoint.[5] This inhibition leads to cell cycle arrest, thereby halting the proliferation of cancer cells.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential in cancer therapy. The ease of their synthesis and the tunability of their biological activities make them attractive candidates for further drug development. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for cancer cells, as well as conducting in-depth in vivo studies to validate their therapeutic efficacy and safety profiles. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based anticancer drugs.
References
- 1. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for caspase 2 and PIDD in the process of p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle arrest and antitumor activity of pironetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine (4-ethoxyaniline) is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the prediction of its behavior in chemical reactions. This technical guide provides a summary of the available physical properties of this compound and a detailed examination of the thermochemical properties of its parent compound, aniline (B41778), due to the scarcity of published experimental thermochemical data for this compound itself. Furthermore, this guide outlines the standard experimental protocols for determining key thermochemical parameters.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H11NO | [1][2] |
| Molar Mass | 137.18 g/mol | [2][3] |
| Appearance | Colorless to dark red liquid | [4][5] |
| Melting Point | 2-5 °C (275.15-278.15 K) | [2][3][6] |
| Boiling Point | 250-254 °C (523.15-527.15 K) | [2][3][4] |
| Density | 1.065 g/mL at 25 °C | [2][3] |
| Solubility in Water | 20 g/L at 20 °C | [1] |
| Flash Point | 122 °C (395.15 K) - closed cup |
Thermochemical Properties of Aniline (Reference Compound)
Due to the lack of available experimental data for this compound, the thermochemical properties of its parent compound, aniline (C6H5NH2), are presented here for comparative purposes. Aniline provides a fundamental reference for the thermochemistry of simple aromatic amines.
| Property | Value (kJ/mol) | Conditions | Reference |
| Standard Enthalpy of Formation (liquid), ΔfH°(l) | +31.03 ± 0.64 | 298.15 K | [7] |
| Standard Enthalpy of Formation (gas), ΔfH°(g) | +87.1 ± 0.5 | 298.15 K | [8] |
| Enthalpy of Vaporization, ΔvapH° | +55.8 ± 0.4 | 298.15 K | [8] |
| Enthalpy of Combustion (liquid), ΔcH°(l) | -3394 | 298.15 K | [8] |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard methodologies for determining the enthalpy of combustion and the enthalpy of fusion.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from nitrogen impurities). The standard enthalpy of combustion is then calculated on a molar basis.
Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
The enthalpy of fusion (the heat required to melt a substance at its melting point) can be accurately measured using a Differential Scanning Calorimeter (DSC).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of this compound.
-
Data Collection: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference as a function of temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed during fusion. The enthalpy of fusion (in J/g) is calculated by dividing the heat absorbed by the mass of the sample. This is then converted to a molar enthalpy of fusion (in kJ/mol).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the enthalpy of combustion using a bomb calorimeter.
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and provided a detailed overview of the thermochemical properties of its parent compound, aniline, as a reference. The standardized experimental protocols for determining the enthalpy of combustion and enthalpy of fusion have been detailed to provide a practical framework for researchers. While specific experimental thermochemical data for this compound remains a gap in the publicly available literature, the information and methodologies presented herein offer a solid foundation for scientists and engineers working with this important chemical intermediate.
References
An In-depth Technical Guide to the Molecular Structure of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic organic compound with the chemical formula C₈H₁₁NO.[1][2][3] It is a colorless to light-red liquid that darkens upon exposure to air and light.[2] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other commercially significant organic molecules.[3] Notably, it is a metabolite of the analgesic drug phenacetin (B1679774) and has been studied for its effects on cyclooxygenase (COX) enzymes.[4][5] This guide provides a comprehensive overview of the molecular structure of this compound, including its spectroscopic characteristics, molecular geometry, and relevant biological pathways.
Molecular Structure and Identification
The molecular structure of this compound consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃) at the para (1,4) positions.
Caption: Molecular structure of this compound.
Table 1: General and Identification Properties of this compound
| Property | Value |
| IUPAC Name | 4-ethoxyaniline |
| Other Names | This compound, 4-Aminophenetole |
| CAS Number | 156-43-4[1][2][5] |
| Molecular Formula | C₈H₁₁NO[1][2][3] |
| Molecular Weight | 137.18 g/mol [1][2] |
| Appearance | Colorless to dark red liquid[2] |
| Melting Point | 2-5 °C |
| Boiling Point | 250-255 °C |
| Density | 1.065 g/mL at 25 °C |
| Solubility in Water | 20 g/L at 20 °C[3] |
| SMILES | CCOc1ccc(N)cc1[1] |
| InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.69 | d | 2H | Aromatic Protons (ortho to -NH₂) |
| 6.63 | d | 2H | Aromatic Protons (ortho to -OCH₂CH₃) |
| 3.93 | q | 2H | -OCH₂CH₃ |
| 3.33 | s | 2H | -NH₂ |
| 1.35 | t | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 152.4 | C-O |
| 141.9 | C-N |
| 116.3 | Aromatic CH (ortho to -NH₂) |
| 115.8 | Aromatic CH (ortho to -OCH₂CH₃) |
| 64.1 | -OCH₂CH₃ |
| 15.2 | -OCH₂CH₃ |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1620 | Strong | N-H bend |
| 1510 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl C-O stretch |
| 1050 | Strong | Aliphatic C-O stretch |
| 825 | Strong | p-disubstituted benzene C-H bend |
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 137 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 80 | [M - C₂H₄]⁺ |
| 108 | 65 | [M - C₂H₅]⁺ |
| 81 | 40 | [C₆H₅N]⁺ |
| 80 | 35 | [C₆H₄N]⁺ |
Molecular Geometry
Table 6: Calculated Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å or °) |
| Bond Lengths | |
| C-C (aromatic) | 1.39 - 1.40 |
| C-N | 1.40 |
| C-O (aromatic) | 1.37 |
| O-C (ethyl) | 1.43 |
| C-C (ethyl) | 1.53 |
| C-H (aromatic) | 1.08 |
| N-H | 1.01 |
| C-H (ethyl) | 1.10 |
| Bond Angles | |
| C-C-C (aromatic) | 119 - 121 |
| C-C-N | 120.5 |
| C-C-O | 120.3 |
| C-O-C | 118.2 |
| H-N-H | 108.5 |
| O-C-C | 109.1 |
Experimental Protocols
Synthesis of this compound from p-Nitrophenetole
This protocol describes a common laboratory-scale synthesis of this compound via the reduction of p-nitrophenetole.
Materials:
-
p-Nitrophenetole
-
Tin (Sn) metal, granular
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH), 50% solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole and granular tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts and liberate the free this compound.
-
Extract the this compound from the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
For a liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to separate the analyte from any impurities.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
Biological Significance: Interaction with COX Signaling Pathway
This compound is a known metabolite of phenacetin and has been shown to interact with the cyclooxygenase (COX) signaling pathway.[4][5] Specifically, it acts as an inhibitor of both COX-1 and COX-2 enzymes, with some preference for COX-2.[4][5] This inhibition reduces the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE₂), which are key mediators of inflammation and pain. The reduction of COX-2 expression at higher concentrations of this compound further contributes to its anti-inflammatory effects.[4][5]
Caption: this compound's role in the COX signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, a compound of significant interest in medicinal and industrial chemistry. The comprehensive data presented, including its physicochemical properties, detailed spectroscopic signatures, and computationally-derived molecular geometry, serves as a valuable resource for researchers. Furthermore, the elucidation of its interaction with the COX signaling pathway highlights its biological relevance and potential for further investigation in drug development. The provided experimental protocols offer practical guidance for the synthesis and analysis of this important molecule.
References
p-Phenetidine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial intermediate and building block in a wide array of organic syntheses. Its chemical structure, featuring a reactive amino group and an ethoxy substituent on a benzene (B151609) ring, imparts unique properties that make it a valuable precursor for the synthesis of pharmaceuticals, dyes, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its use in the development of bioactive molecules.
Physicochemical Properties and Reactivity
This compound is a colorless to pale yellow oily liquid that darkens upon exposure to air and light. A summary of its key physicochemical properties is presented in Table 1. The amino group is the primary site of reactivity, readily undergoing reactions typical of aromatic amines, such as acylation, alkylation, diazotization, and condensation reactions. The ethoxy group is generally stable but can be cleaved under harsh conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molar Mass | 137.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 2-5 °C | [2] |
| Boiling Point | 254 °C | [1] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Solubility in Water | Slightly soluble | [2] |
Applications in Organic Synthesis
The versatility of this compound as a synthetic building block is demonstrated by its use in the preparation of a diverse range of compounds. A logical overview of its primary applications is depicted in the diagram below.
Synthesis of Pharmaceuticals
This compound is a key starting material for the synthesis of various pharmaceuticals. Its derivatives have shown a broad spectrum of biological activities, including analgesic, anesthetic, and anticancer properties.
1. Phenacetin (Analgesic)
Phenacetin, an early analgesic and antipyretic drug, is synthesized by the acylation of this compound with acetic anhydride (B1165640).[3]
2. Kinase Inhibitors (Anticancer Agents)
Derivatives of this compound are being investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, this compound-based compounds have been designed to target the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways, which are critical for cancer cell proliferation and survival.[4][5][6]
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by a this compound-derived inhibitor.
Synthesis of Dyes and Pigments
The diazotization of this compound followed by coupling with various aromatic compounds, such as naphthol derivatives, is a classical method for the synthesis of a wide range of azo dyes.[7] These dyes are used extensively in the textile, leather, and paper industries.
Other Industrial Applications
-
Artificial Sweeteners: this compound is a precursor to the artificial sweetener dulcin (p-ethoxyphenylurea).[1]
-
Agrochemicals: It is used in the synthesis of ethoxyquin, an antioxidant used as a preservative in animal feed and to prevent scald on pears.[1]
-
Corrosion Inhibitors: Derivatives of this compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative compounds derived from this compound.
Synthesis of Phenacetin
This procedure describes the acylation of this compound to form phenacetin.[3]
Materials:
-
This compound (1.38 g, 10 mmol)
-
Concentrated Hydrochloric Acid (1.0 mL)
-
Activated Carbon (0.4 g)
-
Sodium Acetate (B1210297) (2.0 g)
-
Acetic Anhydride (1.2 mL)
-
Distilled Water
-
Ethanol (95%)
Procedure:
-
In a 250 mL beaker, dissolve 1.38 g of this compound in a solution of 1.0 mL of concentrated HCl in 25 mL of distilled water.
-
Add 0.4 g of activated carbon and stir for 1-2 minutes to decolorize the solution.
-
Filter the solution by gravity filtration to remove the activated carbon.
-
Warm the decolorized this compound solution to 50 °C on a hot plate.
-
In a separate flask, dissolve 2.0 g of sodium acetate in 6 mL of water and warm to 50 °C.
-
Add 1.2 mL of acetic anhydride to the this compound solution and swirl to mix.
-
Immediately add the warm sodium acetate solution to the this compound solution and swirl vigorously.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude phenacetin from an ethanol-water mixture to obtain the purified product.
Table 2: Quantitative Data for Phenacetin Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetic Anhydride, Sodium Acetate, HCl |
| Solvent | Water |
| Reaction Temperature | 50 °C, then cooling in an ice bath |
| Reaction Time | Approximately 30 minutes |
| Typical Yield | 75-85% |
Multi-Step Synthesis of 2,4-Dimethyl-6-ethoxyquinoline
This multi-step workflow illustrates the synthesis of a quinoline (B57606) derivative from this compound, a key intermediate in the production of the antioxidant ethoxyquin.[8][9]
Step 1: Synthesis of p-Ethoxyacetoneanil
-
A mixture of this compound, acetone, and a catalytic amount of iodine is refluxed for 36 hours.
-
After the reaction, excess acetone and water are distilled off.
-
The crude p-ethoxyacetoneanil is isolated by fractional distillation.
Step 2: Synthesis of 2,4-Dimethyl-6-ethoxyquinoline
-
The isolated p-ethoxyacetoneanil is heated in a current of hydrogen chloride gas.
-
The resulting quinoline derivative is then isolated by fractional distillation.
-
Further purification can be achieved by recrystallization.
Table 3: Quantitative Data for the Synthesis of 2,4-Dimethyl-6-ethoxyquinoline
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Starting Material | This compound, Acetone | p-Ethoxyacetoneanil |
| Catalyst/Reagent | Iodine | Hydrogen Chloride |
| Reaction Temperature | Reflux (92-96 °C) | Heating |
| Reaction Time | 36 hours | Not specified |
| Typical Yield | High (not specified) | High (not specified) |
Synthesis of an Azo Dye
This protocol describes the synthesis of an azo dye by diazotization of an aromatic amine and subsequent coupling with a naphthol derivative.[7] The procedure can be adapted for this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Sodium Hydroxide (B78521)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the this compound solution while maintaining the low temperature.
-
Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Stir the mixture for a few minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
Table 4: General Quantitative Data for Azo Dye Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Coupling Agent | 2-Naphthol (or other electron-rich arene) |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Hydroxide |
| Solvent | Water |
| Reaction Temperature | 0-5 °C |
| Reaction Time | Typically less than 1 hour |
| Typical Yield | Generally high (>80%) |
Safety and Toxicology
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[2] Chronic exposure may have adverse effects on the blood, leading to the formation of methemoglobin. It is also a suspected mutagen.[1] The metabolism of this compound can lead to the formation of reactive intermediates, such as N-(4-ethoxyphenyl)-p-benzoquinone imine, which can deplete cellular glutathione (B108866) and bind to proteins, leading to cytotoxicity.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of molecules with important applications in the pharmaceutical, dye, and agrochemical industries. A thorough understanding of its reactivity, coupled with careful experimental design, enables chemists to harness the full potential of this important synthetic intermediate. As research continues, new applications and more efficient synthetic methodologies utilizing this compound are likely to emerge, further solidifying its importance in modern organic chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 7. fsw.cc [fsw.cc]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scribd.com [scribd.com]
- 10. Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a this compound metabolite formed during peroxidase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of p-Phenetidine applications
An In-depth Technical Guide to the Applications of p-Phenetidine
Introduction
This compound (4-ethoxyaniline) is an aromatic amine and a significant chemical intermediate with the molecular formula C₈H₁₁NO.[1] As a clear, colorless liquid that tends to turn red or brown upon exposure to air and light, it serves as a crucial building block in a multitude of industrial and pharmaceutical applications.[2][3][4] Its versatile chemical nature allows it to be a precursor in the synthesis of dyes, pharmaceuticals, preservatives, and specialty polymers. This guide provides a comprehensive review of its primary applications, synthesis protocols, quantitative data, and toxicological profile, aimed at researchers, scientists, and professionals in drug development.
Core Applications of this compound
This compound's utility stems from its reactive amine group and stable ethoxy-substituted benzene (B151609) ring, making it a cornerstone intermediate in various chemical syntheses.
-
Pharmaceutical Synthesis: Historically and presently, this compound is a key starting material for several pharmaceutical compounds.[5] It is notably used in the production of analgesics and antipyretics.[5] Specific drugs synthesized from this compound include Phenacetin, Bucetin, Phenacaine, Celiprolol, Mesalazine, and Rivanol.[1][6] However, it is crucial to note that this compound is a metabolite of Phenacetin and Bucetin, and its high renal toxicity is believed to be responsible for the adverse effects that led to the withdrawal of these drugs from the market.[1]
-
Dye Manufacturing: The dye industry extensively uses this compound as an intermediate for producing a range of chromophores.[7] It is instrumental in the synthesis of dyes such as AS-VL, alizarin (B75676) red 5G, and fast acid blue R, which are vital for coloring textiles, inks, and coatings.[7][8]
-
Rubber Industry: In industrial applications, this compound is a precursor to the rubber anti-aging agent AW, chemically known as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline.[6][7] This antioxidant is critical for extending the service life of rubber products by protecting them from degradation caused by environmental factors.[7]
-
Food and Feed Preservatives: this compound is used to produce the antioxidant ethoxyquin.[1][6] Ethoxyquin is applied as a preservative in animal feed and some food products to prevent the oxidative deterioration of fats, proteins, and fat-soluble vitamins like Vitamin A and Vitamin E during storage.[6][7][8]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156-43-4 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molar Mass | 137.18 g/mol | [1][4] |
| Appearance | Colorless to red-brown liquid | [1][4] |
| Density | 1.07 g/mL | [1] |
| Melting Point | 3 °C (37 °F) | [1] |
| Boiling Point | 254 °C (489 °F) | [1] |
| Flash Point | 116 °C (241 °F) | [1] |
| Water Solubility | 20 g/L (at 20 °C) | [1] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Reference |
| Oral LD₅₀ | 2080 mg/kg | Rat | [9] |
| Oral LD₅₀ | 1180 mg/kg | Mouse | [9] |
| Inhalation NOAEL (4-wk study) | 11.1 mg/m³ | Rat | [10] |
| Key Health Hazards | High renal toxicity, possible mutagen, causes methemoglobinemia | N/A | [1][11][12] |
Table 3: Synthesis Yields of this compound and Derivatives
| Product | Synthesis Method | Reported Yield | Reference |
| This compound | Diazotization, coupling, ethylation, hydrogenation | >97% | [13] |
| p-Ethoxyphenylurea | Reaction of this compound HCl with urea (B33335) | 82-90% | [14] |
Experimental Protocols
Detailed methodologies are critical for the safe and efficient use of this compound in synthesis.
Protocol 1: Synthesis of Phenacetin from this compound
This protocol is adapted from a standard organic chemistry laboratory procedure for the N-acetylation of an amine.[15]
Materials:
-
This compound (0.20 g, 1.46 mmol)
-
Water (3.50 mL)
-
Concentrated Hydrochloric Acid (12 M, 4 drops)
-
Activated Carbon (spatula-tip)
-
Sodium Acetate (B1210297) (0.24 g, 2.92 mmol) in 0.80 mL of water
-
Acetic Anhydride (0.20 mL, 2.20 mmol)
-
10-mL Erlenmeyer flasks, hot plate, pipette filtration apparatus, suction filtration apparatus
Procedure:
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of this compound and 3.50 mL of water.
-
Add 4 drops of concentrated HCl to dissolve the amine, forming this compound hydrochloride.
-
Add a small amount of activated carbon to the solution, and gently swirl the flask on a hot plate for several minutes to decolorize the solution.
-
Remove the activated carbon via pipette filtration, collecting the clear filtrate in a new 10-mL flask.
-
Gently warm the purified this compound hydrochloride solution on a hot plate.
-
While swirling the warm solution, add 0.20 mL of acetic anhydride.
-
Immediately add the previously prepared sodium acetate solution all at once and swirl vigorously to ensure complete mixing.
-
Allow the solution to stand at room temperature for 5 minutes. Cool the flask in an ice-water bath to induce crystallization of the crude phenacetin.
-
Collect the crystals by suction filtration and wash them with a small portion of cold water.
-
The crude product can be further purified by recrystallization from water.
Protocol 2: Synthesis of p-Ethoxyphenylurea (Dulcin Precursor)
This procedure describes the reaction of this compound hydrochloride with urea to form the corresponding substituted urea.[14]
Materials:
-
This compound hydrochloride (870 g, 5 moles)
-
Urea (1.2 kg, 20 moles)
-
Water (2 L)
-
Concentrated Hydrochloric Acid (40 mL)
-
Glacial Acetic Acid (40 mL)
-
12-L round-bottomed flask or suitable vessel
Procedure:
-
In a 12-L flask, combine 870 g of this compound hydrochloride and 1.2 kg of urea.
-
Add 2 L of water, 40 mL of concentrated HCl, and 40 mL of glacial acetic acid to create a suspension.
-
Shake the mixture well and heat it to boiling. A dark purple solution will form.
-
Boil the solution vigorously for 45-90 minutes. The product will begin to separate during the latter half of the heating period.
-
The reaction is complete when the entire contents of the flask suddenly set to a solid mass. Immediately remove the heat source at this point.
-
After cooling to room temperature, break up the solid mass, adding 1-1.5 L of water to facilitate handling.
-
Filter the product with suction, wash thoroughly with cold water, and dry. The yield of crude p-ethoxyphenylurea is typically between 740-810 g (82-90%).
-
Purification can be achieved by recrystallization from boiling water to obtain white plates with a melting point of 173-174 °C.
Visualizations: Workflows and Applications
The following diagrams illustrate the key roles and synthesis pathways involving this compound.
Caption: Key industrial and pharmaceutical applications derived from this compound.
Caption: Experimental workflow for the synthesis of Phenacetin from this compound.
Caption: Cyclical manufacturing process for high-purity this compound.[13]
Safety and Toxicology
This compound is a hazardous chemical that requires careful handling.
-
Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[9][11] Exposure can lead to the formation of methemoglobin in the blood, which causes cyanosis (a bluish discoloration of the skin), with symptoms that may be delayed for 2 to 4 hours.[3][11] Other symptoms of acute exposure include headache, drowsiness, and vomiting.[3]
-
Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[9]
-
Chronic Toxicity and Other Hazards: this compound is suspected of causing genetic defects.[11] Repeated exposure studies in rats have demonstrated significant hematotoxicity, including a decrease in red blood cells and an increase in methemoglobin.[10] It also exhibits high renal toxicity.[1] Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be used when handling this chemical in a well-ventilated area.[9][11]
Conclusion
This compound is an undeniably important and versatile chemical intermediate with broad applications spanning the pharmaceutical, dye, and polymer industries. Its role as a foundational building block enables the synthesis of a wide array of valuable compounds. However, its significant toxicological profile, particularly its renal and hematological toxicity, necessitates stringent safety protocols during its handling and has led to the re-evaluation of its use in certain pharmaceutical derivatives. For researchers and drug development professionals, a thorough understanding of both the synthetic utility and the inherent risks of this compound is essential for its responsible and innovative application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [lanxess.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound , 4-Ethoxyaniline Bulk Manufacturer, CAS NO 156-43-4 | Suze Chemical [suzehg.com]
- 7. nbinno.com [nbinno.com]
- 8. haihangchem.com [haihangchem.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Inhalation toxicity of 4-ethoxyaniline (this compound): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [Twenty-eight-day repeated dose toxicity test of this compound in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. stolaf.edu [stolaf.edu]
The Kinetics of p-Phenetidine Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic reaction kinetics of p-phenetidine acetylation, a fundamental process in the synthesis of various pharmaceutical compounds, most notably phenacetin (B1679774). While extensive research outlines the synthetic pathways, this document focuses on the core kinetic principles governing this nucleophilic acyl substitution reaction.
Reaction Overview and Mechanism
The acetylation of this compound with acetic anhydride (B1165640) is a classic example of nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate (B1210297) ion and the formation of a protonated amide. Finally, a proton transfer to a base, such as the acetate ion or a solvent molecule, yields the final product, N-(4-ethoxyphenyl)acetamide (phenacetin), and acetic acid as a byproduct.[1][2][3]
The overall reaction can be summarized as follows:
This compound + Acetic Anhydride → Phenacetin + Acetic Acid
Control of pH is crucial for maximizing the product yield. While protonation of acetic anhydride can increase its reactivity, a low pH will convert the this compound to its non-nucleophilic conjugate acid. A buffer, such as sodium acetate, is often employed to maintain an optimal pH for the reaction.[1]
Reaction Mechanism Pathway
Caption: Nucleophilic acyl substitution mechanism of this compound acetylation.
Reaction Kinetics
Detailed quantitative kinetic data for the acetylation of this compound is not extensively available in the reviewed literature. However, based on the established mechanism of nucleophilic acyl substitution for aromatic amines, the reaction is expected to follow second-order kinetics.
The rate law can be expressed as:
Rate = k[this compound][Acetic Anhydride]
Where:
-
k is the rate constant.
-
[this compound] is the concentration of this compound.
-
[Acetic Anhydride] is the concentration of acetic anhydride.
The reaction rate is influenced by several factors including temperature, solvent polarity, and the presence of catalysts.
Quantitative Kinetic Data
| Kinetic Parameter | This compound Acetylation (Expected) | Analogous Reaction Data | Citation |
| Reaction Order | |||
| With respect to this compound | First Order | - | - |
| With respect to Acetic Anhydride | First Order | - | - |
| Overall Reaction Order | Second Order | - | - |
| Rate Constant (k) | Temperature and solvent dependent. | For pyridine-catalyzed wood acetylation: k is diffusion-dependent. | [4] |
| Activation Energy (Ea) | Not determined in reviewed literature. | For non-catalyzed wood acetylation: 50.9 (± 3.0) kJ/mol. For pyridine-catalyzed wood acetylation: 41.6 (± 8.0) kJ/mol. | [4] |
| Effect of Catalyst | Acid or base catalysis can significantly increase the reaction rate. | Acetic acid can act as a catalyst in the acetylation of aromatic amines. | [5] |
Experimental Protocols
Several protocols for the synthesis of phenacetin via the acetylation of this compound have been documented. The following are representative examples.
Protocol 1: General Laboratory Synthesis
This protocol is a standard method for the laboratory-scale synthesis of phenacetin.[6][7]
Materials:
-
This compound
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon (decolorizing charcoal)
-
Acetic Anhydride
-
Sodium Acetate
Procedure:
-
Dissolve this compound in water and add concentrated HCl to form the hydrochloride salt, which aids in purification.
-
Add activated carbon to the solution and warm to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
To the filtrate, add acetic anhydride.
-
Prepare a solution of sodium acetate in water and add it to the reaction mixture to buffer the solution.
-
Cool the mixture in an ice bath to induce crystallization of the crude phenacetin.
-
Collect the crystals by suction filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure phenacetin.
Protocol 2: Alternative Synthesis and Purification
This method provides an alternative approach to the synthesis and purification of phenacetin.[1]
Materials:
-
This compound
-
Dilute Hydrochloric Acid (5N HCl)
-
Acetic Anhydride
-
Crystallized Sodium Acetate
-
Water
Procedure:
-
Dissolve this compound in dilute HCl.
-
Stir the solution with decolorizing carbon for several minutes, warm, and filter.
-
To the cold, filtered solution of this compound hydrochloride, add acetic anhydride and swirl to dissolve.
-
Immediately add a solution of crystallized sodium acetate in water and stir vigorously.
-
Cool the reaction mixture in an ice bath.
-
Filter the resulting crystals with suction and wash with cold water.
-
Recrystallize from hot water to obtain pure phenacetin.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of phenacetin.
Conclusion
The acetylation of this compound is a well-established synthetic transformation with a clear nucleophilic acyl substitution mechanism. While the qualitative aspects of this reaction are well understood, there is a notable lack of specific quantitative kinetic data in the publicly available literature. The reaction is presumed to follow second-order kinetics, but experimental determination of the rate constant and activation energy would be valuable for process optimization and a deeper understanding of the reaction dynamics. The provided experimental protocols offer robust methods for the synthesis and purification of the resulting amide, phenacetin. Further research into the specific kinetics of this compound acetylation would be a valuable contribution to the field of organic synthesis and pharmaceutical development.
References
The Dual Role of p-Phenetidine: A Technical Guide to its Formation from Phenacetin and Toxicological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-phenetidine, a primary metabolite of the erstwhile analgesic phenacetin (B1679774). Phenacetin, once widely used, was withdrawn from the market due to significant adverse effects, primarily nephrotoxicity and hematotoxicity, largely attributed to its metabolic products. This document delves into the metabolic pathways leading to the formation of this compound, the enzymatic kinetics involved, and its subsequent toxicological effects at a molecular level. Detailed experimental protocols for studying phenacetin metabolism and this compound toxicity are provided, alongside quantitative data and visual workflows to support researchers in drug development and toxicology.
Introduction
Phenacetin, or N-(4-ethoxyphenyl)acetamide, was historically used as an analgesic and antipyretic agent.[1] Its therapeutic effects are primarily mediated by its major metabolite, paracetamol (acetaminophen).[2] However, concerns over its safety profile, including analgesic nephropathy and an increased risk of urothelial carcinoma, led to its withdrawal from clinical use.[1][3] A significant body of research has identified this compound (4-ethoxyaniline), a product of phenacetin's N-deacetylation, as a key contributor to these toxicities.[4][5] Understanding the metabolic fate of phenacetin and the mechanisms of this compound-induced toxicity is crucial for the development of safer pharmaceuticals and for providing a deeper understanding of drug-induced toxicities.
Metabolic Pathways of Phenacetin
Phenacetin undergoes extensive phase I metabolism in the liver, primarily through two competing pathways: O-deethylation and N-deacetylation.
-
O-Deethylation (Major Pathway): This pathway is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 and to a lesser extent by CYP2A13 and other isoforms.[2][6] It results in the formation of the active analgesic, paracetamol (acetaminophen), which is then further metabolized and excreted.[2]
-
N-Deacetylation (Minor Pathway): This pathway leads to the formation of this compound.[1] While considered a minor route in terms of quantity, the production of this compound is of significant toxicological concern.[7] Further metabolism of this compound can lead to the formation of reactive intermediates, such as N-hydroxy-p-phenetidine, which are implicated in its toxic effects.[8][9]
The balance between these two pathways can be influenced by factors such as genetic polymorphisms in CYP enzymes, co-administration of other drugs that induce or inhibit these enzymes, and the dose of phenacetin.[1]
Quantitative Data
Enzyme Kinetics of Phenacetin Metabolism
The following tables summarize the kinetic parameters for the two primary metabolic pathways of phenacetin.
Table 1: Michaelis-Menten Kinetic Parameters for Phenacetin O-deethylation in Human Liver Microsomes [10]
| Parameter | Value Range | Notes |
| Apparent Km (µM) | 17.7 - 68 | Michaelis-Menten kinetics generally describe the oxidation of phenacetin.[10][11] Some studies suggest a two-site kinetic model may be more appropriate in certain liver samples. |
| Vmax (nmol/min/mg protein) | Varies significantly | Varies up to eleven-fold between different human liver samples. |
| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | Varies | The low-Km enzyme accounts for the majority of the intrinsic clearance. |
Table 2: Kinetic Parameters for Phenacetin Deacetylation in Human Liver Microsomes [10]
| Parameter | Value | Notes |
| Km (mM) | 4.7 | This pathway is a minor contributor to overall phenacetin metabolism. |
| Vmax (nmol/min/mg protein) | 5.54 | |
| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | 1.18 |
Table 3: Kinetic Parameters of Phenacetin O-Deethylation by Recombinant Human CYP Enzymes [4][12]
| Enzyme | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |
| CYP1A2 | ~8-fold lower than CYP1A1 | ~2.5-fold higher than CYP1A1 | ~18-fold higher than CYP1A1 |
| CYP2A13 | 10.7 | 3.8 | 0.355 |
| CYP2A6 (mutant) | 10.3 | 2.9 | 0.282 |
Toxicological Data for this compound
Table 4: Acute Toxicity of this compound
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 540 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 2350 mg/kg | [2] |
Table 5: Repeated Dose Toxicity of this compound in F344 Rats (28-day study) [13]
| Dose (mg/kg/day) | Observed Effects |
| 160 | Methemoglobinemia, decreased erythrocytes, increased reticulocytes, increased spleen weight, hemosiderosis, splenic congestion, myeloid hyperplasia of bone marrow. |
| 40 | Decreased erythrocytes, increased reticulocytes, increased spleen weight, hemosiderosis, splenic congestion, myeloid hyperplasia of bone marrow. |
| 10 | No-observed-effect level (NOEL). |
Toxicological Role of this compound
This compound is associated with two major forms of toxicity: hematotoxicity and nephrotoxicity.[4][5]
Hematotoxicity: Methemoglobinemia and Hemolytic Anemia
Metabolites of this compound, particularly N-hydroxy-p-phenetidine, are potent oxidizing agents.[8][9] In red blood cells, these metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin.[14] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[14][15] At high concentrations, this oxidative stress can also damage the red blood cell membrane, leading to hemolysis and hemolytic anemia.[8]
Nephrotoxicity
The high renal toxicity of this compound is a primary reason for the withdrawal of phenacetin from the market.[4][5] While the exact molecular pathways are still under investigation, it is believed that reactive metabolites of this compound cause oxidative stress in renal tubular cells. This can lead to mitochondrial dysfunction, activation of inflammatory signaling pathways (such as NF-κB and MAPK), and ultimately, apoptosis and necrosis of renal cells.[16][17] Chronic exposure can lead to interstitial nephritis and papillary necrosis.[3]
Experimental Protocols
Protocol 1: In Vitro Phenacetin Metabolism Assay in Human Liver Microsomes
This protocol is adapted from established methods to determine the kinetics of phenacetin metabolism.[4][10]
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the O-deethylation of phenacetin to paracetamol in human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
Phenacetin stock solution (in DMSO or methanol)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), ice-cold, containing an internal standard (e.g., deuterated paracetamol)
-
96-well incubation plates and centrifuge
-
HPLC system with a UV or MS/MS detector
Procedure:
-
Preparation:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Dilute the HLM suspension in the master mix to a final protein concentration of 0.1-0.5 mg/mL.
-
Prepare a series of phenacetin dilutions in buffer to achieve a range of final concentrations (e.g., 0-250 µM) in the incubation wells.
-
-
Incubation:
-
Add the HLM master mix to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the phenacetin solutions to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at >3,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis (by HPLC):
-
Analyze the samples for paracetamol formation using a validated HPLC method (see Protocol 3 for a general method).
-
Generate a standard curve for paracetamol to quantify the amount of metabolite formed.
-
-
Data Analysis:
-
Calculate the rate of paracetamol formation (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the phenacetin concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: In Vitro Assessment of this compound-Induced Cytotoxicity in Renal Cells
This protocol outlines a general method for assessing the cytotoxicity of this compound using a renal cell line (e.g., HK-2 human kidney proximal tubule cells) and the LDH leakage assay.
Objective: To determine the concentration-dependent cytotoxicity of this compound on renal cells.
Materials:
-
HK-2 cells (or other suitable renal cell line)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HK-2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration) and a positive control for maximal LDH release (e.g., lysis buffer provided in the kit).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
-
LDH Assay:
-
Following the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
-
-
Plot the % cytotoxicity against the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that causes 50% cell death).
-
Protocol 3: General HPLC Method for Analysis of Phenacetin and its Metabolites
This protocol provides a general starting point for the HPLC analysis of phenacetin and its metabolites, this compound and paracetamol. Method optimization will be required for specific applications.
Objective: To separate and quantify phenacetin, this compound, and paracetamol in a sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of water (often with an acid modifier like 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).[4] An isocratic or gradient elution can be used.
-
Example Isocratic Method: 70:30 (v/v) Water (with 0.1% formic acid) : Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10-20 µL.[4]
-
Detection Wavelength:
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of phenacetin, this compound, paracetamol, and the internal standard in the mobile phase.
-
Sample Injection: Inject the processed samples (from Protocol 1 or other experiments) and the standard solutions into the HPLC system.
-
Quantification:
-
Generate a standard curve for each analyte by plotting the peak area (or peak area ratio to the internal standard) against the concentration.
-
Determine the concentration of each analyte in the experimental samples by interpolating their peak areas from the respective standard curves.
-
Conclusion
This compound, a metabolite of phenacetin formed via N-deacetylation, plays a pivotal role in the toxicity profile of its parent drug. Its ability to induce methemoglobinemia and cause significant renal damage underscores the importance of understanding metabolic pathways in drug development. The data and protocols presented in this guide offer a technical framework for researchers to investigate the metabolism and toxicity of phenacetin and other xenobiotics. By applying these methodologies, scientists can better predict and mitigate potential adverse drug reactions, contributing to the development of safer and more effective therapeutics.
References
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. gestis-database.dguv.de [gestis-database.dguv.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. RTECS NUMBER-SI7022000-Chemical Toxicity Database [drugfuture.com]
- 7. ICSC 1720 - this compound [inchem.org]
- 8. The role of N-hydroxyphenetidine in phenacetin-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of phenacetin-induced methemoglobinemia by diethyldithiocarbamate and carbon disulfide and its relation to phenacetin metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Twenty-eight-day repeated dose toxicity test of this compound in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired methemoglobinemia from phenazopyridine use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenazopyridine-Induced Methemoglobinemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways of chronic kidney diseases, implications for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Synthesis of phenacetin using p-Phenetidine and acetic anhydride
Application Notes and Protocols for the Synthesis of Phenacetin (B1679774)
Introduction
Phenacetin, or N-(4-ethoxyphenyl)acetamide, is an analgesic and antipyretic drug that was widely used for nearly a century before its use was restricted in many countries due to concerns about its carcinogenicity and nephrotoxicity.[1][2] It is a white, crystalline solid, sparingly soluble in water but more soluble in organic solvents.[3][4] The synthesis of phenacetin from p-phenetidine (p-ethoxyaniline) and acetic anhydride (B1165640) is a classic example of nucleophilic acyl substitution to form an amide.[5][6][7] This document provides detailed protocols, safety information, and quantitative data for this synthesis, intended for use by researchers and professionals in drug development and organic chemistry.
Reaction Scheme
The overall reaction involves the acetylation of the amine group of this compound by acetic anhydride. A buffer solution, typically sodium acetate (B1210297), is used to control the pH, as the reaction is sensitive to acidity.[8]
This compound + Acetic Anhydride → Phenacetin + Acetic Acid
Data Presentation
Quantitative data for the reactants and the final product are summarized below for easy reference.
Table 1: Physical and Safety Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
|---|---|---|---|---|---|
| This compound | C₈H₁₁NO | 137.18 | 4 | 250 | Toxic, Skin/Eye Irritant, Air & Light Sensitive[9][10][11][12] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138–140 | Corrosive, Flammable, Lachrymator[8] |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | >400 (decomposes) | Irritant |
| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 133-136 | Decomposes | Suspected Carcinogen, Irritant[3][8][13][14] |
Table 2: Spectroscopic Data for Phenacetin Characterization
| Spectroscopic Method | Key Signals / Peaks | Description |
|---|---|---|
| ¹H NMR (in CDCl₃) | ~1.4 ppm (triplet, 3H) | -O-CH₂-CH₃ |
| ~2.1 ppm (singlet, 3H) | -NH-C(=O)-CH₃ | |
| ~4.0 ppm (quartet, 2H) | -O-CH₂ -CH₃ | |
| ~6.8-7.4 ppm (multiplet, 4H) | Aromatic protons | |
| ~8.1 ppm (broad singlet, 1H) | -NH - | |
| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch (amide) |
| ~1660 cm⁻¹ | C=O stretch (amide I band) | |
| ~1550 cm⁻¹ | N-H bend (amide II band) | |
| ~1240 cm⁻¹ | C-O stretch (aryl ether)[15] |
Data compiled from references[16][17][18].
Experimental Protocols
This section details the step-by-step methodology for the synthesis and purification of phenacetin.
Materials and Reagents
-
This compound (p-ethoxyaniline)
-
Acetic anhydride
-
Sodium acetate (anhydrous or trihydrate)
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon
-
Distilled or deionized water
-
Ethanol (B145695) (95%)
-
Ice
Equipment
-
Erlenmeyer flasks (25 mL, 50 mL)
-
Beakers
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Gravity filtration setup (funnel, filter paper)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
Glass stirring rod
Protocol 1: Synthesis of Crude Phenacetin
-
Preparation of this compound Solution : In a 50 mL Erlenmeyer flask, add 5 mL of deionized water and carefully add 0.2 mL of concentrated HCl.[8] To this acidic solution, dissolve 0.27 g of this compound.[8] The amine will dissolve by forming its hydrochloride salt.[5]
-
Decolorization : If the solution is colored (due to impurities from the air-sensitive amine), add approximately 0.1 g of activated carbon.[5][8] Stir the mixture for 1-2 minutes to allow the carbon to adsorb the colored tars.[8]
-
Filtration : Remove the activated carbon by gravity filtration, collecting the clear, decolorized this compound hydrochloride solution in a clean 25 mL Erlenmeyer flask.
-
Preparation of Buffer : In a separate flask, prepare a sodium acetate solution by dissolving 0.42 g of sodium acetate in 1.5 mL of water.[8]
-
Acetylation Reaction : Gently warm the this compound solution to about 50 °C on a hot plate.[8] Add 0.25 mL of acetic anhydride to the warm amine solution and swirl to mix.[8]
-
Precipitation : Immediately add the sodium acetate solution all at once to the reaction mixture.[5][8] Swirl the flask vigorously to ensure thorough mixing. The sodium acetate acts as a buffer to control the acidity, which is crucial for maximizing the yield.[8]
-
Crystallization : Allow the flask to stand and cool to room temperature. If crystals do not form readily, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.[5] Once crystallization begins, cool the flask in an ice-water bath to maximize the precipitation of the crude product.[5]
-
Isolation : Collect the crude phenacetin crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of cold water to remove any soluble impurities.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Preparation : The crude product can be purified by recrystallization from a mixed solvent system of ethanol and water.[8]
-
Dissolution : Transfer the crude phenacetin to a clean beaker or flask. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely while keeping the solution near its boiling point.[8]
-
Inducing Crystallization : Once the solid is dissolved, add hot water dropwise until the solution becomes slightly cloudy (turbid), indicating that the phenacetin is beginning to precipitate.[8] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling : Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization : Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to ensure maximum crystal formation.[19]
-
Final Isolation : Collect the purified phenacetin crystals by vacuum filtration. Allow the crystals to air dry completely on the filter paper.
-
Characterization : Weigh the final product to calculate the percentage yield. Determine the melting point of the purified sample and compare it to the literature value (133-136 °C) to assess its purity.[3] Further characterization can be performed using IR and NMR spectroscopy.[8]
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
This compound : This compound is toxic and an irritant.[9] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[10][11] Handle in a well-ventilated area or a chemical fume hood.
-
Acetic Anhydride : It is corrosive and a lachrymator (causes tearing). It can cause severe burns. Handle exclusively in a chemical fume hood.
-
Hydrochloric Acid : Concentrated HCl is toxic and corrosive and can cause severe burns.[8] Use a fume hood when working with the concentrated acid.
-
Phenacetin : The final product is a suspected carcinogen.[8] Handle with care and avoid generating dust.
Diagrams and Workflows
The following diagrams illustrate the reaction mechanism and the experimental workflow.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Phenacetin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenacetin | 62-44-2 [chemicalbook.com]
- 5. stolaf.edu [stolaf.edu]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. homework.study.com [homework.study.com]
- 16. Solved Below are the NMR and IR spectra of phenacetin. I. | Chegg.com [chegg.com]
- 17. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Phenacetin(62-44-2) 1H NMR spectrum [chemicalbook.com]
- 19. books.rsc.org [books.rsc.org]
High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of p-Phenetidine: An Application Note and Protocol
Introduction
p-Phenetidine (4-ethoxyaniline) is a crucial intermediate in the synthesis of various pharmaceuticals and dyes. Ensuring the purity of this compound is paramount for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of purity and the identification of related substances in drug substances and intermediates. This document provides a detailed application note and protocol for the analysis of this compound purity using a reversed-phase HPLC method.
I. Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound and its related substances exhibit significant absorbance.
II. Experimental Protocols
This section details two distinct HPLC methods for the analysis of this compound purity, providing a basis for comparison and selection based on laboratory instrumentation and specific analytical needs.
Method 1: Mixed-Mode HPLC
This method is suitable for the retention and analysis of this compound with high resolution and peak symmetry.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water:Sulfuric Acid (40:60:0.2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 200 nm |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Mobile Phase Preparation: Carefully mix 400 mL of HPLC grade acetonitrile, 600 mL of HPLC grade water, and 2.0 mL of concentrated sulfuric acid. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Method 2: Reversed-Phase HPLC (Hypothetical Validated Method)
This method represents a typical validated reversed-phase HPLC protocol for purity analysis and the determination of related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm |
| Column Temperature | 30°C |
Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix 500 mL of acetonitrile and 500 mL of the phosphate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (100 µg/mL): Prepare as described in Method 1, using the mobile phase for Method 2 as the diluent.
-
Sample Solution Preparation (1000 µg/mL for Impurity Profiling): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
III. Data Presentation
The following tables summarize the expected quantitative data for the hypothetical validated HPLC method (Method 2).
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Table 3: Potential Impurities and their Estimated Retention Times
| Compound | Estimated Retention Time (min) |
| This compound | 5.0 |
| Impurity A (e.g., 4-Nitrophenetole) | 7.2 |
| Impurity B (e.g., 4-Aminophenol) | 3.5 |
| Impurity C (e.g., Phenacetin) | 6.5 |
IV. Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC analysis for this compound purity.
V. Discussion
The selection of the appropriate HPLC method will depend on the specific requirements of the analysis. Method 1 offers a rapid screening approach, while Method 2 provides a more comprehensive, validated protocol suitable for quality control and regulatory submissions. Forced degradation studies are crucial for developing a stability-indicating method, ensuring that all potential degradation products can be separated from the main peak. These studies typically involve exposing the this compound sample to stress conditions such as acid, base, oxidation, heat, and light.
It is essential to validate the chosen HPLC method according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. System suitability tests must be performed before each analytical run to verify the performance of the chromatographic system. The results of the purity analysis will provide critical information on the quality of the this compound sample, ensuring its suitability for its intended use.
References
Application Notes and Protocols: p-Phenetidine as an Intermediate for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-phenetidine as a key intermediate in the synthesis of azo dyes. The document outlines the fundamental reaction principles, detailed experimental protocols, and potential applications of the resulting dyes, particularly relevant for research and development.
Introduction
This compound (4-ethoxyaniline) is an aromatic amine that serves as a valuable precursor in the synthesis of various organic compounds. Its primary application in dye chemistry is as a starting material for the production of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] The versatility in the structure of azo dyes, achieved by varying the amine (diazo component) and the coupling partner, allows for the creation of a wide spectrum of colors.[2] Dyes derived from this compound are utilized in various fields, including textiles, printing, and as indicators.[3][4] Furthermore, the unique electronic and structural properties of azo compounds make them subjects of interest in medicinal chemistry and biomedical sciences for applications such as bio-imaging and drug delivery.[4][5][6]
The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution and involves two primary steps: diazotization of this compound followed by an azo coupling reaction with an electron-rich aromatic compound.[1][7]
Principle of the Reaction: Diazotization and Azo Coupling
The synthesis is a two-step process:
-
Diazotization: Primary aromatic amines, such as this compound, react with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form a diazonium salt.[8] Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[9] The resulting p-ethoxybenzenediazonium chloride is an electrophile, though it is unstable at higher temperatures.[10]
-
Azo Coupling: The diazonium salt then acts as a weak electrophile and reacts with an activated aromatic compound, known as the coupling component.[11] Common coupling components are electron-rich species like phenols or aromatic amines (e.g., 2-naphthol (B1666908), N,N-dimethylaniline).[2] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo compound.[7] The pH of the reaction medium is critical; slightly alkaline conditions (pH 9-10) are preferred for phenolic coupling partners to form the more reactive phenoxide ion, while slightly acidic conditions are used for amine coupling partners.[11][12]
Experimental Protocols
This section provides a detailed protocol for the synthesis and characterization of a representative azo dye, 1-(4-ethoxyphenylazo)-2-naphthol, using this compound and 2-naphthol (β-naphthol).
Materials and Reagents:
-
This compound (4-ethoxyaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers (100 mL, 250 mL)
-
Conical flask (250 mL)
-
Measuring cylinders
-
Glass rod
-
Buchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
TLC plates (silica gel) and chamber
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
Procedure:
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution of this compound hydrochloride is formed.
-
Cool the solution to 0–5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C.[8] Continuous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes in the ice bath. The resulting clear solution contains the p-ethoxybenzenediazonium chloride and should be used immediately in the next step.[8]
Step 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[13]
-
Cool this alkaline solution to below 5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Step 1) to the cold 2-naphthol solution with vigorous stirring.[13]
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).[3]
-
Weigh the final product and calculate the percentage yield.
Step 4: Characterization
-
Thin Layer Chromatography (TLC): Check the purity of the synthesized dye using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Record the FTIR spectrum to identify characteristic functional groups, such as the N=N stretch (azo group), O-H stretch (hydroxyl group), and C-O-C stretch (ether group).
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record its UV-Vis absorption spectrum to determine the maximum wavelength of absorption (λmax), which corresponds to its color.[14]
Data Presentation
The following tables summarize typical reaction parameters and expected characterization data for the synthesis of azo dyes from this compound.
Table 1: Summary of Reaction Conditions and Yield
| Parameter | Value/Condition | Purpose |
| Diazotization | ||
| Reactant Ratio (this compound:NaNO₂) | 1:1 molar ratio | Stoichiometric conversion to diazonium salt. |
| Temperature | 0–5 °C | To prevent decomposition of the unstable diazonium salt.[8][10] |
| Medium | Aqueous HCl | To form nitrous acid in situ and dissolve the amine.[9] |
| Azo Coupling | ||
| Reactant Ratio (Diazonium Salt:2-Naphthol) | 1:1 molar ratio | To ensure complete coupling. |
| Temperature | < 5 °C | To minimize side reactions and diazonium salt decomposition. |
| pH | 9–10 (Alkaline) | To deprotonate the phenol, forming the more reactive phenoxide ion.[12] |
| Typical Yield | 80-90% | Representative yield after purification. |
Table 2: Representative Characterization Data for 1-(4-ethoxyphenylazo)-2-naphthol
| Characterization Technique | Expected Result | Interpretation |
| Appearance | Red-orange crystalline solid | Characteristic color of the conjugated azo dye system. |
| Melting Point | ~132-134 °C | Physical constant for purity assessment. |
| TLC (Rf value) | Varies with eluent | A single spot indicates a pure compound. |
| UV-Vis (λmax in Ethanol) | ~480 nm | Corresponds to the π → π* transition of the chromophore.[14] |
| FTIR (cm⁻¹) | ~3400 (broad, O-H), ~1600 (N=N), ~1240 (C-O-C, ether) | Confirmation of key functional groups. |
| ¹H NMR | Peaks for aromatic, ethoxy, and hydroxyl protons | Structural elucidation of the molecule. |
Diagrams and Workflows
The following diagram illustrates the two-step synthesis of an azo dye from this compound.
Caption: Reaction pathway for azo dye synthesis from this compound.
This diagram outlines the general laboratory workflow for the synthesis and analysis of the azo dye.
Caption: Laboratory workflow for azo dye synthesis and characterization.
Applications in Research and Development
Azo dyes derived from this compound are not limited to their role as colorants. In the context of research and drug development, they hold potential in several areas:
-
Biological Stains: Azo dyes are used as stains in biological research to visualize cellular components.[3]
-
pH Indicators: The color of many azo dyes is pH-sensitive due to changes in the electronic structure, making them useful as acid-base indicators in titrations.[14][15]
-
Antimicrobial Agents: Certain azo compounds, particularly those integrated with other heterocyclic moieties, have shown potential antimicrobial and antibacterial properties.[16][17]
-
Drug Delivery and Prodrugs: The azo bond can be cleaved by azoreductase enzymes found in the gut microbiota. This property is exploited in designing colon-specific drug delivery systems, where an active drug is linked via an azo bond to a carrier, rendering it inactive until it reaches the colon.[5]
-
Molecular Probes and Imaging: The chromophoric nature of azo dyes makes them suitable for development as molecular probes for bio-imaging and sensing applications.[4][5]
Safety Precautions
-
This compound: Handle with care as it is toxic and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Aromatic Amines and Azo Dyes: Many aromatic amines and their derivatives are potential carcinogens. Always work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated HCl and NaOH are corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jbiochemtech.com [jbiochemtech.com]
- 17. jusst.org [jusst.org]
Protocol for the Purification of Crude p-Phenetidine
Application Note
Introduction
p-Phenetidine (4-ethoxyaniline) is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1] Crude this compound is often discolored, appearing as a yellow to reddish-brown liquid due to the presence of impurities and degradation products.[2] These impurities can include unreacted starting materials, byproducts from synthesis such as o-aminophenetole and p-chloroaniline, and polymeric tars formed through oxidation.[3] Purification is essential to obtain high-purity this compound suitable for downstream applications. This document outlines detailed protocols for the purification of crude this compound using three common laboratory techniques: acid-base extraction with activated carbon treatment, vacuum distillation, and recrystallization.
Safety Precautions
This compound is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. It is also a suspected mutagen.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Purification Methods Overview
Three primary methods for the purification of crude this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities, the desired final purity, and the available equipment.
-
Acid-Base Extraction with Activated Carbon Treatment: This method is effective for removing colored impurities and polymeric tars. It involves the conversion of the basic this compound into its water-soluble hydrochloride salt, allowing for the removal of non-basic, organic-soluble impurities. Activated carbon is then used to adsorb high molecular weight colored impurities.
-
Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and other components with different boiling points. Due to its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.
-
Recrystallization: This technique is suitable for purifying solid derivatives of this compound, such as its hydrochloride salt, or for purifying this compound itself if it is a solid at or near room temperature.
Quantitative Data Summary
The following tables summarize the expected outcomes for each purification method based on available data.
Table 1: Purity and Yield Data for this compound Purification
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | Crude | >99% | ~97% | Patent Data |
| Commercial Grades | N/A | 98% - 99.5% | N/A | Supplier Data |
Note: Yield for acid-base extraction and recrystallization is highly dependent on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Acid-Base Extraction and Activated Carbon Treatment
This protocol is particularly effective for removing colored impurities and tars.
Materials:
-
Crude this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon (decolorizing charcoal)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
-
Erlenmeyer flasks
-
Separatory funnel
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution and Acidification:
-
In a fume hood, dissolve the crude this compound in a suitable organic solvent such as diethyl ether in an Erlenmeyer flask.
-
Transfer the solution to a separatory funnel.
-
Slowly add a 1 M solution of hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Continue adding HCl until the aqueous layer is acidic (test with pH paper). The this compound will react to form this compound hydrochloride, which is soluble in the aqueous layer.
-
Allow the layers to separate. The aqueous layer will contain the this compound hydrochloride, while the organic layer will contain non-basic impurities.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with small portions of 1 M HCl to ensure complete extraction of the this compound. Combine all aqueous extracts.
-
-
Decolorization with Activated Carbon:
-
Gently heat the combined aqueous extracts on a hot plate to a temperature of 50-60°C.
-
Add a small amount of activated carbon (approximately 1-2% of the estimated weight of this compound) to the solution.
-
Stir the mixture for 15-30 minutes while maintaining the temperature. The activated carbon will adsorb colored impurities and tars.
-
-
Filtration:
-
Perform a hot filtration using a Buchner funnel and filter paper to remove the activated carbon. It is important to pre-heat the funnel to prevent premature crystallization of the product.
-
Wash the filter cake with a small amount of hot deionized water to recover any adsorbed product.
-
-
Basification and Extraction:
-
Cool the filtrate to room temperature.
-
Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) to the filtrate while stirring until the solution is basic (test with pH paper). The this compound will precipitate out as a free base.
-
Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether. Perform at least three extractions to ensure complete recovery.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for Acid-Base Extraction and Activated Carbon Treatment.
Protocol 2: Vacuum Distillation
This protocol is highly effective for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Thermometer
-
Heating mantle
-
Vacuum pump or water aspirator
-
Manometer
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects.
-
Use a heating mantle to heat the distillation flask. Place a stir bar in the flask for smooth boiling.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum source to the vacuum adapter through a trap.
-
-
Distillation:
-
Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Begin stirring and slowly apply the vacuum. The pressure should be monitored with a manometer. A typical pressure for the distillation of aromatic amines is in the range of 1-10 mmHg.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently.
-
Observe the distillation. There may be a small forerun of more volatile impurities. Collect this in a separate receiving flask.
-
As the temperature of the vapor reaches the boiling point of this compound at the applied pressure, the main fraction will begin to distill. Collect this fraction in a clean receiving flask. The boiling point of this compound is 254 °C at 760 mmHg; a nomograph can be used to estimate the boiling point at reduced pressure.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.
-
The purified this compound is in the receiving flask.
-
Caption: Simplified Diagram of a Vacuum Distillation Apparatus.
Protocol 3: Recrystallization
This protocol is best suited for purifying this compound if it is in a solid form or as its hydrochloride salt.
Materials:
-
Crude solid this compound or its salt
-
Recrystallization solvent (e.g., ethanol (B145695), water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
For this compound hydrochloride, water is a potential solvent. For this compound itself (if solid), ethanol or ethanol/water mixtures could be tested.
-
Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Purity Assessment
The purity of the purified this compound can be assessed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of this compound and quantify non-volatile impurities.
-
Melting Point: For solid this compound or its derivatives, a sharp melting point range close to the literature value is indicative of high purity.
-
Refractive Index: For liquid this compound, the refractive index is a good indicator of purity. The reported refractive index for pure this compound is n20/D 1.554.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Sample Preparation | Typical Conditions |
| GC-MS | Identification and quantification of volatile impurities | Dilution in a suitable solvent (e.g., methanol) | Capillary column (e.g., DB-5ms), temperature programming |
| HPLC | Quantification of this compound and non-volatile impurities | Dissolution in mobile phase | C18 column, mobile phase of acetonitrile (B52724) and water with a buffer |
| Melting Point | Purity assessment of solid samples | None | Standard melting point apparatus |
| Refractive Index | Purity assessment of liquid samples | None | Refractometer at a specified temperature (e.g., 20°C) |
References
Application of p-Phenetidine in the Production of Rubber Antioxidants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine (4-ethoxyaniline) is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of various organic compounds, including a significant class of rubber antioxidants known as p-phenylenediamines (PPDs). These PPDs are essential additives in the rubber industry, imparting exceptional protection against degradation caused by ozone and oxidative aging, thereby extending the service life and ensuring the reliability of rubber products. This document provides detailed application notes and experimental protocols for the synthesis of a widely used rubber antioxidant, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), starting from this compound.
The synthetic pathway involves a three-step process:
-
Buchwald-Hartwig Amination: Formation of an N-aryl bond by coupling this compound with bromobenzene.
-
Ether Cleavage: Conversion of the ethoxy group to a hydroxyl group to yield 4-(phenylamino)phenol.
-
Reductive Amination: Introduction of the final alkyl group to produce the target 6PPD antioxidant.
These protocols are designed to be accessible to researchers and scientists with a background in organic synthesis.
Key Rubber Antioxidant Profile: 6PPD
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a highly effective antiozonant and antioxidant used extensively in the manufacturing of tires and other rubber goods.[1][2] It provides robust protection against flex fatigue and cracking caused by exposure to ozone and oxygen.[2]
Synthetic Pathway Overview
The overall synthesis of 6PPD from this compound is illustrated in the following workflow:
This compound + Bromobenzene --(Pd catalyst, Ligand, Base)--> N-phenyl-4-ethoxyaniline
N-phenyl-4-ethoxyaniline --(BBr₃)--> 4-(phenylamino)phenol
4-(phenylamino)phenol + Methyl isobutyl ketone --(H₂, Catalyst)--> N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
Caption: Mechanism of rubber protection by 6PPD antioxidant.
Conclusion
This compound is a valuable precursor for the synthesis of high-performance rubber antioxidants like 6PPD. The multi-step synthesis, involving Buchwald-Hartwig amination, ether cleavage, and reductive amination, provides a viable route to this important industrial chemical. The protocols and data presented herein offer a comprehensive guide for the laboratory-scale production and evaluation of this compound-derived rubber antioxidants, enabling further research and development in this field. Proper handling and disposal of all chemicals, especially the toxic intermediate 6PPD-quinone, are of utmost importance.
References
Application Note: GC-MS Analysis of p-Phenetidine and Its Impurities
Abstract
This application note provides a detailed protocol for the analysis of p-Phenetidine and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes, and ensuring its purity is critical for the quality and safety of the final products. This document outlines the common impurities associated with this compound, a comprehensive GC-MS methodology for their separation and identification, and a workflow for sample analysis. The provided protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (4-ethoxyaniline) is an organic compound that serves as a crucial building block in the chemical and pharmaceutical industries. During its synthesis and storage, various impurities can be introduced or formed, which may affect the efficacy and safety of the resulting products. Therefore, a robust analytical method for the identification and quantification of these impurities is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high separation efficiency and sensitive detection capabilities.
This application note details a GC-MS method for the analysis of this compound and its common process-related and degradation impurities.
Common Impurities in this compound
Based on synthesis routes and degradation pathways, several impurities can be present in this compound samples. A key study by Sun et al. identified several N-substituted and dimeric impurities.[1][2] Common impurities include:
-
N-methyl-4-ethoxybenzenamine: A process-related impurity.
-
N-ethyl-4-ethoxybenzenamine: A process-related impurity.
-
N-methoxy-4-ethoxybenzenamine: A potential impurity from the use of methanol (B129727) as a solvent.[1][2]
-
N-(4-ethoxybenzenamine)phenyl-1,4-diamine: A dimeric impurity.[1][2]
-
N1-ethoxy-N4-(4-ethoxybenzenamine)phenyl-1,4-diamine: A dimeric impurity.[1][2]
-
Polymeric tars: Formed from the degradation of this compound upon exposure to air.
Experimental Protocols
This section provides a detailed protocol for the GC-MS analysis of this compound and its impurities.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
Reagents and Materials:
-
This compound sample
-
Methanol (GC grade or equivalent)
-
Dichloromethane (GC grade or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm syringe filters
-
GC vials with inserts
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane.
-
Bring the flask to volume with the chosen solvent and mix thoroughly to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined based on instrument sensitivity.
-
If the sample contains visible particulate matter, pass the solution through a 0.45 µm syringe filter before transferring it to a GC vial.
-
For moisture-sensitive samples, drying the solution with anhydrous sodium sulfate before filtration may be necessary.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) or Splitless |
| Oven Program | Initial temperature: 80 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C, hold for 5 min | |
| Ramp 2: 20 °C/min to 280 °C, hold for 10 min | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected retention times and key mass fragments for this compound and its identified impurities based on the described GC-MS method. This data is crucial for the identification of these compounds in a sample chromatogram.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 137.18 | 137, 108, 94, 80, 65 |
| N-methyl-4-ethoxybenzenamine | ~11.2 | 151.21 | 151, 136, 108 |
| N-ethyl-4-ethoxybenzenamine | ~11.8 | 165.23 | 165, 150, 122, 108 |
| N-methoxy-4-ethoxybenzenamine | ~12.5 | 167.21 | 167, 152, 124 |
| N-(4-ethoxybenzenamine)phenyl-1,4-diamine | >15 | 228.30 | 228, 200, 185, 108 |
| N1-ethoxy-N4-(4-ethoxybenzenamine)phenyl-1,4-diamine | >15 | 272.35 | 272, 244, 229, 108 |
Note: Retention times are approximate and may vary depending on the specific GC-MS system and conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its impurities.
References
Application Note and Protocol: Diazotization of p-Phenetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, enabling the conversion of the amino group into a highly versatile diazonium group (-N₂⁺). This functional group is an excellent leaving group (as N₂ gas) and serves as a crucial intermediate for introducing a wide variety of substituents onto an aromatic ring through reactions like Sandmeyer, Schiemann, and azo coupling.[1][2] p-Phenetidine, in particular, is a significant starting material, and its diazonium salt is a precursor for synthesizing various pharmaceuticals, dyes, and other fine chemicals.
This document provides a detailed protocol for the diazotization of this compound. The procedure emphasizes critical parameters, most notably strict temperature control, as aryl diazonium salts are typically unstable above 5-10 °C and can be explosive in solid form.[1][3][4] The reaction involves the in situ generation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid, which then reacts with the primary amine to form the diazonium salt.[2][5]
Critical Safety Precautions
Diazotization reactions are hazardous and must be performed with stringent safety measures.
-
Explosion Hazard: Solid diazonium salts are often violently explosive and sensitive to shock, friction, and heat.[3] This protocol is designed for the in situ use of the diazonium salt solution, and the solid should never be isolated.[1]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (0-5 °C) is critical to prevent the rapid decomposition of the diazonium salt, which evolves nitrogen gas and can lead to a runaway reaction.[3][6]
-
Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess should be avoided, and any remaining nitrous acid after the reaction should be neutralized with urea (B33335) or sulfamic acid.[3][6]
-
Ventilation: The reaction should be conducted in a well-ventilated fume hood, as toxic nitrogen oxides (NOx) can be generated.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A blast shield is recommended.
-
Handling: Use plastic spatulas when handling solid sodium nitrite, as metal can cause friction.[3]
Materials and Reagents
-
This compound (C₈H₁₁NO)
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Urea (CH₄N₂O) or Sulfamic Acid (H₃NO₃S)
-
Distilled Water
-
Ice
-
Starch-iodide indicator paper
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers and graduated cylinders
Experimental Protocol
This protocol describes the formation of the p-ethoxyphenyldiazonium chloride solution, which should be used immediately in a subsequent reaction.
1. Preparation of the this compound Hydrochloride Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq.). b. In a separate beaker, cautiously add concentrated hydrochloric acid (3.0 eq.) to distilled water with cooling. c. Slowly add the cooled dilute acid to the flask containing this compound while stirring. Dissolution may be exothermic. d. Cool the resulting solution/suspension to 0-5 °C using an ice-salt bath. Continuous stirring is essential. A fine slurry of the amine hydrochloride may form.[1]
2. Preparation of the Sodium Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold distilled water. b. Cool this solution to 0-5 °C in an ice bath.
3. Diazotization Reaction: a. Slowly add the chilled sodium nitrite solution dropwise from a dropping funnel to the vigorously stirred this compound hydrochloride suspension. b. The rate of addition must be carefully controlled to ensure the reaction temperature is maintained between 0 °C and 5 °C at all times.[3][7] c. The reaction mixture will typically change in appearance as the diazonium salt forms.
4. Monitoring the Reaction: a. To confirm the completion of the reaction, test for the presence of a slight excess of nitrous acid. b. Using a glass rod, remove a drop of the reaction mixture and streak it onto a piece of starch-iodide paper. c. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has reacted.[1] d. Maintain this slight excess for 10-15 minutes to ensure the reaction is complete.
5. Quenching Excess Nitrous Acid: a. Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid. b. Add the quenching agent portion-wise until a drop of the reaction mixture no longer produces a color on the starch-iodide paper.
6. Use of the Diazonium Salt Solution: a. The resulting cold solution of p-ethoxyphenyldiazonium chloride is now ready for immediate use in subsequent coupling or substitution reactions. b. Do not attempt to isolate the solid diazonium salt. The solution decomposes slowly even at ice-bath temperatures and should be used promptly after preparation.[8]
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the diazotization of this compound.
| Parameter | Value/Range | Purpose |
| This compound | 1.0 molar equivalent | Primary aromatic amine (starting material) |
| Mineral Acid (e.g., HCl) | 3.0 molar equivalents | Dissolves the amine and generates nitrous acid from NaNO₂.[1] |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 molar equivalents | Source of the nitrosonium ion for diazotization.[1][3] |
| Reaction Temperature | 0 °C to 5 °C | Critical for the stability of the diazonium salt.[3][7] |
| Reaction Time | Dependent on addition rate | Typically 30-60 minutes for addition and stirring. |
| Quenching Agent (Urea) | Small excess | Neutralizes unreacted nitrous acid to prevent side reactions.[6] |
Experimental Workflow Visualization
The logical flow of the diazotization process is outlined in the diagram below.
Caption: Workflow for the diazotization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: p-Phenetidine as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-phenetidine as a versatile precursor in the synthesis of several active pharmaceutical ingredients (APIs). This document details the synthetic pathways, experimental protocols, and analytical methods for quality control of the resulting APIs.
Introduction
This compound (4-ethoxyaniline) is an aromatic amine that serves as a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its chemical structure, featuring an ethoxy group and an amino group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable starting material in drug development. This document focuses on its application in the synthesis of phenacetin (B1679774), bucetin, ethoxyquin (B1671625), phenacaine, and dulcin (B141269).
Pharmaceutical Ingredients Derived from this compound
This compound is a documented precursor for the following pharmaceutical and related compounds:
-
Phenacetin: An analgesic and antipyretic.
-
Bucetin: An analgesic and antipyretic.[1]
-
Ethoxyquin: An antioxidant used as a preservative.[1]
-
Phenacaine: A topical anesthetic.[1]
-
Dulcin: A synthetic sweetener.[1]
Quantitative Data on Synthesis
The following table summarizes key quantitative data for the synthesis of various compounds from this compound.
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Key Reactants |
| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 70-90% | This compound, Acetic Anhydride (B1165640), Sodium Acetate (B1210297) |
| Dulcin | C₉H₁₂N₂O₂ | 180.21 | 82-90% | This compound Hydrochloride, Urea |
| Ethoxyquin | C₁₄H₁₉NO | 217.31 | 90-92% | This compound, Acetone (B3395972) |
| Bucetin | C₁₂H₁₇NO₃ | 223.27 | Not specified | This compound, other reagents |
| Phenacaine | C₁₈H₂₂N₂O₂ | 298.38 | Not specified | This compound, N-acetyl-p-phenetidine |
Experimental Protocols
Synthesis of Phenacetin from this compound
This protocol is based on the acetylation of this compound.[2][3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Activated Carbon
-
Sodium Acetate
-
Acetic Anhydride
-
Water
-
Ethanol
Procedure:
-
Purification of this compound:
-
In a suitable flask, dissolve this compound in water and add a few drops of concentrated hydrochloric acid to form the hydrochloride salt.
-
Add activated carbon to the solution and heat gently with stirring to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
-
Acetylation Reaction:
-
Prepare a solution of sodium acetate in water.
-
To the warm this compound hydrochloride solution, add acetic anhydride while swirling.
-
Immediately add the sodium acetate solution to the reaction mixture and swirl vigorously to ensure thorough mixing.
-
Allow the mixture to stand at room temperature for crystallization to begin. If no crystals form, a few more drops of acetic anhydride can be added.
-
Cool the reaction mixture in an ice-water bath to complete the crystallization of crude phenacetin.
-
-
Isolation and Purification:
-
Collect the crude phenacetin crystals by suction filtration and wash with cold water.
-
Recrystallize the crude product from a hot ethanol-water mixture.
-
Collect the purified phenacetin crystals by suction filtration and air dry.
-
Synthesis of Dulcin from this compound Hydrochloride
This protocol describes the synthesis of dulcin (p-ethoxyphenylurea) from this compound hydrochloride and urea.[4]
Materials:
-
This compound hydrochloride
-
Urea
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Water
Procedure:
-
Reaction Mixture Preparation:
-
In a large round-bottomed flask, combine this compound hydrochloride and urea.
-
Add water, concentrated hydrochloric acid, and glacial acetic acid to the flask.
-
-
Reaction:
-
Heat the suspension to boiling with vigorous shaking. The solution will turn a dark purple color.
-
Boil the solution for 45-90 minutes. The product will begin to separate and solidify.
-
Once the reaction mixture sets to a solid mass, immediately remove the heat source.
-
-
Isolation and Purification:
-
After cooling to room temperature, break up the solid product and add water.
-
Filter the crude p-ethoxyphenylurea with suction, wash with cold water, and drain thoroughly.
-
The crude product can be purified by recrystallization from boiling water to obtain white crystalline plates.
-
Synthesis of Ethoxyquin from this compound
This protocol outlines the synthesis of ethoxyquin via the reaction of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Cuprous chloride (catalyst)
-
Acetic anhydride (solvent)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, mix this compound, acetic anhydride, and cuprous chloride.
-
Heat the mixture to 130°C.
-
-
Reaction:
-
Slowly add acetone to the heated mixture over a period of 12 hours.
-
Monitor the reaction progress periodically to determine the content of ethoxyquin.
-
-
Work-up:
-
Once the ethoxyquin content reaches ≥90%, cool the reaction mixture to 75°C.
-
Recover unreacted acetone and water by condensation.
-
The resulting product can be further purified by distillation.
-
Analytical Methods for Quality Control
Phenacetin
-
Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): A sensitive method for the quantitative determination of phenacetin in biological samples.
-
Differential Scanning Calorimetry (DSC): Used to determine the purity of phenacetin by analyzing its melting point depression.
-
Colorimetry: A manual colorimetric method can be used for the determination of phenacetin in pharmaceutical formulations.
Ethoxyquin
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the quantification of ethoxyquin in various matrices.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): A validated method for the determination of ethoxyquin in animal feed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of ethoxyquin residues.
Bucetin
-
Supercritical Fluid Chromatography (SFC): A potential method for the analysis of bucetin.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for the separation and analysis of bucetin.
Phenacaine
-
Mass Spectrometry and Gas Chromatography: The NIST WebBook provides mass spectrum and gas chromatography data for phenacaine, which can be used for its identification and analysis.[5]
Visualizations
Synthesis Pathways
Caption: Synthetic pathways from this compound to various pharmaceutical ingredients.
Experimental Workflow for Phenacetin Synthesis
Caption: Experimental workflow for the synthesis and purification of phenacetin.
Quality Control Logic for APIs
References
Application Note: Catalytic Hydrogenation of p-Nitrophenetole to p-Phenetidine
Introduction
p-Phenetidine is a crucial chemical intermediate in the synthesis of various valuable compounds, including pharmaceuticals like phenacetin (B1679774) and ethoxyquin, as well as various dyestuffs.[1] One of the most efficient and widely used methods for its production is the catalytic hydrogenation of p-nitrophenetole. This process involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst. This document provides detailed protocols and comparative data for this reaction, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. Common catalysts for this transformation include noble metals like palladium on carbon (Pd/C) or platinum, as well as Raney nickel.[2][3] The reaction is typically performed under pressure in a suitable solvent, such as a lower alcohol.[2][3][4]
Data Presentation: Reaction Parameters
The following table summarizes various reported conditions for the catalytic hydrogenation of p-nitrophenetole and related precursors to yield this compound. This data allows for easy comparison of different catalytic systems and reaction conditions.
| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time | Yield (%) | Reference |
| 5% Pd/Carbon | 4,4'-Diethoxy-azobenzene | Methanol | 100 | 8 | 30 min | 97 | [2][3] |
| Raney Nickel | 4,4'-Diethoxy-azobenzene | Methanol | 100 | 8 | - | 97 | [3] |
| Raney Nickel | p-Nitrophenetole | Isopropyl Alcohol | 60 - 70 | 2 - 4 | 1.5 - 2 h | 92** | [4] |
| Ni or Noble Metal | Ethylated Azo Compound* | Inert Alcohol | > 70 | > 5 | - | High | [2][3] |
*Note: 4,4'-Diethoxy-azobenzene is a precursor that cleaves during hydrogenation to yield two molecules of this compound.[2][3] **Note: Yield is for the subsequent product, phenacetin, formed via in-situ acylation of the this compound intermediate.[4]
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of p-nitrophenetole. The protocols are based on established procedures and can be adapted based on the specific catalyst and equipment available.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for a similar hydrogenation reaction.[2][3]
1. Materials and Equipment:
-
p-Nitrophenetole
-
Methanol (or other suitable alcohol solvent)
-
5% Palladium on Carbon (Pd/C) catalyst (typically as a 50% water paste)
-
High-pressure autoclave/reactor with gas inlet, pressure gauge, thermometer, and mechanical stirrer
-
Hydrogen gas cylinder with regulator
-
Nitrogen gas cylinder for purging
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
-
Vacuum distillation apparatus
2. Reaction Setup and Procedure:
-
Into a high-pressure reactor, introduce the solvent (e.g., methanol) and the p-nitrophenetole substrate.
-
Carefully add the 5% Pd/C catalyst. The amount of catalyst can vary but is typically a small weight percentage of the substrate.
-
Seal the reactor securely.
-
Flush the reactor system three times with nitrogen gas to remove all oxygen, followed by one flush with hydrogen gas.[2][3]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[2][3]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).[2][3]
-
Maintain a continuous feed of hydrogen to keep the pressure constant as it is consumed by the reaction.[2][3]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 30 minutes to a few hours.[2][4]
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
3. Product Isolation and Purification:
-
Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas before opening.[5]
-
Filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent or water during and after filtration.[5]
-
Transfer the filtrate to a round-bottom flask.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final, high-purity product.[2][3]
Protocol 2: Hydrogenation using Raney Nickel
This protocol is based on a method for the reduction of p-nitrophenetole.[4]
1. Materials and Equipment:
-
p-Nitrophenetole
-
Isopropyl Alcohol
-
Raney Nickel catalyst (as a slurry)
-
Same reactor and downstream equipment as listed in Protocol 1.
2. Reaction Setup and Procedure:
-
Charge the high-pressure reactor with isopropyl alcohol and p-nitrophenetole.
-
Carefully add the Raney Nickel catalyst slurry.
-
Seal the reactor and purge the system as described previously (3x with N₂, 1x with H₂).
-
Pressurize the reactor with hydrogen to 2-4 atm.[4]
-
Commence vigorous stirring and heat the mixture to 60-70 °C.[4]
-
Maintain the temperature and pressure, monitoring the reaction by Thin-Layer Chromatography (TLC) for the disappearance of the starting p-nitrophenetole.[4] The reaction typically takes 1.5-2 hours.[4]
-
After completion, cool the reactor to room temperature.
3. Product Isolation and Purification:
-
Safely vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Exercise the same caution as with Pd/C, as Raney Nickel is highly pyrophoric.[5]
-
Distill the solvent from the filtrate under vacuum.[4]
-
The remaining residue is crude this compound, which can be further purified by vacuum distillation.
Visualizations
Chemical Reaction Scheme
The diagram below illustrates the chemical transformation of p-nitrophenetole into this compound through catalytic hydrogenation.
Caption: Reduction of p-nitrophenetole to this compound.
Experimental Workflow
The following flowchart outlines the general experimental procedure for the synthesis of this compound via catalytic hydrogenation.
Caption: General workflow for catalytic hydrogenation.
References
- 1. patents.justia.com [patents.justia.com]
- 2. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. RU2546111C2 - Method of phenacetin obtaining - Google Patents [patents.google.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
Application Note: Quantification of p-Phenetidine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine (4-ethoxyaniline) is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, dyes, and other industrial products.[1][2][3] Its role as a building block in the production of analgesics, antipyretics, and rubber anti-aging agents necessitates accurate monitoring of its concentration in reaction mixtures to ensure optimal yield, purity, and safety of the final product.[2][3] This application note provides detailed protocols for the quantification of this compound in a reaction mixture using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Kinetic-Spectrophotometry.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. This note details three robust methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds like this compound.[4][5]
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8] It is particularly useful for its high separation efficiency.
-
Kinetic-Spectrophotometry: A cost-effective method based on the rate of a chemical reaction involving this compound, which can be monitored using a spectrophotometer.[9][10]
Data Presentation
The following tables summarize the key quantitative parameters for each analytical method, allowing for easy comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Primesep 100 (4.6x150 mm, 100A)[4] |
| Mobile Phase | Acetonitrile (B52724) (40%) and 0.2% Sulfuric Acid in Water[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 200 nm[4] |
| Retention Time | Analyte-specific under given conditions |
| Linearity Range | Method-dependent, to be determined via calibration |
| Limit of Quantification (LOQ) | Method-dependent, to be determined |
Table 2: GC Method Parameters
| Parameter | Value |
| Column | Capillary column suitable for aromatic amines (e.g., DB-5ms) |
| Carrier Gas | Helium, Argon, or Nitrogen[7] |
| Injection Mode | Split/Splitless[7] |
| Temperature Program | Optimized for separation from matrix components |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Calibration | External or Internal Standard Method[6] |
| Linearity Range | Method-dependent, to be determined via calibration |
| Limit of Quantification (LOQ) | Method-dependent, to be determined |
Table 3: Kinetic-Spectrophotometric Method Parameters
| Parameter | Value |
| Principle | Mn(II) catalyzed reduction of periodate (B1199274) by this compound[9][10] |
| Wavelength (λmax) | 465 nm[9][10] |
| Reagents | Sodium metaperiodate, Manganese(II) sulfate[9] |
| pH | 6.5[9][10] |
| Temperature | 35.0 ± 0.1°C[9] |
| Quantification Range | 1.29 µg/cm³ to 9.79 µg/cm³[9][10] |
| Measurement | Absorbance at fixed time points or initial rate[9] |
Experimental Protocols
Sample Preparation from a Reaction Mixture
A representative reaction for the synthesis of phenacetin (B1679774) from this compound involves reacting this compound with acetic anhydride.[11] The following is a general sample preparation protocol that can be adapted for various reaction mixtures.
-
Quenching the Reaction: At a specific time point, draw a known volume of the reaction mixture and immediately quench it by diluting with a suitable solvent (e.g., acetonitrile or a mobile phase component) to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample to bring the concentration of this compound within the linear range of the chosen analytical method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before analysis.[12]
-
Internal Standard Addition (for GC and HPLC): If using an internal standard method, add a known concentration of the internal standard to the diluted and filtered sample.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on a mixed-mode HPLC method for the analysis of 4-ethoxyaniline (this compound).[4]
Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 column (4.6x150 mm, 100A)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (concentrated)
-
Ultrapure water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL of acetonitrile with 600 mL of ultrapure water containing 2 mL of concentrated sulfuric acid. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method 2: Gas Chromatography (GC)
This protocol provides a general framework for the quantification of this compound using GC. Method development and validation are required for specific applications.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
Autosampler
Reagents:
-
High-purity carrier gas (Helium, Argon, or Nitrogen)[7]
-
This compound standard
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
GC Conditions:
-
Injector: Set to a temperature that ensures complete vaporization of the sample (e.g., 250°C) and use a split injection mode.[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Detector: Set the FID or MS to the appropriate temperature and data acquisition parameters.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of each standard and prepared sample.
-
Record the chromatograms.
-
-
Quantification:
-
For each chromatogram, determine the peak areas of this compound and the internal standard.
-
Calculate the response factor of this compound relative to the internal standard using the calibration standards.
-
Quantify this compound in the samples based on the peak area ratio of this compound to the internal standard.[6]
-
Method 3: Kinetic-Spectrophotometry
This protocol is adapted from a published kinetic-spectrophotometric method for the microgram determination of this compound.[9][10]
Instrumentation:
-
Double beam UV-Vis spectrophotometer with temperature control
-
Thermostat water bath
Reagents:
-
Sodium metaperiodate (NaIO₄) solution (1.0 x 10⁻³ mol dm⁻³)
-
Manganese(II) sulfate (B86663) (MnSO₄) solution (7.28 x 10⁻⁷ mol dm⁻³)
-
This compound standard solutions (in the range of 1.29 µg/cm³ to 9.79 µg/cm³)
-
Buffer solution (pH 6.5)
Procedure:
-
Reaction Mixture Preparation:
-
Initiation of Reaction:
-
Add a known volume of the temperature-equilibrated NaIO₄ solution to the cell to initiate the reaction.[9]
-
-
Data Acquisition:
-
Quantification:
-
Fixed-Time Method: Measure the absorbance at a fixed time point (e.g., 60, 120, 180, or 240 seconds) after the start of the reaction.[9] Create a calibration curve by plotting absorbance at the fixed time versus the concentration of the this compound standards.
-
Initial Rate Method: Determine the initial rate of the reaction (e.g., the change in absorbance over the first 30 seconds).[9] Construct a calibration curve of the initial rate versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample using the appropriate calibration curve.
-
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
Caption: Workflow for this compound Quantification by GC.
Caption: Workflow for Kinetic-Spectrophotometric Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerson.com [emerson.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. stolaf.edu [stolaf.edu]
- 12. env.go.jp [env.go.jp]
Standard Operating Procedure for the Safe Handling and Use of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling and use of p-Phenetidine (4-ethoxyaniline) in a laboratory setting. It includes detailed safety protocols, emergency procedures, and application notes for its use in chemical synthesis.
Hazard Identification and Risk Assessment
This compound is a toxic chemical that poses significant health risks. It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects and can cause serious eye irritation.[1][2] Long-term exposure may have adverse effects on the kidneys.[3]
Signal Word: Danger[1]
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H341: Suspected of causing genetic defects.
Precautionary Statements: [1][6][7]
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing mist or vapors.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Chemical and Physical Properties
This compound is a colorless to pale yellow or amber liquid that darkens upon exposure to air and light.[3][8]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3][6] |
| Appearance | Colorless to pale yellow/amber liquid | [3][4] |
| Boiling Point | 250 °C at 760 mmHg | [3] |
| Melting Point | 4 °C | [3] |
| Flash Point | 115.56 °C (240 °F) | [3] |
| Density | 1.065 g/cm³ | [3] |
| Solubility | Soluble in alcohol. Slightly soluble in water. | [3][8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, or Viton).[9] Inspect gloves for any signs of degradation before use. |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Body Protection | A lab coat or a chemical-resistant suit.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if there is a risk of inhalation.[3][10] |
Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[5]
-
A safety shower and eyewash station must be readily accessible in the work area.[3]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[3][5]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][7]
-
Keep the container tightly closed and protected from light and air.[3][11]
-
Store in a locked cabinet or other secure area.[6]
Emergency Procedures
Spill Response
For small spills:
-
Isolate the spill area.[8]
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a 60-70% ethanol (B145695) solution followed by soap and water.[8]
For large spills:
-
Evacuate the area immediately.
-
Contact the institutional emergency response team.
First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Waste Disposal
All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety department for specific disposal procedures.
Application Notes and Protocols
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[3][10] The following are example protocols for its use.
Synthesis of Phenacetin (B1679774) via Acetylation of this compound
This protocol details the synthesis of phenacetin from this compound and acetic anhydride (B1165640).
Materials:
-
This compound
-
Deionized water
-
Concentrated hydrochloric acid (12 M)
-
Activated carbon (Norit or Darco)
-
Acetic anhydride
-
Sodium acetate (B1210297)
Protocol: [1]
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of this compound and 3.50 mL of water.
-
Add 4 drops of concentrated hydrochloric acid to dissolve the amine.
-
If the solution is dark, add a small amount of activated carbon, swirl, and filter to decolorize.
-
In a separate flask, prepare a solution of 0.24 g of sodium acetate in 0.80 mL of water.
-
Gently warm the this compound hydrochloride solution.
-
Add 0.20 mL of acetic anhydride to the warmed solution while swirling.
-
Immediately add the sodium acetate solution and swirl vigorously.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Cool the flask in an ice-water bath and swirl until crystallization is complete.
-
Collect the crude phenacetin crystals by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from water.
Synthesis of Dulcin (B141269) (p-Ethoxyphenylurea)
This protocol describes the synthesis of dulcin from this compound hydrochloride and urea.[4]
Materials:
-
This compound hydrochloride
-
Urea
-
Deionized water
-
Concentrated hydrochloric acid
-
Glacial acetic acid
Protocol: [4]
-
In a large round-bottomed flask, combine 870 g of this compound hydrochloride and 1.2 kg of urea.
-
Add 2 L of water, 40 mL of concentrated hydrochloric acid, and 40 mL of glacial acetic acid.
-
Heat the mixture to a vigorous boil for 45-90 minutes.
-
Continue boiling until the product begins to separate and the mixture solidifies.
-
Immediately remove the heat source.
-
After cooling to room temperature, break up the solid mass and add 1-1.5 L of water.
-
Filter the crude product with suction, wash with cold water, and dry.
-
The crude p-ethoxyphenylurea can be purified by recrystallization from boiling water.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for this compound exposure.
References
- 1. stolaf.edu [stolaf.edu]
- 2. scribd.com [scribd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. Phenacetin Synthesis - 733 Words | Cram [cram.com]
- 7. nbinno.com [nbinno.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. homework.study.com [homework.study.com]
- 10. nbinno.com [nbinno.com]
- 11. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: p-Phenetidine in Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. p-Phenetidine (4-ethoxyaniline), an organic compound containing both nitrogen and oxygen heteroatoms and an aromatic ring, presents potential as an effective corrosion inhibitor. Its molecular structure allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. These application notes provide an overview of the use of this compound and its derivatives in corrosion inhibitor formulations, detailing its mechanism of action, experimental evaluation protocols, and performance data. While direct and extensive research on this compound as a primary corrosion inhibitor is emerging, data from structurally similar compounds like p-phenylenediamine (B122844) and polymer derivatives of phenetidine provide strong evidence for its potential efficacy.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bond formation between the lone pair electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms. The presence of the aromatic ring also contributes to the adsorption through π-electron interactions with the metal surface.
This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Therefore, this compound and its derivatives often act as mixed-type inhibitors.
Experimental Evaluation of this compound Based Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is evaluated through various electrochemical and gravimetric techniques. Below are detailed protocols for the most common methods.
Weight Loss Measurement
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the coupons with a series of emery papers (from 220 to 1200 grit), degrease with acetone, wash with deionized water, and dry.
-
Initial Weight: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound.
-
Incubation: Maintain the setup at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
Final Weight: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a solution of 20% NaOH containing 200 g/L of zinc dust), wash with deionized water, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Working Electrode Preparation: The working electrode is prepared by embedding a mild steel rod in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Prepare the surface as described in the weight loss protocol.
-
Measurement: Immerse the electrodes in the corrosive solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Apply a potential scan from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Cell and Electrode Setup: Use the same setup as for potentiodynamic polarization.
-
Measurement: After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as a Nyquist plot (Z_imaginary vs. Z_real). The plot for a simple corrosion process is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its derivatives as corrosion inhibitors for mild steel in 1 M HCl, based on available literature for structurally similar compounds.
Table 1: Weight Loss Data
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 25.4 | 12.8 | - |
| 1 x 10⁻⁵ | 11.2 | 5.6 | 55.9 |
| 5 x 10⁻⁵ | 7.9 | 4.0 | 68.8 |
| 1 x 10⁻⁴ | 5.1 | 2.6 | 79.9 |
| 5 x 10⁻⁴ | 3.2 | 1.6 | 87.4 |
| 1 x 10⁻³ | 2.1 | 1.1 | 91.7 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 550 | 75 | 120 | - |
| 1 x 10⁻⁵ | -468 | 245 | 72 | 115 | 55.5 |
| 5 x 10⁻⁵ | -462 | 168 | 70 | 112 | 69.5 |
| 1 x 10⁻⁴ | -455 | 108 | 68 | 108 | 80.4 |
| 5 x 10⁻⁴ | -448 | 65 | 65 | 105 | 88.2 |
| 1 x 10⁻³ | -440 | 42 | 62 | 101 | 92.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Rct (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 200 | - |
| 1 x 10⁻⁵ | 102 | 110 | 55.9 |
| 5 x 10⁻⁵ | 155 | 85 | 71.0 |
| 1 x 10⁻⁴ | 250 | 60 | 82.0 |
| 5 x 10⁻⁴ | 420 | 45 | 89.3 |
| 1 x 10⁻³ | 580 | 35 | 92.2 |
Visualizations
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Mechanism of corrosion inhibition by this compound on a metal surface.
Conclusion
This compound and its derivatives show significant promise as effective corrosion inhibitors for mild steel in acidic environments. The presence of nitrogen and oxygen atoms, along with an aromatic ring, facilitates strong adsorption on the metal surface, leading to the formation of a protective film. This film acts as a barrier, inhibiting both anodic and cathodic reactions and thus providing high inhibition efficiency. The experimental protocols and data presented in these application notes provide a comprehensive framework for researchers and scientists to evaluate and utilize this compound in the development of advanced corrosion inhibitor formulations. Further research into synthesizing and testing various derivatives of this compound could lead to even more potent and environmentally friendly corrosion inhibitors.
Application Notes and Protocols for Monitoring p-Phenetidine Reactions
Introduction
p-Phenetidine (4-ethoxyaniline) is a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Monitoring the progress of reactions involving this compound is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document provides detailed application notes and protocols for various analytical techniques suitable for monitoring these reactions, tailored for researchers, scientists, and drug development professionals. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Thin-Layer Chromatography (TLC), offering both quantitative and qualitative insights into reaction kinetics and completion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture, making it ideal for monitoring the consumption of this compound and the formation of products.[1] Reversed-phase HPLC is particularly effective for analyzing aromatic amines like this compound.
Application Note:
This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound. The method is suitable for monitoring reactions such as the synthesis of phenacetin (B1679774) from this compound and acetic anhydride.[3][4] By taking aliquots from the reaction mixture at various time points, the concentration of this compound can be accurately determined.
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sulfuric acid or Acetic acid (analytical grade)
-
This compound standard
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a buffered aqueous solution. For example, a 0.2% sulfuric acid solution in water.[1]
-
The mobile phase composition can be a mixture of an organic solvent and the aqueous buffer. A common starting point is a ratio of Acetonitrile:Water (e.g., 40:60 v/v) with the acid additive.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging before use.
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range. For example, a 1:1000 dilution.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Inject 10-20 µL of the prepared sample into the HPLC system.
-
Run the analysis using the conditions specified in the table below.
-
Monitor the elution of this compound at a suitable wavelength, typically around 200 nm or 267 nm.[1][5]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
-
Plot the concentration of this compound versus time to monitor the reaction progress.
Quantitative Data: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Primesep 100, 4.6x150 mm, C18 | [1] |
| Mobile Phase | 40% Acetonitrile, 60% Water, 0.2% H₂SO₄ | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 200 nm | [1] |
| Injection Volume | 10-20 µL | - |
| Temperature | Ambient (or controlled at 25°C) | - |
Workflow Diagram: HPLC Monitoring of this compound Reaction
Caption: Workflow for monitoring a this compound reaction using HPLC.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[6] this compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Application Note:
This protocol provides a general method for monitoring this compound reactions using GC-FID. It is suitable for reactions where the reactants and products are volatile and thermally stable. The method involves extracting the analyte from the reaction mixture, followed by direct injection into the GC system.
Experimental Protocol: GC Analysis of this compound
1. Instrumentation and Materials:
-
Gas chromatograph with an FID or MS detector
-
Capillary column suitable for amines (e.g., DB-5ms, HP-5)
-
Carrier gas (Helium or Nitrogen, high purity)
-
This compound standard
-
An appropriate solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Anhydrous sodium sulfate (B86663)
-
Autosampler vials with inserts
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the chosen solvent.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard in the same solvent.
-
Calibration Standards: Prepare a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.
3. Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Add a known volume of an appropriate organic solvent to extract the this compound.
-
Add a precise amount of the internal standard solution.
-
Vortex the mixture and separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
4. Chromatographic Conditions:
-
Set the GC parameters as outlined in the table below.
-
Inject 1 µL of the sample into the GC.
5. Data Analysis:
-
Calculate the response factor for this compound relative to the internal standard using the calibration standards.
-
Determine the concentration of this compound in the reaction samples based on the peak area ratio of the analyte to the internal standard.
-
Plot the concentration of this compound over time.
Quantitative Data: GC Method Parameters
| Parameter | Value | Reference |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | General Purpose |
| Carrier Gas | Helium at 1.0 mL/min | General Purpose |
| Injector Temp. | 250 °C | - |
| Detector Temp. | 280 °C (FID) | - |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | - |
| Injection Mode | Split (e.g., 20:1) | - |
| Injection Volume | 1 µL | - |
Workflow Diagram: GC Monitoring of this compound Reaction
Caption: Workflow for monitoring a this compound reaction using GC.
UV-Vis Spectrophotometry (Kinetic Assay)
UV-Vis spectrophotometry can be employed for reaction monitoring, especially when there is a significant change in the absorbance spectrum between reactants and products. A kinetic-spectrophotometric method has been developed for the determination of this compound based on its catalyzed oxidation.[7]
Application Note:
This protocol describes a kinetic method for determining microgram quantities of this compound. The method is based on the Mn(II)-catalyzed reduction of periodate (B1199274) by this compound, which forms a colored product, 4-ethoxy-1,2-benzoquinone.[7] The rate of formation of this product, measured as the change in absorbance over time, is proportional to the concentration of this compound.
Experimental Protocol: Kinetic-Spectrophotometric Assay
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Sodium periodate (NaIO₄) solution
-
Manganese(II) sulfate (MnSO₄) solution (catalyst)
-
Buffer solution (e.g., pH 6.5)[7]
-
Acetone-water medium
-
This compound standard solutions
2. Reagent Preparation:
-
Prepare stock solutions of NaIO₄, MnSO₄, and this compound in the acetone-water medium.
-
Prepare the buffer solution to maintain the desired pH.
3. Measurement Procedure:
-
In a spectrophotometric cuvette, mix the this compound sample, Mn(II) catalyst solution, and buffer.
-
Place the cuvette in the temperature-controlled holder (e.g., 35.0 °C) and allow it to equilibrate.[7]
-
Initiate the reaction by adding a known concentration of the temperature-equilibrated NaIO₄ solution.
-
Immediately start recording the absorbance at the λmax of the product (465 nm) at fixed time intervals (e.g., every 30 seconds).[7]
4. Data Analysis:
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.
-
Prepare a calibration curve by plotting the initial rate (or absorbance at a fixed time) versus the concentration of this compound standards.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Quantitative Data: Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Wavelength (λmax) | 465 nm | [7] |
| Temperature | 35.0 ± 0.1 °C | [7] |
| pH | 6.5 | [7] |
| Medium | 5.0% (v/v) Acetone in water | [7] |
| Catalyst | Mn(II) | [7] |
| Linear Range | 1.29 µg/cm³ to 9.79 µg/cm³ | [7] |
Workflow Diagram: Kinetic Spectrophotometry
Caption: Workflow for kinetic-spectrophotometric analysis of this compound.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress. It is excellent for quickly checking the presence of starting material and the formation of products.
Application Note:
This protocol is for the qualitative monitoring of a this compound reaction by observing the disappearance of the this compound spot and the appearance of a product spot on a TLC plate.
Experimental Protocol: TLC Analysis
1. Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane)
-
Capillary tubes for spotting
-
UV lamp (254 nm) or an iodine chamber for visualization
2. Procedure:
-
Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a baseline with a pencil.
-
Spot a small amount of the starting this compound material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp or in an iodine chamber.
3. Data Analysis:
-
Compare the spots. The reaction is progressing if the intensity of the this compound spot decreases over time and a new spot (product) appears.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to characterize the reactant and product.
Data Presentation: TLC Monitoring
| Time Point | Observation |
| t = 0 | Strong spot corresponding to this compound (e.g., Rf = 0.5). |
| t = 1 hr | Fainter this compound spot; new product spot appears (e.g., Rf = 0.3). |
| t = 3 hr | This compound spot is very faint or absent; product spot is intense. |
References
- 1. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. stolaf.edu [stolaf.edu]
- 5. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 7. Bot Verification [rasayanjournal.co.in]
p-Phenetidine: A Versatile Reagent in Named Organic Reactions
FOR IMMEDIATE RELEASE
[City, State] – [Date] – p-Phenetidine, an aromatic amine with the formula CH₃CH₂OC₆H₄NH₂, serves as a critical starting material and reagent in several named organic reactions pivotal to the synthesis of pharmaceuticals and other fine chemicals. This application note provides detailed protocols and quantitative data for three such key reactions: the synthesis of Phenacetin (B1679774), the Skraup synthesis of 6-ethoxyquinoline, and the Hinsberg test for primary amines.
Synthesis of Phenacetin via Nucleophilic Acyl Substitution
The reaction of this compound with acetic anhydride (B1165640) to form phenacetin is a classic example of nucleophilic acyl substitution.[1][2] Phenacetin was formerly used as an analgesic and antipyretic agent. This synthesis is a fundamental transformation in organic chemistry, often used in educational and industrial settings.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound | Acetic Anhydride | Phenacetin | 94% (Microwave) | 133-136 | [3][4] |
| This compound | Acetic Anhydride | Phenacetin | 91.9% (from p-toluidine (B81030) analog) | - | [5] |
Experimental Protocol:
This protocol is adapted from a standard laboratory procedure for the synthesis of phenacetin.[1][4]
Materials:
-
This compound (1.46 mmol, 0.20 g)
-
Water (3.50 mL)
-
Concentrated Hydrochloric Acid (12 M, 4 drops)
-
Activated Carbon (spatula-tip)
-
Acetic Anhydride (2.20 mmol, 0.22 g, 0.20 mL)
-
Sodium Acetate (B1210297) solution
Procedure:
-
In a 10-mL Erlenmeyer flask, dissolve this compound in 3.50 mL of water and add 4 drops of concentrated hydrochloric acid to form the hydrochloride salt.
-
Add a spatula-tip of activated carbon to decolorize the solution and gently warm the mixture on a hot plate for a few minutes.
-
Filter the hot solution through pipette filtration into a clean 10-mL flask to remove the activated carbon.
-
Warm the this compound hydrochloride solution and add 0.20 mL of acetic anhydride while swirling.
-
Immediately add the sodium acetate solution all at once and swirl vigorously to ensure thorough mixing.
-
Allow the solution to stand at room temperature for 5 minutes. If crystals do not form, add 1-2 drops of acetic anhydride.
-
Cool the reaction mixture in an ice-water bath and swirl vigorously until the crude phenacetin crystallizes.
-
Collect the crystals by suction filtration and wash them with a portion of cold water.
-
Purify the crude product by recrystallization from a hot ethanol-water mixture.
Reaction Mechanism:
Caption: Nucleophilic acyl substitution mechanism for Phenacetin synthesis.
Skraup Synthesis of 6-Ethoxyquinoline
The Skraup synthesis is a powerful method for the preparation of quinolines.[6][7][8] When this compound is used as the starting aniline, the product is 6-ethoxyquinoline, a valuable scaffold in medicinal chemistry. The reaction is famously exothermic and requires careful control.[6]
Quantitative Data:
The following table provides representative yields for the Skraup synthesis with various substituted anilines, which can serve as an estimate for the reaction with this compound.
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [6][9] |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 | [6] |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 | [6] |
Experimental Protocol:
This is a general protocol for the Skraup synthesis, which can be adapted for this compound.[6][10]
Materials:
-
This compound (1.0 mol)
-
Glycerol (B35011) (2.4 mol)
-
Nitrobenzene (as oxidizing agent, 0.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Ferrous sulfate (B86663) (catalytic amount)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add this compound to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Heat the mixture gently in an oil bath to initiate the reaction. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.
-
Perform steam distillation to isolate the crude 6-ethoxyquinoline.
-
Separate the organic layer from the distillate and purify further by distillation under reduced pressure.
Reaction Workflow:
Caption: General experimental workflow for the Skraup synthesis.
Hinsberg Test with this compound
The Hinsberg test is a chemical test used to distinguish between primary, secondary, and tertiary amines.[11] As a primary amine, this compound reacts with benzenesulfonyl chloride (Hinsberg's reagent) to form a sulfonamide that is soluble in aqueous alkali.[11]
Expected Observations:
| Amine Type | Reagent | Initial Product | Observation in Alkali | Observation upon Acidification |
| Primary (this compound) | Benzenesulfonyl Chloride | N-(4-ethoxyphenyl)benzenesulfonamide | Soluble | Precipitate forms |
| Secondary | Benzenesulfonyl Chloride | Insoluble Sulfonamide | Insoluble | No change |
| Tertiary | Benzenesulfonyl Chloride | No reaction | Insoluble | Dissolves |
Experimental Protocol:
This is a general protocol for the Hinsberg test.
Materials:
-
This compound
-
Benzenesulfonyl chloride (Hinsberg's reagent)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a test tube, add a small amount of this compound.
-
Add an excess of 10% NaOH solution, followed by a few drops of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously until the pungent odor of the sulfonyl chloride disappears.
-
Observe if a precipitate forms. For this compound, a clear solution should be observed as the sulfonamide salt is soluble in the alkaline medium.
-
Acidify the resulting solution with concentrated HCl.
-
A precipitate of N-(4-ethoxyphenyl)benzenesulfonamide should form, confirming the presence of a primary amine.
Logical Relationship of the Hinsberg Test:
Caption: Decision workflow for identifying a primary amine using the Hinsberg test.
References
- 1. stolaf.edu [stolaf.edu]
- 2. homework.study.com [homework.study.com]
- 3. Phenacetin synthesis - chemicalbook [chemicalbook.com]
- 4. Solved Amide Synthesis of Acetophenetidin:2.0 grams of | Chegg.com [chegg.com]
- 5. cram.com [cram.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: p-Phenetidine Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to remove colored impurities from p-Phenetidine.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample turned a reddish-brown color?
A1: this compound is inherently sensitive to air and light.[1][2][3] When exposed, it undergoes oxidation, leading to the formation of colored impurities, often described as polymeric "tars".[4][5] Initially a colorless to light yellow liquid, it will gradually darken to red or brown upon storage, especially if the container is not properly sealed or is exposed to light.[1][6][7]
Q2: What are these colored impurities?
A2: The colored impurities are primarily high-molecular-weight oxidation and polymerization products.[4] These compounds are often referred to as "tars" and are typically more polar than this compound itself.
Q3: Is the colored this compound still usable for my reaction?
A3: Using discolored this compound without purification is not recommended. The impurities can interfere with subsequent reactions, leading to lower yields, side-product formation, and contamination of your final product. It is always best practice to purify amines like this compound before use.[4]
Q4: What are the primary methods to decolorize this compound?
A4: The most common and effective methods for removing colored impurities from this compound are treatment with activated carbon (charcoal), vacuum distillation, and recrystallization of a salt derivative.[4][8][9] The choice of method depends on the level of impurity, the scale of the purification, and the required final purity.
Troubleshooting Guide
Problem: My this compound is slightly discolored (light yellow or pink).
-
Recommended Solution: Treatment with activated carbon is often sufficient for minor discoloration. This method is quick and effective at adsorbing the polar, colored impurities.[9][10] You can perform this on the free base if dissolved in a suitable organic solvent, or more effectively, on its hydrochloride salt in an aqueous solution.[4]
Problem: My this compound is very dark, brown, or contains visible tars.
-
Recommended Solution 1 (Small to Medium Scale): For heavily contaminated material, a multi-step approach is best. First, convert the this compound to its hydrochloride salt by dissolving it in dilute hydrochloric acid.[4] Then, treat the aqueous solution with activated carbon to adsorb the bulk of the tars.[4] The purified salt can then be recovered or the amine can be regenerated by basification and extraction. For the highest purity, the hydrochloride salt can be recrystallized from water.[11]
-
Recommended Solution 2 (Medium to Large Scale): Vacuum distillation is highly effective for purifying larger quantities of this compound. Since this compound has a high boiling point (approx. 250-254°C), distillation at atmospheric pressure can cause decomposition.[1][12] Vacuum distillation lowers the boiling point, allowing the this compound to be separated from the non-volatile polymeric tars without degradation.
Problem: After treatment with activated carbon, my solution is still colored.
-
Possible Cause 1: Insufficient amount of activated carbon was used.
-
Solution: A second treatment with a fresh portion of activated carbon may be necessary.[4]
-
-
Possible Cause 2: The contact time with the activated carbon was too short.
-
Solution: Ensure the mixture is stirred or gently heated for an adequate period (e.g., 5-10 minutes) to allow for complete adsorption.[4]
-
-
Possible Cause 3: The impurities are not well adsorbed by carbon.
-
Solution: If carbon treatment fails, vacuum distillation is the recommended alternative.
-
Data on Purification Methods
The following table summarizes typical outcomes for different purification methods. The values are illustrative and actual results will depend on the initial purity and experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 85-95% | >99.5% | 70-85% | Excellent for high purity; suitable for larger scales. | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Recrystallization (as Hydrochloride Salt) | 90-98% | >99% | 60-80% | High purity achievable; removes different impurity types. | Multi-step process (salt formation, recrystallization, regeneration); higher material loss. |
| Activated Carbon Treatment | 95-98% (Slightly colored) | >99% | 85-95% | Simple, fast, and effective for minor color removal; minimal product loss.[9] | Ineffective for gross contamination; does not remove non-colored impurities.[13] |
Experimental Protocols
Protocol 1: Purification via Activated Carbon Treatment of this compound Hydrochloride
This method is adapted from a standard procedure for purifying this compound prior to synthesis.[4]
-
Salt Formation: In a suitable Erlenmeyer flask, combine the impure this compound with approximately 15-20 mL of water per gram of amine.
-
While stirring, slowly add concentrated hydrochloric acid dropwise until the this compound completely dissolves, forming the water-soluble hydrochloride salt. A slight excess of acid is acceptable.
-
Decolorization: Add a small amount of activated carbon (decolorizing charcoal), approximately 1-2% of the mass of the this compound, to the solution.[9]
-
Gently warm the mixture on a hot plate to about 50-60°C while stirring for 5-10 minutes. Do not boil, as this can cause frothing.[4]
-
Hot Filtration: Remove the activated carbon by filtering the warm solution through a fluted filter paper (gravity filtration) or a celite pad into a clean flask. The filtrate should be colorless. If color persists, a second carbon treatment may be necessary.[4][9]
-
Regeneration of Free Amine (Optional): Cool the filtrate in an ice bath. Slowly add a concentrated sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) solution while stirring until the solution is basic (check with pH paper). The this compound will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the this compound with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a fractionating column for better separation.
-
Charge the Flask: Place the impure this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction of this compound at its reduced-pressure boiling point. The non-volatile colored tars will remain in the distillation flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified, colorless this compound in a tightly sealed, amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[3]
Purification Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification method for this compound.
Caption: Decision workflow for selecting a this compound purification method.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. stolaf.edu [stolaf.edu]
- 5. ICSC 1720 - this compound [inchem.org]
- 6. Phenetidine | 156-43-4 [chemicalbook.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. orgsyn.org [orgsyn.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Storage and Handling of p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and experimental use of p-Phenetidine. Our goal is to help you prevent its oxidation and ensure the integrity of your starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color Change (Yellow to Brown/Red) | Oxidation due to exposure to air and/or light. | Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container. Minimize exposure to light and air during handling. |
| Inconsistent Experimental Results | Degradation of this compound stock, leading to lower effective concentration and potential interference from degradation products. | Regularly check the purity of your this compound stock using a stability-indicating analytical method, such as HPLC. Prepare fresh solutions for critical experiments. |
| Precipitate Formation in Solution | Formation of insoluble oxidation products. | Filter the solution before use. However, this does not solve the underlying degradation issue. Implement preventative storage measures immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of this compound degradation are exposure to atmospheric oxygen and light.[1][2] This leads to an oxidation process, which is characterized by a noticeable color change from colorless or pale yellow to dark red or brown.[1] The oxidation proceeds via a free-radical mechanism.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace any oxygen.[3][4][5] Use tightly sealed amber glass vials or containers to protect it from light and moisture. For this compound hydrochloride, a storage temperature of 15°C to 30°C is recommended.
Q3: How can I visually assess the quality of my this compound?
A3: A fresh, high-purity sample of this compound should be a colorless to pale yellow liquid. A change in color to yellow, brown, or red is a clear visual indicator of oxidation and degradation. While visual inspection is a quick check, it is not a substitute for quantitative analysis.
Q4: What are the known oxidation products of this compound?
A4: One of the identified oxidation products of this compound is 4,4'-diethoxyazobenzene. The formation of this and other polymeric materials is consistent with a free-radical oxidation mechanism.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines like this compound. Phenolic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used for this purpose. They work by scavenging free radicals and interrupting the oxidation chain reaction. The optimal concentration of the antioxidant would need to be determined for your specific application and storage conditions.
Q6: How can I quantitatively assess the stability of my this compound sample?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantitatively assess the purity of this compound and detect the presence of any degradation products. This method should be able to separate the parent this compound peak from all potential degradation product peaks.
Quantitative Data Summary
The following table summarizes recommended storage conditions and potential additives to prevent the oxidation of this compound. Please note that the effectiveness of antioxidants can be concentration and temperature-dependent, and should be validated for your specific needs.
| Parameter | Condition | Rationale |
| Temperature | 15°C - 30°C (for hydrochloride salt) | Prevents acceleration of degradation kinetics. |
| Cool, dry place (for free base) | General recommendation for chemical stability. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in oxidation.[4][5] |
| Light | Amber Glass Container/Darkness | Prevents photo-induced oxidation.[2] |
| Antioxidants | BHA (Butylated Hydroxyanisole) | Phenolic antioxidant that scavenges free radicals. |
| BHT (Butylated Hydroxytoluene) | Phenolic antioxidant that scavenges free radicals. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and specific degradation products.
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Degraded this compound sample (see Protocol 2)
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic solvent (acetonitrile or methanol) and aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted using phosphoric acid).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength, typically around 240 nm for aromatic amines.
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Prepare a solution of the degraded this compound sample at the same concentration.
-
-
Method Development:
-
Inject the reference standard and the degraded sample.
-
Optimize the mobile phase composition and gradient (if necessary) to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Ensure the this compound peak is sharp and symmetrical.
-
-
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to generate its degradation products for the development and validation of a stability-indicating analytical method.
Objective: To generate degradation products of this compound under controlled stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at a temperature above its melting point (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples using the developed HPLC method (Protocol 1) to identify and quantify the degradation products.
Visualizations
Caption: Factors leading to this compound oxidation and preventive measures.
Caption: Workflow for conducting a stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies in detoxication. 24. The metabolism of this compound (p-ethoxyaniline) with some observations on the anisidines (methoxyanilines) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
Identifying byproducts in the synthesis of p-Phenetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of p-phenetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common industrial synthesis routes for this compound include:
-
Reduction of p-nitrophenetole: This is a widely used method that involves the reduction of the nitro group of p-nitrophenetole to an amine group. Common reducing agents include iron in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation.
-
Ethoxylation of p-chloronitrobenzene: This two-step process involves the nucleophilic substitution of the chlorine atom in p-chloronitrobenzene with an ethoxy group, followed by the reduction of the nitro group.
-
Multi-step synthesis from this compound itself: A process involving the diazotization of this compound, coupling with phenol, followed by ethylation and subsequent catalytic hydrogenation can also be employed.[1][2]
Q2: What are the typical impurities found in this compound?
A2: Several impurities can be present in this compound depending on the synthetic route and storage conditions. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a this compound sample identified the following impurities:
-
N-methyl-4-ethoxybenzenamine
-
N-ethyl-4-ethoxybenzenamine
-
N-methoxy-4-ethoxybenzenamine
-
N-(4-ethoxybenzenamine)phenyl-1,4-diamine
-
N1-ethoxy-N4-(ethoxybenzenamine)phenyl-1,4-diamine[3]
Additionally, this compound is sensitive to air and light and can degrade over time to form polymeric "tars".[4]
Q3: How can I purify crude this compound?
A3: Purification of this compound can be achieved through several methods. A common laboratory-scale method involves the following steps:
-
Dissolve the crude this compound in dilute hydrochloric acid to form the hydrochloride salt.
-
Treat the solution with activated carbon to adsorb colored impurities and polymeric tars.[4]
-
Filter the solution to remove the activated carbon.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide (B78521) or sodium acetate) to precipitate the purified this compound.[4]
-
Collect the purified product by filtration, wash with cold water, and dry.[4]
-
For higher purity, vacuum distillation can be performed.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound in the Reduction of p-Nitrophenetole
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reducing agent is fresh and added in the correct stoichiometric amount. - For catalytic hydrogenation, check the activity of the catalyst and ensure proper hydrogen pressure and temperature.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side reactions | - Over-reduction can lead to the formation of other products. Control the reaction temperature and time. - In acidic reductions with metals like iron, ensure the pH is controlled to avoid unwanted side reactions. |
| Product loss during workup | - Ensure complete precipitation of this compound during neutralization by adjusting the pH carefully. - Minimize the loss of product during filtration and washing steps. |
Issue 2: Presence of o-Chlorophenetidine as a Byproduct in the Ethoxylation of p-Chloronitrobenzene Route
| Potential Cause | Troubleshooting Step |
| Impure starting material | - The starting material, p-chloronitrobenzene, is often produced by the nitration of chlorobenzene, which can yield a mixture of para and ortho isomers.[2] - Use highly pure p-chloronitrobenzene as the starting material. Analyze the purity of the starting material by Gas Chromatography (GC) before use. |
| Isomerization during reaction | - While less common, isomerization under harsh reaction conditions is possible. Ensure the reaction temperature is controlled as specified in the protocol. |
Issue 3: Formation of N-Alkylated Byproducts (N-methyl/N-ethyl-p-phenetidine)
| Potential Cause | Troubleshooting Step |
| Contamination of reagents | - The ethylating agent (e.g., ethyl iodide, diethyl sulfate) may contain corresponding methyl impurities. - Solvents like methanol (B129727) or ethanol (B145695) used in the reaction or workup may act as alkylating agents under certain conditions, especially at elevated temperatures. Use high-purity, anhydrous solvents. |
| Reaction with solvent | - If the reaction is performed in an alcohol solvent at high temperatures, there is a possibility of N-alkylation of the product. Consider using a non-alcoholic solvent if this is a persistent issue. |
Issue 4: Product Discoloration (Red to Brown)
| Potential Cause | Troubleshooting Step |
| Air oxidation | - this compound is susceptible to oxidation by atmospheric oxygen, which leads to the formation of colored impurities and polymeric tars.[4] - Handle the final product under an inert atmosphere (e.g., nitrogen or argon). - Store the purified this compound in a tightly sealed container, protected from light and air. |
| Presence of residual impurities | - Trace amounts of unreacted starting materials or byproducts can contribute to discoloration upon storage. - Ensure the purification process is effective in removing all impurities. Consider an additional purification step if necessary. |
Data on Byproduct Formation
The following table summarizes potential byproducts in the synthesis of this compound and factors influencing their formation. Quantitative data on byproduct yields are often dependent on specific reaction conditions and are not always readily available in the literature.
| Synthesis Route | Potential Byproduct | Factors Influencing Formation |
| Reduction of p-nitrophenetole | Azoxy, azo, and hydrazo compounds | Incomplete reduction, improper control of pH and temperature. |
| p-Aminophenol | Hydrolysis of the ether linkage under harsh acidic conditions. | |
| Ethoxylation of p-chloronitrobenzene | o-Chlorophenetidine | Presence of o-chloronitrobenzene in the starting material.[2] |
| Di-ethoxylated products | Use of excess ethylating agent and harsh reaction conditions. | |
| General Impurities | N-methyl/N-ethyl-p-phenetidine | Contaminated reagents or reaction with alcohol solvents.[3] |
| Polymeric "tars" | Exposure to air and light during storage or handling.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of p-Nitrophenetole with Iron
Materials:
-
p-Nitrophenetole
-
Iron filings
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole and ethanol.
-
Heat the mixture to reflux with stirring.
-
In a separate beaker, prepare a solution of glacial acetic acid in water.
-
Gradually add the iron filings to the refluxing solution of p-nitrophenetole, followed by the slow addition of the acetic acid solution.
-
Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, cool the mixture and make it basic by the addition of a saturated solution of sodium carbonate.
-
Filter the mixture to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and the washings, and remove the ethanol by distillation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: HPLC Method for Purity Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A mixed-mode column such as Primesep 100 (4.6 x 150 mm, 100Å) can be used.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.2% sulfuric acid). A typical composition could be 40% acetonitrile and 60% aqueous buffer.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 200 nm.[5]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of high-purity this compound in the mobile phase.
-
Prepare a sample solution of the synthesized this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify and quantify any impurity peaks by comparing their retention times with known impurity standards (if available) and by their peak areas.
Visualizations
Caption: Synthesis of this compound via reduction of p-nitrophenetole.
Caption: Synthesis of this compound via ethoxylation of p-chloronitrobenzene.
Caption: General troubleshooting workflow for this compound synthesis.
References
- 1. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. GC-MS analysis of impurities in this compound sample - 南京工业大学 [pure.njtech.edu.cn]
- 4. stolaf.edu [stolaf.edu]
- 5. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Optimizing reaction conditions for p-Phenetidine synthesis to improve yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Phenetidine for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Williamson Ether Synthesis of this compound from p-Aminophenol
-
Question: We are attempting to synthesize this compound via Williamson ether synthesis by reacting p-aminophenol with an ethylating agent (e.g., ethyl bromide) and a base, but the yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this synthesis can stem from several factors related to reactants, reaction conditions, and side reactions. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: The phenoxide ion, formed by the deprotonation of p-aminophenol, is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and consequently, a lower yield.
-
Solution: Ensure a sufficiently strong base is used to completely deprotonate the phenolic hydroxyl group. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) or sodium ethoxide often lead to higher yields by ensuring irreversible deprotonation.[1] When using strong bases like NaH, it is crucial to use an anhydrous (dry) solvent such as DMF or THF.[1]
-
-
Side Reactions: The primary side reaction of concern is the E2 elimination of the alkyl halide, which is promoted by the basic conditions, especially at higher temperatures.[2] Another possibility is the alkylation of the amine group of p-aminophenol.
-
Solution: To minimize elimination, use a primary alkyl halide like ethyl bromide or ethyl iodide, as they are less prone to E2 reactions compared to secondary or tertiary halides.[3][4] Maintain careful temperature control; excessively high temperatures can favor elimination.[2] To reduce N-alkylation, consider protecting the amine group before the ether synthesis, followed by deprotection.
-
-
Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: Aprotic polar solvents like DMF or DMSO are generally effective for Williamson ether synthesis. The reaction temperature should be optimized; while heat is required, excessive temperatures can lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Purity of Reagents: The presence of water or impurities in the reagents can significantly impact the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the base and protonate the phenoxide, rendering it non-nucleophilic. Use fresh, high-purity p-aminophenol and ethylating agent.
-
-
Issue 2: Dark-Colored or Tarry this compound Product
-
Question: Our synthesized this compound is a dark brown or black oil/solid, not the expected colorless to pale yellow compound. What causes this discoloration, and how can we purify it?
-
Answer: The dark color is typically due to the formation of polymeric tars from the air oxidation of the amine functional group.[5] Amines like this compound are susceptible to oxidation over time, especially when exposed to air and light.[5]
-
Purification Protocol: A common and effective method for removing these colored impurities is through an acid-base workup with activated carbon.
-
Protonation: Dissolve the crude this compound in dilute hydrochloric acid. This will form the this compound hydrochloride salt, which is water-soluble. The colored tars are typically less basic and will not fully protonate, remaining as a suspension.[5]
-
Decolorization: Add a small amount of activated carbon (decolorizing charcoal) to the acidic solution and gently heat for a few minutes.[5] The activated carbon will adsorb the colored impurities.[5]
-
Filtration: Filter the hot solution to remove the activated carbon. The filtrate should be colorless or significantly lighter.
-
Neutralization: Cool the filtrate and neutralize it with a base (e.g., sodium hydroxide (B78521) or sodium acetate) to regenerate the free this compound, which will precipitate out of the solution if it is a solid at that temperature or can be extracted with an organic solvent.
-
Isolation: Collect the purified this compound by filtration or extraction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to this compound?
-
A1: The most common industrial routes include:
-
Ethoxylation of p-chloronitrobenzene followed by reduction: This involves the reaction of p-chloronitrobenzene with ethanol (B145695) and a base, followed by the catalytic reduction of the nitro group.[6][7]
-
Reduction of p-nitrophenetole: p-Nitrophenetole is reduced to this compound using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation.[6][7]
-
From p-aminophenol: Ethylation of p-aminophenol via the Williamson ether synthesis.
-
-
-
Q2: What is the role of the base in the Williamson ether synthesis of this compound?
-
A2: The base is crucial for deprotonating the hydroxyl group of p-aminophenol to form the more nucleophilic phenoxide ion. The efficiency of this deprotonation directly impacts the reaction yield. Stronger bases generally lead to higher yields but may also increase the rate of side reactions if not controlled properly.[1]
-
-
Q3: How can I monitor the progress of my this compound synthesis?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative analysis of the reaction mixture.
-
-
Q4: My this compound product contains the o-isomer (o-phenetidine). How can I avoid this?
-
A4: The formation of the ortho isomer is often a result of the starting materials used. For instance, if starting from chlorobenzene, the initial nitration step can produce a mixture of o- and p-chloronitrobenzene.[6][7] To obtain high-purity this compound, it is essential to either start with a pure para-substituted precursor or employ efficient purification techniques like fractional distillation or chromatography to separate the isomers.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Reported Yield | Reference(s) |
| Ethoxylation and Reduction | p-Chloronitrobenzene, Ethanol | Base, Catalyst, Heat; then Catalytic Reduction (e.g., Ni or noble metal catalyst, ~100°C, pressure) | 80-90% (for ethoxylation) | [6][7] |
| Reduction of p-Nitrophenetole | p-Nitrophenetole | Iron, Ammonium (B1175870) Chloride in water | Not specified | [6][7] |
| Reduction of p-Nitrophenol | p-Nitrophenol, Ethanol | H₂, Platinum or Palladium catalyst, Sulfuric Acid, 70-80°C, pressure | 69% | [6][7] |
| From this compound (Recycle) | This compound, Phenol | 1. Diazotization (NaNO₂, H₂SO₄, 0-5°C) 2. Coupling (pH 9-10) 3. Ethylation (130-200°C) 4. Catalytic Hydrogenation (>70°C, >5 atm) | >97% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of p-Nitrophenetole with Iron
This protocol is based on the general method of nitroarene reduction using iron.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenetole and an aqueous solution of ammonium chloride.
-
Addition of Iron: Heat the mixture to reflux and add iron filings portion-wise to control the exothermic reaction.
-
Reaction: Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC). The disappearance of the yellow color of p-nitrophenetole is a good visual indicator.
-
Workup: While still hot, filter the reaction mixture to remove the iron and iron oxides.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Purification of Crude this compound
This protocol is for the purification of discolored this compound.[5]
-
Dissolution and Protonation: In an Erlenmeyer flask, dissolve the crude this compound in a sufficient amount of 1 M hydrochloric acid with gentle heating.
-
Decolorization: To the warm solution, add a spatula-tip of activated carbon. Swirl the mixture and continue to heat gently for 5-10 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper into a clean flask to remove the activated carbon.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is basic and this compound precipitates.
-
Isolation: Collect the purified this compound by vacuum filtration, wash with cold water, and dry thoroughly.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. stolaf.edu [stolaf.edu]
- 6. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of p-Phenetidine
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of p-Phenetidine. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to indicate tailing.[3][4] For this compound, a basic compound, peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor method reproducibility.[5][6]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The primary cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[2][4] Specifically, the basic amine group of this compound can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[5][7] These interactions are stronger than the primary hydrophobic interactions and cause some analyte molecules to be retained longer, resulting in a tailed peak.[4] Other contributing factors can include mobile phase pH, column degradation, sample overload, and extra-column effects.[1][3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound, which has a pKa of approximately 5.2.[8][9] When the mobile phase pH is close to the pKa of this compound, a mixed population of ionized (protonated amine) and non-ionized forms of the analyte exists, which can lead to peak broadening and tailing.[7] Furthermore, at a mid-range pH (typically > 3), the residual silanol groups on the silica (B1680970) surface become deprotonated and negatively charged, increasing their electrostatic attraction to the protonated basic analyte and exacerbating peak tailing.[4] To minimize this interaction, it is generally recommended to work at a lower pH (e.g., pH 2-3) to ensure the silanol groups are fully protonated and less active.[3][4]
Q4: What is column end-capping and how does it help reduce peak tailing?
A4: End-capping is a process used during the manufacturing of HPLC columns where the unreacted, accessible silanol groups on the silica surface are chemically bonded with a small, less polar silane (B1218182) (e.g., trimethylsilane).[10] This process effectively "caps" or shields the active silanol groups, reducing their availability to interact with basic analytes like this compound.[4][10] Using a well-end-capped column is a highly effective strategy to improve peak symmetry for basic compounds.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's important to identify the likely cause of the peak tailing.
Is it a Chemical or Physical Problem?
A simple diagnostic test can help differentiate between a chemical (analyte-specific) and a physical (system-wide) problem.
-
Protocol: Inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene) under the same chromatographic conditions.
-
Interpretation:
-
If the neutral compound's peak is symmetrical: The tailing is likely due to a chemical interaction between this compound and the stationary phase. Proceed to the "Chemical Troubleshooting" section.
-
If the neutral compound's peak also tails: The issue is likely physical, related to the HPLC system or the column itself. Proceed to the "Physical Troubleshooting" section.[5]
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.
Step 3: Detailed Troubleshooting Protocols
If the issue is determined to be chemical in nature, follow these steps:
1. Optimize Mobile Phase pH
-
Rationale: To suppress the ionization of residual silanol groups and ensure consistent protonation of this compound.[3][4]
-
Protocol:
-
Lower the mobile phase pH to a range of 2.5 - 3.0 using an appropriate acidic modifier (e.g., formic acid, trifluoroacetic acid).
-
Ensure the buffer used has a pKa within +/- 1 pH unit of the target mobile phase pH for effective buffering.
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
2. Use a Mobile Phase Additive (Competitive Base)
-
Rationale: A small, basic additive can competitively bind to the active silanol sites, effectively masking them from interacting with this compound.[3]
-
Protocol:
-
Add a low concentration (e.g., 0.1% v/v) of triethylamine (B128534) (TEA) to the mobile phase.
-
TEA is a basic compound that will preferentially interact with the acidic silanol groups.
-
Note: TEA can affect selectivity and may absorb at low UV wavelengths.
-
3. Select an Appropriate Column
-
Rationale: The choice of column chemistry is crucial for analyzing basic compounds.
-
Protocol:
-
Use a high-purity silica column with a high degree of end-capping.
-
Consider using a column with a polar-embedded stationary phase, which provides shielding of the silica surface and can improve peak shape for basic analytes.[7]
-
If available, a mixed-mode column can also provide good peak shape for this compound.[6]
-
4. Address Sample Overload
-
Rationale: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[2][11]
-
Protocol:
-
Dilute the sample by a factor of 10 and re-inject.
-
If the peak shape improves, mass overload was a contributing factor.
-
Determine the optimal sample concentration that does not compromise peak shape.
-
If the issue is determined to be physical, consider the following:
1. Check for Extra-Column Volume
-
Rationale: Excessive tubing length or internal diameter, as well as poorly made connections, can cause band broadening and peak tailing.[7][12]
-
Protocol:
-
Minimize the length of tubing between the injector, column, and detector.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).
-
Ensure all fittings are properly seated and not creating dead volumes.
-
2. Inspect and Maintain the Column
-
Rationale: A void at the column inlet or a blocked frit can disrupt the sample path and cause peak tailing.[2][4]
-
Protocol:
-
If a void is suspected, you can try reversing the column and flushing it with a strong solvent (check manufacturer's instructions first).[4]
-
Replace the column inlet frit if it is suspected to be blocked.
-
If these steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.[3]
-
Data Presentation
The following tables summarize key parameters for the HPLC analysis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [13] |
| Molar Mass | 137.18 g/mol | [13] |
| pKa | 5.2 (at 28°C) | [8][9] |
| Appearance | Colorless liquid, turns brown on exposure to air | [13] |
| Water Solubility | 20 g/L (20°C) | [13] |
Table 2: Recommended Starting HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 or Polar-embedded C18 (e.g., 4.6 x 150 mm, 5 µm) | Minimizes silanol interactions.[2][7] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 0.2% Sulfuric Acid | Low pH suppresses silanol activity.[3][6] |
| pH | 2.5 - 3.0 | Ensures silanol groups are protonated.[4] |
| Gradient/Isocratic | Isocratic (e.g., 40% Acetonitrile) or a shallow gradient | A good starting point for method development.[6] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[6] |
| Column Temperature | 30 - 40 °C | Improves efficiency and can reduce peak tailing. |
| Detection | UV at 200 nm or 240 nm | Wavelengths of absorbance for this compound.[6] |
| Injection Volume | 5 - 10 µL | Avoids sample overload. |
| Sample Solvent | Mobile Phase or a weaker solvent | Prevents peak distortion due to solvent mismatch.[3] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid)
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of formic acid to the water.
-
Add 400 mL of HPLC-grade acetonitrile.
-
Mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
Protocol 2: Sample Preparation
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to achieve the desired working concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions leading to peak tailing for basic compounds on a silica-based stationary phase.
Caption: Mechanism of peak tailing due to secondary interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. chromtech.com [chromtech.com]
- 8. Phenetidine CAS#: 156-43-4 [chemicalbook.com]
- 9. This compound [chembk.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. This compound - Wikipedia [en.wikipedia.org]
Strategies to minimize the formation of o-isomers in p-Phenetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of ortho-isomers during the synthesis of para-phenetidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of o-isomer formation in p-phenetidine synthesis via Williamson ether synthesis?
A1: The primary cause of o-isomer formation is the competing C-alkylation of the p-aminophenoxide ion at the ortho position, alongside the desired O-alkylation that yields this compound. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired p-isomer) and the carbon atoms of the aromatic ring, particularly at the ortho and para positions (leading to C-alkylation byproducts).
Q2: How does the choice of solvent affect the ratio of o- to p-isomers?
A2: The solvent plays a crucial role in influencing the selectivity of the alkylation reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred for maximizing the yield of the p-isomer (O-alkylation)[1]. These solvents effectively solvate the cation of the base, leaving the phenoxide oxygen more exposed and reactive. In contrast, protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, which can favor C-alkylation at the ortho position.
Q3: Which ethylating agent is recommended for minimizing o-isomer formation?
A3: While various ethylating agents can be used, such as ethyl iodide, ethyl bromide, and diethyl sulfate, primary alkyl halides like ethyl bromide or ethyl iodide are generally preferred for the Williamson ether synthesis as they are highly reactive in SN2 reactions[2]. The choice can also be influenced by the specific reaction conditions.
Q4: Can temperature be used to control the formation of the o-isomer?
A4: Yes, temperature is a critical parameter. Generally, lower reaction temperatures favor the kinetically controlled product, which is often the desired O-alkylated this compound[3][4][5][6][7]. Higher temperatures can provide the necessary activation energy to overcome the barrier for the thermodynamically more stable, but often undesired, C-alkylated o-isomer.
Q5: What is the role of the base in determining the selectivity of the reaction?
A5: The base is crucial for deprotonating the hydroxyl group of p-aminophenol to form the reactive phenoxide ion. The choice of base and its counter-ion can influence the degree of ion pairing with the phenoxide. Tightly bound ion pairs can sterically hinder the oxygen atom, potentially leading to increased C-alkylation. Weaker bases might not lead to complete deprotonation, resulting in lower yields. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide[1].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of o-isomer in the final product. | - Reaction temperature is too high, favoring the thermodynamic product (C-alkylation).- Use of a protic solvent that promotes C-alkylation.- Inappropriate choice of base leading to unfavorable ion-pairing. | - Lower the reaction temperature to favor the kinetic product (O-alkylation).- Switch to a polar aprotic solvent like DMF or DMSO.- Experiment with different bases (e.g., K₂CO₃ vs. NaOH) to find the optimal selectivity. |
| Low yield of this compound. | - Incomplete deprotonation of p-aminophenol.- Competing elimination side reaction (E2) of the ethylating agent.- Insufficient reaction time. | - Ensure a strong enough base is used in stoichiometric amounts to fully deprotonate the starting material.- Maintain a controlled, moderate temperature to minimize elimination, which is more prevalent at higher temperatures.- Monitor the reaction progress using TLC to ensure it goes to completion. |
| Product is dark-colored or contains tar-like impurities. | - Oxidation of the amine group in p-aminophenol or this compound, which are sensitive to air.[8] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the starting p-aminophenol by recrystallization if it appears discolored.- The final product can be purified by dissolving it in dilute acid, treating with activated carbon to adsorb colored impurities, and then re-precipitating the free base.[8] |
| Difficulty in separating the o- and p-isomers. | - Similar boiling points and polarities of the isomers. | - Fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference.- Recrystallization from a suitable solvent system can be used to isolate the desired p-isomer, often by exploiting differences in solubility. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phase Transfer Catalysis for Enhanced Para-Selectivity
This protocol utilizes a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, which can improve the yield and selectivity for the p-isomer.
Materials:
-
p-Aminophenol
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminophenol and a catalytic amount of TBAB (e.g., 5 mol%) in toluene.
-
Prepare a concentrated aqueous solution of NaOH.
-
With vigorous stirring, add the NaOH solution to the flask.
-
Slowly add ethyl bromide to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Influence of Solvent on O/C-Alkylation Ratio in Phenoxide Reactions
| Solvent | Dielectric Constant | Solvent Type | Typical O/C Alkylation Ratio |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High (Favors O-alkylation) |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | High (Favors O-alkylation) |
| Acetone | 21 | Polar Aprotic | Moderate |
| Ethanol | 24 | Polar Protic | Lower (Increased C-alkylation) |
| Water | 80 | Polar Protic | Low (Significant C-alkylation) |
Note: The ratios are qualitative and can be influenced by other factors such as the counter-ion and temperature.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting flowchart for high o-isomer formation.
References
- 1. jetir.org [jetir.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stolaf.edu [stolaf.edu]
Common experimental errors in the diazotization of p-Phenetidine
Welcome to the Technical Support Center for the diazotization of p-phenetidine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this common yet sensitive chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of this compound, and why is it so critical?
The optimal temperature for the diazotization of this compound is between 0-5 °C. This low temperature is crucial because the resulting diazonium salt is thermally unstable. At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired product. In some industrial processes, the reaction is kept below 10°C.[1]
Q2: My reaction mixture turned a dark brown or black color. What is the likely cause?
A dark coloration is a common indicator of diazonium salt decomposition or unwanted side reactions. The primary cause is often a temperature excursion above the recommended 0-5 °C range. Another potential reason is insufficient acidity, which can lead to azo coupling side reactions between the newly formed diazonium salt and unreacted this compound.
Q3: How can I confirm that the diazotization reaction is complete?
Completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to spot a drop of the reaction mixture onto starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has been consumed. It is advisable to maintain a slight excess of nitrous acid for a short period to ensure the reaction goes to completion.
Q4: What are the common side reactions to be aware of during the diazotization of this compound?
The most common side reactions include:
-
Decomposition to Phenol: The diazonium salt can react with water to form 4-ethoxyphenol, especially if the temperature rises.
-
Azo Coupling: The diazonium salt can couple with unreacted (non-protonated) this compound to form colored azo compounds. This is more likely to occur if the reaction medium is not sufficiently acidic.
-
Tar Formation: At elevated temperatures, the diazonium salt can decompose to form highly reactive aryl radicals, which can lead to the formation of polymeric byproducts, often observed as a tarry residue.[2]
Q5: What is the role of excess strong acid in the reaction?
A strong mineral acid, typically hydrochloric acid or sulfuric acid, serves two critical purposes. First, it reacts with sodium nitrite (B80452) to generate nitrous acid in situ, which is the diazotizing agent. Second, maintaining a sufficient excess of acid ensures that the amino group of the unreacted this compound is protonated. This prevents the nucleophilic amino group from attacking the electrophilic diazonium salt, thereby minimizing the formation of azo dye impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diazotization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Reaction temperature was too high. 3. Poor Quality of Reagents: this compound may be oxidized (appears colored), or sodium nitrite solution is not fresh. | 1. Verify Complete Diazotization: Use starch-iodide paper to test for excess nitrous acid. If the test is negative, add more sodium nitrite solution dropwise. 2. Strict Temperature Control: Ensure the reaction is maintained between 0-5 °C using an ice-salt bath. Pre-cool all reagent solutions before addition. 3. Use Pure Reagents: Use purified (e.g., freshly distilled or recrystallized) this compound. Always use a freshly prepared sodium nitrite solution. |
| Reaction Mixture Turns Dark Brown/Black | 1. Elevated Temperature: The diazonium salt is decomposing. 2. Localized "Hot Spots": Poor mixing leading to localized areas of high temperature. 3. Insufficient Acidity: Leading to side reactions. | 1. Improve Cooling: Use an efficient ice-salt bath and monitor the internal temperature of the reaction closely. 2. Ensure Efficient Stirring: Use a mechanical stirrer to ensure homogeneous mixing and temperature distribution. 3. Check Acidity: Ensure an adequate excess of strong mineral acid is present throughout the reaction. |
| Formation of a Precipitate (Other than Diazonium Salt) | 1. Incomplete Dissolution of this compound Hydrochloride: Insufficient acid or solubility issues. 2. Formation of Insoluble Side Products: Azo coupling can lead to the formation of insoluble colored compounds. | 1. Ensure Complete Dissolution: Ensure the this compound is fully dissolved in the acidic solution before cooling and adding sodium nitrite. Gentle warming may be necessary initially, followed by thorough cooling. 2. Maintain High Acidity: A sufficient excess of acid will keep the unreacted this compound protonated and soluble, preventing it from acting as a coupling agent. |
| Gas Evolution (Bubbles) | 1. Decomposition of Diazonium Salt: Nitrogen gas (N₂) is evolved upon decomposition. 2. Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose, especially if the solution is not kept cold. | 1. Check and Control Temperature: Immediately ensure the reaction temperature is within the 0-5 °C range. 2. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction and minimize the buildup of excess nitrous acid. |
Quantitative Data Summary
The stability of the diazonium salt is highly dependent on temperature. The following table summarizes the effect of temperature on the stability of a typical aryldiazonium salt, which provides a general guideline for the diazotization of this compound.
| Temperature (°C) | Effect on Diazonium Salt Stability & Yield | Observations |
| -10 to 5 | High Stability / Optimal Yield: Minimal decomposition. | Clear solution, minimal gas evolution. |
| 5 to 10 | Moderate Stability / Reduced Yield: Some decomposition may occur. | The solution may start to develop a slight color. |
| > 10 | Low Stability / Significantly Reduced Yield: Rapid decomposition. | Darkening of the solution, noticeable nitrogen gas evolution. |
Experimental Protocols
Detailed Methodology for the Diazotization of this compound
This protocol describes the formation of the this compound diazonium salt solution, which is typically used immediately in subsequent reactions without isolation.
Materials:
-
This compound (high purity)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt
-
Starch-iodide paper
Procedure:
-
Preparation of the this compound Hydrochloride Solution:
-
In a beaker or flask of appropriate size, combine this compound (1.0 equivalent) with a mixture of concentrated hydrochloric acid (2.5 - 3.0 equivalents) and distilled water.
-
Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution, but the solution must be thoroughly cooled before proceeding.[3]
-
Place the flask in an ice-salt bath to cool the solution to 0-5 °C.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 equivalents) in a minimal amount of cold distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the cold, stirred this compound hydrochloride solution.
-
Maintain the reaction temperature between 0-5 °C throughout the addition using the ice-salt bath.
-
Monitor the temperature continuously with a thermometer.
-
The addition should be slow to control the exothermic nature of the reaction.
-
-
Monitoring Reaction Completion:
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete.
-
-
Use of the Diazonium Salt Solution:
-
The resulting diazonium salt solution should be used immediately in the next synthetic step due to its instability.
-
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Troubleshooting logic for common errors in diazotization.
References
Technical Support Center: p-Phenetidine Solubility for Aqueous Reactions
Welcome to the technical support center for p-Phenetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for aqueous reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The solubility of this compound in water is reported to be approximately 18.9 to 20 g/L at 20°C.[1][2] However, it is often described as slightly soluble or practically insoluble in water, which can present challenges for its use in aqueous reaction media.[3][4]
Q2: Why is my this compound not dissolving in water?
A2: this compound is a weakly basic compound with a pKa of 5.2.[5] Its limited solubility in neutral water is due to its predominantly non-polar aromatic structure. To achieve higher concentrations in aqueous solutions, it is necessary to modify the properties of the solvent or the solute itself.
Q3: How can I increase the solubility of this compound in water?
A3: The most effective method to significantly increase the aqueous solubility of this compound is by converting it to its hydrochloride salt. By lowering the pH of the solution with an acid like hydrochloric acid (HCl), the basic amino group of this compound becomes protonated, forming the much more water-soluble this compound hydrochloride salt.[6][7][8] Other methods to enhance solubility include the use of co-solvents.
Q4: What is the effect of pH on the solubility of this compound?
Q5: Can I use co-solvents to dissolve this compound?
A5: Yes, co-solvents can be used to increase the solubility of this compound in aqueous solutions. This compound is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[1][9] By creating a mixed solvent system with water, the overall polarity of the solvent can be decreased, which can help to dissolve this compound. However, the presence of organic co-solvents may affect the reaction kinetics or downstream processing. While specific quantitative data on the solubility of this compound in various water-cosolvent mixtures is limited, it is a viable strategy to explore for specific applications.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Change in pH.
-
Explanation: If you initially dissolved this compound in an acidic solution to form the hydrochloride salt, a subsequent increase in the pH of the reaction mixture (e.g., by adding a basic reagent) can cause the protonated form to convert back to the less soluble free base, leading to precipitation.
-
Solution:
-
Monitor the pH of your reaction mixture closely.
-
If an increase in pH is necessary for your reaction, consider if the final concentration of this compound will exceed its solubility at that pH.
-
It may be necessary to work at a lower overall concentration or to add the basic reagent slowly to a well-stirred solution to avoid localized high pH that can trigger precipitation.
-
-
-
Possible Cause 2: Temperature Fluctuation.
-
Explanation: The solubility of this compound, like most solids, is temperature-dependent. If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature or below.
-
Solution:
-
Determine the solubility of this compound at your intended reaction temperature.
-
If the reaction needs to be performed at a lower temperature, ensure that the concentration of this compound does not exceed its solubility limit at that temperature. You may need to work with more dilute solutions.
-
-
-
Possible Cause 3: Salting Out.
-
Explanation: The addition of high concentrations of salts to the aqueous solution can decrease the solubility of this compound (salting-out effect), causing it to precipitate.
-
Solution:
-
Evaluate the ionic strength of your reaction medium.
-
If possible, reduce the concentration of any non-essential salts.
-
Test the solubility of this compound in the final buffered solution before starting the main experiment.
-
-
Issue 2: The solution of this compound hydrochloride is colored.
-
Possible Cause: Impurities in the this compound.
-
Explanation: this compound can oxidize and degrade over time, especially when exposed to air and light, forming colored impurities.[3] These impurities may persist even after forming the hydrochloride salt.
-
Solution:
-
Use fresh, high-purity this compound.
-
If your starting material is old or discolored, it is recommended to purify it. A common method is to treat the acidic solution of this compound hydrochloride with activated carbon to adsorb the colored impurities, followed by filtration.[6]
-
-
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 18.9 - 20 | [1][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molar Mass | 137.18 g/mol | [1] |
| pKa (of the conjugate acid) | 5.2 | [5] |
| Appearance | Colorless to yellowish oily liquid, darkens on exposure to air and light | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound via Hydrochloride Salt Formation
This protocol describes the preparation of a clear, aqueous stock solution of this compound by converting it to its hydrochloride salt. This method also includes an optional purification step using activated carbon to remove colored impurities.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Activated Carbon (optional, for colored solutions)
-
Filter paper and funnel or a syringe filter (0.45 µm)
Procedure:
-
Initial Mixture: In a suitable flask, add the desired amount of this compound to deionized water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise. The this compound will start to dissolve as it forms the hydrochloride salt. Continue adding HCl until all the solid has dissolved and the solution is clear. Aim for a final pH well below the pKa of 5.2.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the solution. Stir the mixture for 10-15 minutes at room temperature.
-
Filtration:
-
If activated carbon was used, filter the solution through a fluted filter paper to remove the carbon.
-
If no carbon was used, you may still want to filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Final Solution: The resulting clear solution is your aqueous stock of this compound hydrochloride. The concentration can be calculated based on the initial amount of this compound and the final volume.
Note: Always handle concentrated hydrochloric acid in a fume hood with appropriate personal protective equipment.
Mandatory Visualization
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
p-Phenetidine degradation pathways and stability issues
Welcome to the Technical Support Center for p-Phenetidine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound, also known as 4-ethoxyaniline, is an organic compound with the molecular formula C₈H₁₁NO.[1] It is an aromatic amine and an ether.[2] Historically, it has been used as an intermediate in the synthesis of pharmaceuticals, such as the analgesics phenacetin (B1679774) and bucetin, and in the manufacturing of dyes.[1][2] It is also a known metabolite of these drugs.[1][3]
Q2: What are the main stability concerns for this compound?
A2: The primary stability concerns for this compound are its sensitivity to air and light.[2][3][4][5] Exposure to these conditions can cause oxidation, leading to a significant color change, typically from a colorless or pale yellow liquid to red or brown.[3][6][7] It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][4][5][8]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][8] It is crucial to protect it from light and air.[4][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6] Refrigerated temperatures are also advised for storage.[6]
Troubleshooting Guide
Q4: My this compound solution, which was initially colorless, has turned dark brown. What happened and can I still use it?
A4: The color change from colorless to red or brown is a classic sign of degradation, specifically oxidation due to exposure to air and/or light.[3][6][7][9] The formation of colored impurities, such as azo compounds and other polymers, is responsible for the discoloration.[10] Using a discolored solution is not recommended as the presence of these impurities can interfere with your experiment, lead to side reactions, and compromise the accuracy of your results. It is best to use a fresh, properly stored sample.
Q5: I am running an HPLC analysis of a this compound sample and see multiple unexpected peaks. What could they be?
A5: The unexpected peaks are likely degradation products. The primary degradation pathway for this compound is oxidation, which can generate several byproducts.[10] Enzymatic oxidation studies have identified products such as 4,4'-diethoxyazobenzene (B1583289) and a this compound trimer.[10] These compounds are more complex and will have different retention times than the parent this compound molecule. To confirm, it is advisable to run a forced degradation study and compare the chromatograms.
Q6: My reaction yield is consistently lower than expected when using this compound as a starting material. Could stability be the issue?
A6: Yes, the stability of this compound can directly impact reaction yields. If your starting material has already partially degraded due to improper storage, its purity is reduced. This means you are starting with less of the active reactant than calculated, leading to lower yields. Furthermore, the degradation products present in the material could potentially interfere with the reaction mechanism or complicate the purification process. Always ensure you are using high-purity, properly stored this compound for the best results.
This compound Degradation Pathways
This compound primarily degrades via oxidation. The process is understood to proceed through a free radical mechanism. The amino group is oxidized, forming a radical intermediate which can then dimerize or trimerize to form various colored products.[10]
Caption: Oxidative degradation pathway of this compound.
Quantitative Data Summary
While specific kinetic data for degradation under various non-enzymatic conditions is sparse in readily available literature, the qualitative stability profile is well-documented.
Table 1: Stability Profile and Storage of this compound
| Parameter/Condition | Observation/Recommendation | Reference(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid when pure. | [2][3] |
| Air Exposure | Very sensitive; oxidizes and turns red to brown. | [3][6][7][9] |
| Light Exposure | Very sensitive; degrades and turns red to brown. | [3][6][7][9] |
| Thermal Stability | Stable under normal conditions, but must be preheated before ignition can occur. | [6][8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | [2][4][5][8] |
| Recommended Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, protected from light. |[2][4][6][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, based on general ICH guidelines.[11]
Caption: Workflow for a this compound forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Conditions (Target 5-20% degradation):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a controlled temperature bath at 60 °C.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in a controlled temperature bath at 60 °C.[11]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[11]
-
Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[11]
-
Thermal Stress: Place solid this compound in a controlled temperature oven at 80 °C.[11]
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.[11]
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: HPLC Method for Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound and its potential degradation products.[12]
Table 2: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | Primesep 100 (mixed-mode), 4.6 x 150 mm, 100Å |
| Mobile Phase | Acetonitrile (40%) and 0.2% Sulfuric Acid in Water (60%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Prepare the mobile phase as specified and ensure it is properly degassed.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare samples (from the forced degradation study or other experiments) in the mobile phase or a compatible solvent.
-
Inject the samples and record the chromatograms.
-
Analyze the results, paying attention to the retention time of the parent this compound peak and the appearance of any new peaks corresponding to degradation products. Peak purity analysis using a PDA detector is recommended to ensure the parent peak is not co-eluting with impurities.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 1720 - this compound [inchem.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Phenetidine | 156-43-4 [chemicalbook.com]
- 10. The oxidation of this compound by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Decolorization of Aged p-Phenetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aged p-Phenetidine samples that have developed discoloration.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample turned brown/dark?
A1: this compound is an aromatic amine that is sensitive to air and light.[1][2] Over time, exposure to oxygen and light can cause it to oxidize and form colored polymeric impurities, often referred to as "tars".[3] This is a common degradation pathway for many amines.
Q2: What are the common impurities in aged this compound?
A2: The primary impurities are oxidation and polymerization products. These are often complex, high-molecular-weight compounds that are highly colored. The exact structure of these "tars" can be varied.
Q3: Is the discolored this compound still usable for my synthesis?
A3: Using discolored this compound without purification is generally not recommended. The colored impurities can interfere with subsequent reactions, lead to lower yields, and contaminate your final product, potentially complicating purification steps. It is always best practice to purify amines prior to use if they show signs of discoloration.[3]
Q4: What is the most common method to decolorize aged this compound?
A4: The most common and effective method for decolorizing this compound is treatment with activated carbon (also known as activated charcoal) in an acidic solution.[3] The activated carbon has a high surface area that adsorbs the colored impurities.
Q5: Can I use other methods for decolorization?
A5: While activated carbon is the most prevalent method, other adsorbents like acidic clays (B1170129) or certain ion-exchange resins have been used for the decolorization of other amines and could potentially be adapted for this compound.[4] For persistent discoloration, treatment with a weak organic acid followed by heat treatment has also been reported for other amine compounds.[5] Distillation under reduced pressure is another potential purification method for amines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution remains colored after a single activated carbon treatment. | - Insufficient amount of activated carbon used.- Highly concentrated impurities.- The type of activated carbon is not optimal for the specific impurities. | - Perform a second treatment with a fresh portion of activated carbon.[3]- Increase the amount of activated carbon used in the initial step.- Ensure the this compound is fully dissolved in the acidic solution to maximize contact with the activated carbon.- Consider using a different grade or type of activated carbon (e.g., one with a different surface chemistry).[6] |
| Low recovery of this compound after decolorization. | - Adsorption of this compound onto the activated carbon.- Loss during filtration. | - Use the minimum amount of activated carbon necessary for decolorization.- Ensure efficient transfer of the solution during filtration.- Wash the activated carbon cake with a small amount of the fresh solvent to recover any adsorbed product. |
| Difficulty filtering the activated carbon. | - Activated carbon particles are too fine.- Clogging of the filter paper. | - Use a filter aid such as celite mixed with the activated carbon before filtration.- Use a Büchner funnel with a suitable grade of filter paper for vacuum filtration. |
| Crystals do not form during recrystallization. | - The solution is not saturated.- The cooling process is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[4] |
| An oil forms instead of crystals during recrystallization. | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated.- Presence of impurities. | - Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound (2-5 °C).[7]- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Try a different solvent system. |
Experimental Protocols
Protocol 1: Decolorization of this compound using Activated Carbon
This protocol is adapted from a standard procedure for the purification of this compound prior to its use in synthesis.[3]
Materials:
-
Aged (discolored) this compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a suitable Erlenmeyer flask, dissolve the aged this compound in deionized water. A common starting ratio is approximately 1 g of this compound to 17.5 mL of water.
-
Slowly add a few drops of concentrated HCl to the solution until the this compound completely dissolves. This will form the hydrochloride salt of the amine.
-
Add a small amount of activated carbon to the solution (a "spatula-tip" is a common qualitative measure, which can be quantified as approximately 1-2% w/w relative to the this compound).
-
Gently heat the solution on a hot plate with stirring for 5-10 minutes. Avoid boiling.
-
Filter the hot solution through a Büchner funnel to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.
-
If the solution is still significantly colored, a second treatment with fresh activated carbon may be necessary.[3]
-
The purified this compound hydrochloride solution can then be used in a subsequent reaction, or the free base can be regenerated by careful addition of a base (e.g., sodium hydroxide (B78521) solution) until the solution is basic, followed by extraction with an organic solvent.
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound | 0.20 g (1.46 mmol) | [3] |
| Deionized Water | 3.50 mL | [3] |
| Concentrated HCl (12 M) | 4 drops (~1.0 mmol) | [3] |
| Activated Carbon | "spatula-tip" | [3] |
Protocol 2: Recrystallization of this compound (Recommended Starting Point)
Materials:
-
Decolorized this compound (as the free base)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place the decolorized this compound in an Erlenmeyer flask.
-
Heat a separate flask of 95% ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the this compound to completely dissolve it.
-
Once dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If the solution remains cloudy upon further heating, add a few drops of hot ethanol until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Solubility Data for this compound:
| Solvent | Solubility | Reference |
| Water | 20 g/L (20 °C) | [1] |
| Ethanol | Soluble | [8] |
| Ether | Soluble | [8] |
Visualizations
Caption: Workflow for the decolorization and purification of aged this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ICSC 1720 - this compound [inchem.org]
- 3. stolaf.edu [stolaf.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection for efficient p-Phenetidine synthesis
Welcome to the Technical Support Center for the efficient synthesis of p-Phenetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound via catalytic hydrogenation of p-nitrophenetole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated. | - Use a fresh batch of catalyst. - Ensure the catalyst was stored under an inert atmosphere. - Consider a more active catalyst (e.g., Pt-based catalysts can be more active than Pd or Ni). |
| Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, and phosphorus compounds.[1][2] | - Purify the p-nitrophenetole starting material. - Use high-purity, degassed solvents. - Use high-purity hydrogen gas. | |
| Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the reaction rate. | - Ensure the system is maintaining the target pressure (typically above 5 atm).[3] - Use vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen. | |
| Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures. | - The reaction should typically be carried out at a temperature above 70°C.[3] | |
| Formation of Colored Impurities (Red to Brown Product) | Air Oxidation of this compound: this compound is sensitive to air and can oxidize over time, forming colored polymeric "tars".[4] | - Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a dark, airtight container. |
| Incomplete Reaction: The presence of unreacted p-nitrophenetole can contribute to coloration. | - Ensure the reaction goes to completion by monitoring with TLC or GC. | |
| Side Reactions: Undesired side reactions can lead to colored byproducts. | - Optimize reaction conditions (temperature, pressure, solvent) to favor the desired reaction pathway. | |
| Difficulty in Product Purification | Presence of Tars and Polymeric Byproducts: These can be difficult to remove by simple filtration or distillation. | - Purify the crude this compound by treating a solution with activated carbon to adsorb the tars, followed by filtration.[4][5] |
| Formation of Isomeric Impurities: Depending on the starting material, ortho or meta isomers may be present. | - Use a highly pure starting material (p-nitrophenetole). - Purification by fractional distillation under vacuum may be necessary.[6] | |
| Gradual Decrease in Catalyst Activity Over Time (Deactivation) | Fouling: Deposition of carbonaceous material (coke) or other residues on the catalyst surface.[1][7] | - Wash the catalyst with a suitable solvent to remove adsorbed organic deposits.[8] - Oxidative treatment by heating in a gentle flow of air can sometimes remove coke.[8] |
| Sintering: The metal particles on the catalyst support can agglomerate at high temperatures, reducing the active surface area.[2] | - Avoid excessively high reaction temperatures. - Choose a catalyst with a thermally stable support. | |
| Leaching: The active metal can slowly dissolve into the reaction medium. | - Use a catalyst with strong metal-support interactions. - Avoid highly acidic or basic reaction conditions that can promote leaching. |
Catalyst Performance Comparison
The selection of a catalyst is critical for achieving high yield and purity in this compound synthesis. Below is a summary of commonly used catalysts and their typical performance.
| Catalyst | Typical Yield (%) | Advantages | Disadvantages | Common Solvents |
| Raney Nickel | >95 | Cost-effective, high activity.[6][9] | Pyrophoric (requires careful handling), potential for nickel leaching.[10] | Ethanol, Methanol, Water.[6][9] |
| Palladium on Carbon (Pd/C) | >90 | Good activity and selectivity, less pyrophoric than Raney Ni.[6] | More expensive than Raney Ni, can be sensitive to poisoning.[11] | Ethanol, Methanol, Toluene, Xylenes.[6] |
| Platinum on Carbon (Pt/C) | High | Often more active than Pd/C, can operate at lower temperatures and pressures. | Higher cost than Pd and Ni catalysts. | Ethanol, Methanol, Acetonitrile.[3] |
| Iridium on an inert support | High | Can offer high activity.[3] | High cost. | Alcohols.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The catalytic hydrogenation of p-nitrophenetole is a widely used and efficient method for the synthesis of this compound. This method involves the reduction of the nitro group to an amine group using a heterogeneous catalyst and a hydrogen source.[3][6]
Q2: How do I choose the best catalyst for my this compound synthesis?
A2: The choice of catalyst depends on several factors, including cost, desired reaction rate, and sensitivity to impurities. Raney Nickel is a cost-effective and highly active option, but it is pyrophoric.[6][9][10] Palladium on carbon (Pd/C) is a good alternative with high selectivity, while platinum-based catalysts can offer higher activity, allowing for milder reaction conditions.[3][6]
Q3: My this compound product is a reddish-brown color. How can I purify it?
A3: The reddish-brown color is likely due to the formation of polymeric tars from the oxidation of this compound.[4] To purify your product, you can dissolve it in a suitable solvent, add activated carbon to adsorb the colored impurities, and then filter the solution.[4][5] The purified this compound can then be recovered by removing the solvent.
Q4: The reaction is very slow or has stopped completely. What should I do?
A4: A slow or stalled reaction is often due to an inactive or poisoned catalyst.[8] First, check that your hydrogen source is not depleted and that the pressure is maintained. Ensure vigorous stirring. If the problem persists, consider using a fresh batch of catalyst and ensure your starting materials and solvent are of high purity to avoid catalyst poisons.[8]
Q5: Can I reuse my catalyst? How do I regenerate a deactivated catalyst?
A5: Yes, heterogeneous catalysts can often be recovered and reused. However, their activity may decrease over time due to deactivation.[7] For catalysts deactivated by fouling, washing with a solvent like DMF followed by drying may restore some activity.[8] In some cases, a controlled oxidative treatment can burn off carbon deposits.[8] For catalysts poisoned by strongly adsorbed species, regeneration can be more challenging and may require specific chemical treatments.
Q6: What are the typical reaction conditions for the catalytic hydrogenation of p-nitrophenetole?
A6: Typical reaction conditions involve a temperature above 70°C and a hydrogen pressure of over 5 atmospheres.[3] Common solvents include ethanol, methanol, toluene, and xylenes.[6] The specific conditions may vary depending on the chosen catalyst.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of p-Nitrophenetole
-
Reactor Setup: To a high-pressure reactor, add p-nitrophenetole and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., Raney Nickel or 5% Pd/C) to the reactor. The catalyst loading is typically between 1-5% by weight of the p-nitrophenetole.
-
Inerting the Reactor: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[3]
-
Reaction: Heat the mixture to the target temperature (e.g., 100°C) with vigorous stirring.[3] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Product Isolation: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.[6]
Protocol for Purification of Colored this compound
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., water with a small amount of hydrochloric acid to form the soluble hydrochloride salt).[4][5]
-
Decolorization: Add a small amount of activated carbon to the solution and stir for 10-15 minutes.[4][5]
-
Filtration: Filter the solution to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.
-
Isolation: Neutralize the solution with a base (e.g., sodium acetate) to precipitate the purified this compound.[4] Collect the product by filtration, wash with water, and dry.
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. DSpace [cora.ucc.ie]
- 3. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. stolaf.edu [stolaf.edu]
- 5. Solved Amide Synthesis of Acetophenetidin:2.0 grams of | Chegg.com [chegg.com]
- 6. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. This compound is purified by adding concentrated hydrochloric acid and de.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
Technical Support Center: p-Phenetidine Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of p-Phenetidine, a crucial intermediate in various manufacturing processes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental and developmental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the impact of temperature on the stability of this compound?
A1: this compound is known to be sensitive to elevated temperatures, which can accelerate its degradation. While it is stable under normal temperatures and pressures, high temperatures can lead to decomposition[1][2]. Upon heating, it may form explosive mixtures with air and emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][2]. For optimal stability, it is crucial to store this compound in a cool environment.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly closed containers[1]. It is particularly sensitive to air and light, which can cause it to change color from colorless to a dark red or brown liquid[1][3]. Therefore, protection from light and air is critical. For enhanced stability, storage under an inert gas atmosphere is recommended[1].
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for this compound under ambient conditions is oxidation, which is accelerated by exposure to air and light[1][3]. At elevated temperatures, thermal decomposition occurs, leading to the release of toxic gases[1][2]. In the presence of strong oxidizing agents, vigorous reactions can occur[1]. Peroxidase-catalyzed oxidation studies have shown the formation of radical intermediates, leading to products such as 4,4'-diethoxyazobenzene (B1583289) and a this compound trimer. While not directly thermal degradation, this indicates the susceptibility of the molecule to oxidative processes which can be initiated by heat.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with several substances, including strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates[1]. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound.
Issue 1: Discoloration of this compound Sample
-
Possible Cause: Exposure to air and/or light. This compound is highly susceptible to oxidation, which causes it to darken over time, turning from a colorless or pale-yellow liquid to red or brown[1][3].
-
Recommended Solution:
-
Always store this compound in amber-colored, tightly sealed containers to protect it from light.
-
For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing to minimize contact with air[1].
-
If a sample has already discolored, its purity should be re-assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: This can be due to several factors, including variable storage conditions, contamination, or issues with the analytical methodology.
-
Recommended Solution:
-
Standardize Storage: Ensure all samples for the stability study are stored under identical, tightly controlled conditions (temperature, humidity, light exposure).
-
Inert Atmosphere: For thermal stability studies at elevated temperatures, conduct the experiment under a nitrogen or argon atmosphere to prevent oxidation, which can be a confounding factor.
-
Method Validation: Use a validated stability-indicating analytical method, such as HPLC, that can separate the intact this compound from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Issues with the HPLC method, such as an inappropriate mobile phase, column degradation, or sample solvent incompatibility.
-
Recommended Solution:
-
Mobile Phase Optimization: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like this compound. Adjusting the pH to ensure the analyte is in a single ionic state can improve peak symmetry.
-
Column Selection: A C18 column is commonly used for the analysis of aromatic amines. If resolution is poor, consider a different stationary phase or a column with a different particle size.
-
Sample Diluent: Whenever possible, dissolve the this compound sample in the initial mobile phase to avoid peak distortion.
-
System Check: Regularly check for system leaks, ensure proper pump function, and confirm that the column is not clogged or voided.
-
Quantitative Data Summary
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the thermal stability of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into several amber glass vials.
-
If studying the stability in solution, dissolve the this compound in a suitable, inert solvent at a known concentration.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) and seal tightly.
-
-
Stress Conditions:
-
Place the vials in calibrated ovens set at different elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Include a control set of vials stored at the recommended storage condition (e.g., 2-8°C, protected from light).
-
-
Time Points:
-
Withdraw vials from each temperature condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week). The exact timing may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
-
At each time point, allow the vials to cool to room temperature.
-
Prepare the samples for analysis by diluting them to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each temperature.
-
Plot the percentage of this compound remaining versus time for each temperature to observe the degradation trend.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be at least 2 pH units away from the pKa of this compound).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength determined by the UV spectrum of this compound (e.g., around 240 nm).
-
Column Temperature: 30°C
Visualizations
Caption: Logical relationship of factors affecting this compound stability.
Caption: Workflow for assessing the thermal stability of this compound.
References
Technical Support Center: Handling and Disposal of p-Phenetidine Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of p-Phenetidine waste. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards? A1: this compound (4-ethoxyaniline) is a colorless liquid that can turn red to brown when exposed to air and light.[1][2][3] It is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] The main hazards associated with this compound are:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4][5] Absorption into the body can lead to the formation of methemoglobin.[4]
-
Irritation: It causes serious eye irritation and may cause mild skin irritation.[4][6]
-
Sensitization: It may cause an allergic skin reaction.[4]
-
Genetic Defects: It is suspected of causing genetic defects.[1][4][5]
-
Organ Toxicity: It is known to have high renal (kidney) toxicity.[1]
Q2: What immediate steps should I take in case of a this compound spill? A2: In the event of a spill, first ensure the safety of all personnel. For a small spill, remove all ignition sources and use an inert absorbent material like vermiculite, sand, or earth to contain and collect the liquid.[6][7] The contaminated material should then be placed in a suitable, closed container for disposal as hazardous waste.[4][6] The spill area should be decontaminated, for instance, by washing with 60-70% ethanol (B145695) followed by a soap and water solution.[7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Q3: What personal protective equipment (PPE) is required when handling this compound waste? A3: When handling this compound or its waste, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[6] All handling of this compound should ideally be done within a chemical fume hood.
Q4: How should I store this compound waste before disposal? A4: this compound waste must be stored in tightly closed, properly labeled containers.[6] Store the waste in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4][6] The storage area should also be protected from air and light, as this compound is sensitive to both.[2][6]
Q5: Can I dispose of this compound waste down the drain? A5: No. Under no circumstances should this compound or its rinsate be disposed of down the drain.[4] It is toxic and potentially harmful to the environment. All this compound waste must be collected and disposed of as hazardous chemical waste through an approved waste disposal program.
Q6: How do I dispose of an empty this compound container? A6: Empty containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol).[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8] After triple-rinsing, deface the original label, and manage the container according to your institution's specific guidelines for chemically contaminated containers.
Q7: Is this compound a listed hazardous waste? A7: this compound is considered a hazardous waste due to its toxic characteristics. Waste generators must determine if a discarded chemical is classified as hazardous under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][9] While it may not be on a specific "P-list" of acutely hazardous wastes, its properties require it to be managed as a regulated hazardous waste.[10] Always consult your local, state, and federal regulations or your institution's EHS department for accurate classification.[6][9]
Troubleshooting Guides
Scenario 1: A small liquid spill (<100 mL) occurs in a chemical fume hood.
-
Issue: A small volume of this compound has spilled within the primary containment of a fume hood.
-
Solution:
-
Ensure the fume hood sash is kept at the proper height to maintain airflow.
-
Wearing the appropriate PPE (lab coat, gloves, safety goggles), contain the spill with an inert absorbent material (e.g., Chemizorb®, sand, vermiculite).[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[7]
-
Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Seal the container, label it as "this compound spill debris," and arrange for pickup by your EHS department.
-
Scenario 2: Non-disposable lab equipment (e.g., glassware) is contaminated.
-
Issue: Glassware, magnetic stir bars, or other reusable equipment have come into contact with this compound.
-
Solution:
-
Wearing appropriate PPE, take the contaminated equipment to a designated sink or washing area, preferably within a fume hood.
-
Perform an initial rinse with a suitable solvent, such as ethanol, to dissolve the this compound residue.
-
Collect this first rinse (and subsequent rinses) in a designated hazardous waste container labeled "this compound Rinsate." This is known as the triple-rinse method.[8]
-
Repeat the rinse two more times, collecting all rinsate.
-
After the triple rinse, the equipment can be washed normally with soap and water.
-
Scenario 3: The designated this compound waste container is leaking.
-
Issue: The primary container for this compound waste shows signs of leaking or damage.
-
Solution:
-
Immediately alert others in the area and restrict access.
-
If safe to do so, place the leaking container into a larger, compatible secondary containment bin or overpack drum to contain the leak.[8]
-
If any material has escaped the original container, treat it as a spill and follow the cleanup procedure outlined in Scenario 1.
-
Clearly label the secondary container with the contents and hazard information.
-
Contact your institution's EHS department immediately for guidance and to schedule an urgent waste pickup.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Colorless liquid, turns red/brown on exposure to air/light[1][2] |
| Boiling Point | 250-254 °C (482-489 °F)[1][6] |
| Melting Point | 3-4 °C (37-39 °F)[1][6] |
| Density | 1.065 g/mL at 25 °C[2][6] |
| Flash Point | 116 °C (240 °F)[1][6] |
| Solubility in Water | Slightly soluble (5-20 g/L)[1][7] |
| UN Number | 2311 |
Table 2: Summary of Hazards and GHS Classification
| Hazard | GHS Classification |
|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[4] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects)[1] |
Table 3: Personal Protective Equipment (PPE) Checklist
| Item | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or full-face shield | Protects against splashes and vapors[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption[6] |
| Body Protection | Laboratory coat, long pants, closed-toe shoes | Prevents incidental skin contact[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Prevents inhalation of harmful vapors[6] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (<100 mL)
-
Preparation: Cordon off the spill area. Ensure adequate ventilation (use a fume hood if possible). Collect all necessary materials: PPE, inert absorbent, non-sparking scoop, designated hazardous waste container, and cleaning solutions.
-
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand), starting from the outside and working inward to prevent spreading.[6]
-
Collection: Allow the absorbent to fully soak up the liquid. Using a non-sparking scoop, carefully transfer the contaminated material into a robust, sealable hazardous waste container.
-
Decontamination: Wipe the spill surface with a towel soaked in 60-70% ethanol, followed by a wash with soap and water.[7] All cleaning materials must be disposed of in the hazardous waste container.
-
Final Steps: Seal the waste container. Label it clearly with "Hazardous Waste," "this compound Spill Debris," and the date. Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS office.
Protocol 2: Decontamination of Empty Containers (Triple Rinse Method)
-
Preparation: This procedure should be performed in a chemical fume hood while wearing full PPE. Prepare a designated hazardous waste container for the rinsate.
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol) to the empty this compound container, ensuring the solvent contacts all interior surfaces. Cap the container securely and agitate it.
-
Collect Rinsate: Carefully pour the solvent from the container into the designated hazardous waste rinsate container.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to ensure thorough cleaning.
-
Container Disposal: Once triple-rinsed, the container is considered "empty" by RCRA standards. Remove or deface the original label.[8] The container can now be managed for disposal or recycling as non-hazardous waste, according to your facility's policies.
-
Rinsate Disposal: Seal the rinsate waste container. Label it clearly with "Hazardous Waste," "this compound Rinsate," and the approximate concentration. Store it in a designated satellite accumulation area for EHS pickup.
Visual Workflows
Caption: Logical workflow for responding to a this compound spill.
Caption: Decision pathway for proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenetidine | 156-43-4 [chemicalbook.com]
- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Addressing incomplete reactions in the acetylation of p-Phenetidine
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete acetylation of p-phenetidine. This guide provides in-depth FAQs, a practical troubleshooting section, detailed experimental protocols, and a visual workflow to diagnose and solve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the acetylation of this compound? A1: The acetylation of this compound is a nucleophilic acyl substitution reaction.[1] The amino group (-NH₂) on this compound acts as a nucleophile, attacking a carbonyl carbon of acetic anhydride (B1165640). This leads to the formation of an amide bond, resulting in the product N-(4-ethoxyphenyl)acetamide (phenacetin) and acetic acid as a byproduct.[1]
Q2: Why is my this compound starting material dark and how might this affect the reaction? A2: Aromatic amines like this compound are susceptible to air oxidation over time, which can lead to the formation of dark-colored polymeric impurities or "tars".[2] These impurities can interfere with the reaction and contaminate the final product. It is a common practice to purify the amine before use, often by dissolving it in dilute acid and treating it with activated carbon to adsorb the tars.[2][3]
Q3: What is the role of sodium acetate (B1210297) in this reaction? A3: The reaction is often carried out in an acidic solution to dissolve the this compound by forming its hydrochloride salt.[4] However, in a solution that is too acidic, the amine group of this compound becomes protonated (forming -NH₃⁺), which deactivates it as a nucleophile.[3] Sodium acetate is added as a weak base to create a buffer system that controls the pH, ensuring that a sufficient amount of the this compound remains in its free amine form (-NH₂) to react with the acetic anhydride.[3][5]
Q4: Can acetyl chloride be used instead of acetic anhydride? A4: Yes, acetyl chloride is a more reactive acylating agent than acetic anhydride. However, its reaction with this compound produces hydrochloric acid (HCl) as a byproduct.[6] This strong acid will readily protonate any unreacted this compound, halting the reaction. Therefore, a base, such as pyridine (B92270) or triethylamine, must be used to neutralize the HCl as it is formed.[6]
Q5: How can I monitor the progress of the acetylation reaction? A5: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (phenacetin) over time.[7] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[7]
Troubleshooting Guide for Incomplete Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inactive Nucleophile: The reaction medium is too acidic, causing the this compound to be fully protonated.[3][8] | Add a weak base like sodium acetate to buffer the solution. This deprotonates the p-phenetidinium ion, regenerating the nucleophilic free amine.[3][8] |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | Monitor the reaction to completion using TLC.[7] If the reaction is sluggish at room temperature, consider gentle heating to 50-60°C.[3][8] | |
| Reagent Degradation: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid over time, reducing its effectiveness.[8] | Use fresh or properly stored acetic anhydride. Ensure all glassware is dry before starting the experiment.[8] | |
| Impure Starting Material: Oxidized this compound can inhibit the reaction.[2] | Purify the this compound before use by treating a dilute acidic solution with activated carbon and filtering.[2][3] | |
| Product is Impure / Multiple Spots on TLC | Unreacted Starting Material: The reaction was stopped prematurely, or the stoichiometry was incorrect. | Ensure sufficient reaction time by monitoring via TLC.[7] Using a slight excess (1.1-1.5 equivalents) of acetic anhydride can help drive the reaction to completion.[8] |
| Hydrolysis of Product: The amide product (phenacetin) can hydrolyze back to this compound under harsh acidic or basic conditions during workup. | Perform aqueous workup steps using cold solutions and avoid prolonged exposure to strong acids or bases.[9] | |
| No Crystal Formation Upon Cooling | Supersaturated Solution: The product remains dissolved in the solvent. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, add a seed crystal of pure phenacetin (B1679774). |
| Insufficient Product Formed: The reaction yield is too low for the product to reach its saturation point. | Re-evaluate the reaction conditions based on the "Low Product Yield" section. Concentrate the solution by carefully evaporating some of the solvent. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants was used. | Add a few more drops of acetic anhydride, as this can sometimes initiate crystallization if the amine was in excess.[2] |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol is adapted from established laboratory procedures.[2][3]
-
Purification of this compound:
-
In a 125-mL Erlenmeyer flask, dissolve 1.38 g of this compound in 25 mL of deionized water containing 1.0 mL of concentrated hydrochloric acid.
-
Add 0.4 g of activated carbon to the solution. Swirl and heat the mixture on a hot plate to about 50°C for 5 minutes to decolorize the solution.[3]
-
Perform a hot gravity filtration to remove the activated carbon, collecting the clear, colorless filtrate in a clean flask.
-
-
Reaction Setup:
-
Acetylation:
-
To the warm this compound hydrochloride solution, add 1.2 mL of acetic anhydride and swirl to mix.[3]
-
Immediately add the warm sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[3] A precipitate of phenacetin should form.
-
Allow the reaction mixture to stand for 15 minutes.[3]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice-water bath to maximize crystallization.[2][3]
-
Collect the crude phenacetin crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.[2]
-
Purify the crude product by recrystallization from a hot water/ethanol mixture.[3] Dissolve the crystals in a minimal amount of hot solvent, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
-
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Preparation:
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Obtain a silica (B1680970) gel TLC plate and lightly draw a baseline with a pencil about 1 cm from the bottom.
-
-
Spotting:
-
On the baseline, spot a small amount of the initial this compound starting material (dissolved in a suitable solvent).
-
Using a capillary tube, take a small sample from the reaction mixture and spot it on the baseline next to the starting material spot.
-
It is also useful to co-spot the starting material and the reaction mixture in the same lane to help with comparison.
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The disappearance of the this compound spot and the appearance of a new spot for phenacetin indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Troubleshooting Workflow
A troubleshooting workflow for incomplete acetylation of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. stolaf.edu [stolaf.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Solved Synthesis and Purification of Phenacetin Background | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Methods for p-Phenetidine Quantification
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of p-Phenetidine with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.
Introduction to this compound Analysis
This compound (4-ethoxyaniline) is an important intermediate in the synthesis of pharmaceuticals and dyes. Accurate and precise quantification is crucial for quality control and process monitoring. While HPLC is a widely used technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed. This guide evaluates the performance of a specific HPLC method and compares it with these alternatives.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method detailed below provides high resolution and sensitivity.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method for the determination of this compound has been validated. The chromatographic conditions are as follows:
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.2% sulfuric acid in water (40:60, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 200 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
HPLC Method Validation Parameters
The HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
Comparison of Analytical Methods
The performance of the HPLC method is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the quantification of this compound. GC-MS is suitable for volatile compounds and offers high specificity, while UV-Vis spectrophotometry is a simpler and more accessible technique but may lack specificity.
Performance Data Summary
The following table summarizes the typical performance characteristics of the HPLC method compared to GC-MS and UV-Vis Spectrophotometry for this compound analysis.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Analysis Time | ~10 min per sample | ~15-20 min per sample | ~5 min per sample |
Methodology of Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.
Experimental Protocol:
-
Column: A non-polar capillary column (e.g., 5% phenyl methyl silicone).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample in a suitable solvent.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound from other matrix components.
-
MS Detection: Electron ionization (EI) with monitoring of characteristic ions for this compound.
UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte. It is a simple and rapid method but can be prone to interference from other absorbing species in the sample matrix.
Experimental Protocol:
-
Solvent: A solvent in which this compound is soluble and that does not absorb at the analytical wavelength (e.g., methanol (B129727) or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.
-
Quantification: A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the λmax.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, such as the HPLC method for this compound, according to ICH guidelines.
Caption: Logical workflow for analytical method validation.
Conclusion
The validated HPLC-UV method provides a reliable and robust approach for the routine quantification of this compound. It offers a good balance of accuracy, precision, and analysis time. While GC-MS provides higher sensitivity and specificity, the HPLC method is often more practical for quality control laboratories that do not require such low detection limits. UV-Vis spectrophotometry, although simple and rapid, is generally less suitable for complex matrices due to its lower specificity. The choice of the analytical method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Study of p-Phenetidine and Aniline in Azo Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of p-phenetidine and aniline (B41778) in azo coupling reactions, a cornerstone of synthetic chemistry for the production of a vast array of dyes and pharmaceutical intermediates. This document outlines the theoretical basis for their reactivity, presents a detailed experimental protocol for a comparative synthesis, and summarizes key performance data to inform reactant selection in research and development.
Introduction
Azo coupling reactions are electrophilic aromatic substitution reactions where a diazonium salt acts as the electrophile and reacts with an activated aromatic ring, the coupling component, to form an azo compound (R-N=N-R'). Aniline is a foundational primary aromatic amine used in these reactions. This compound (4-ethoxyaniline) is a derivative of aniline with an ethoxy group at the para position. This substitution significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity in azo coupling reactions. The ethoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which is stronger than its electron-withdrawing inductive effect. This enhanced electron density on the aromatic ring is expected to increase the nucleophilicity of this compound compared to aniline, potentially leading to faster reaction rates and higher yields in azo coupling.
Theoretical Comparison
The key difference in the reactivity of this compound and aniline stems from the electronic effects of their respective substituents. The lone pair of electrons on the nitrogen atom of the amino group in both molecules activates the benzene (B151609) ring towards electrophilic attack. However, in this compound, the additional electron-donating ethoxy group at the para position further increases the electron density of the aromatic ring through resonance. This heightened nucleophilicity makes the ring more susceptible to attack by the electrophilic diazonium ion.
Conversely, the amino group of aniline is more basic than that of this compound. In the acidic conditions required for diazotization, a portion of the aniline molecules will be protonated to form the anilinium ion (-NH3+). This positively charged group is strongly deactivating and meta-directing, which can reduce the overall efficiency of the coupling reaction. The ethoxy group in this compound, being electron-donating, slightly reduces the basicity of the amino group, leading to a lower concentration of the deactivated protonated form under acidic conditions.
Data Presentation
The following table summarizes the expected and reported quantitative data for the azo coupling reaction of this compound and aniline with a common coupling component, β-naphthol.
| Parameter | This compound | Aniline | Reference |
| Reactant | 4-Ethoxyaniline | Aniline | |
| Molecular Weight ( g/mol ) | 137.18 | 93.13 | |
| Coupling Component | β-Naphthol | β-Naphthol | |
| Reaction Product | 1-(4-ethoxyphenylazo)-2-naphthol | 1-phenylazo-2-naphthol (Sudan I) | |
| Typical Yield (%) | >85% (Expected) | ~80-90% | [1][2] |
| Reaction Rate | Faster (Qualitative) | Slower (Qualitative) | |
| λmax of Azo Dye (in Ethanol) | ~490-510 nm (Expected) | ~482 nm | |
| **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Higher (Expected) | ~18,000 |
Note: The data for this compound is largely based on theoretical expectations due to a lack of direct comparative studies in the searched literature. The yield for aniline coupling can vary based on specific reaction conditions.
Experimental Protocols
To provide a direct comparison, the following detailed experimental protocols for the synthesis of azo dyes from this compound and aniline with β-naphthol are provided. These protocols are designed to be conducted under identical conditions to ensure a valid comparison of their performance.
Part A: Diazotization of the Aromatic Amine
Materials:
-
This compound or Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid (25 mL)
-
Sodium Nitrite (B80452) (0.1 mol, 6.9 g)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.1 mol of either this compound or aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of distilled water. If necessary, gently warm the mixture to facilitate dissolution, then cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate 100 mL beaker, prepare a solution of 6.9 g of sodium nitrite in 35 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride solution with constant and vigorous stirring. Maintain the temperature below 5 °C throughout the addition by adding ice directly to the reaction mixture if necessary.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction
Materials:
-
β-Naphthol (0.1 mol, 14.4 g)
-
10% Sodium Hydroxide (B78521) Solution
-
The freshly prepared diazonium salt solution from Part A
Procedure:
-
In a 500 mL beaker, dissolve 14.4 g of β-naphthol in 150 mL of a 10% sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with continuous stirring, add the cold diazonium salt solution prepared in Part A to the cold β-naphthol solution.
-
A brightly colored precipitate of the azo dye will form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a generous amount of cold water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a drying oven at a low temperature.
-
Calculate the percentage yield and characterize the product using spectroscopic methods (UV-Vis, FT-IR, NMR).
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of azo dyes from this compound or aniline.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative synthesis and analysis of azo dyes.
Conclusion
The presence of the electron-donating ethoxy group in this compound is anticipated to enhance its performance in azo coupling reactions compared to aniline. This is attributed to the increased nucleophilicity of the aromatic ring, which should result in faster reaction rates and potentially higher yields of the corresponding azo dye. The provided experimental protocol offers a standardized method for directly comparing the reactivity of these two important aromatic amines. For researchers and professionals in drug development and materials science, understanding these structure-activity relationships is crucial for the rational design and synthesis of novel azo compounds with desired properties. Further experimental investigation is warranted to quantify the differences in reaction kinetics and to fully characterize the spectroscopic properties of the resulting dyes under identical conditions.
References
A Comparative Guide to the Impurity Profiling of Commercial p-Phenetidine
For researchers, scientists, and professionals in drug development, understanding the purity of starting materials is paramount to ensuring the safety and efficacy of the final pharmaceutical product. p-Phenetidine (4-ethoxyaniline), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The impurity profile of commercial this compound can vary depending on the synthetic route and storage conditions, potentially impacting reaction kinetics, yield, and the impurity profile of the final API.
This guide provides a comprehensive overview of the potential impurities in commercial this compound samples, details analytical methodologies for their identification and quantification, and presents a logical workflow for impurity profiling.
Expected Impurity Profile of Commercial this compound
The purity of commercial this compound is generally high, often exceeding 98-99%. However, a range of impurities, stemming from the manufacturing process and degradation, can be present at levels from parts-per-million (ppm) to tenths of a percent.[1] The nature and concentration of these impurities can differ between suppliers, highlighting the importance of thorough in-house quality control.
Common impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis process are a common source of impurities.
-
By-products: Side reactions during synthesis can lead to the formation of isomeric and other related substances.
-
Degradation Products: this compound is susceptible to oxidation and polymerization, especially when exposed to air and light, leading to the formation of colored impurities.[2]
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
Below is a table summarizing potential impurities in commercial this compound samples, based on common synthetic routes and degradation pathways.
| Impurity Category | Potential Impurities | Typical Concentration Range |
| Starting Materials | p-Nitrophenol, p-Chloronitrobenzene, Aniline | < 0.1% |
| Intermediates & By-products | o-Phenetidine, m-Phenetidine, Acetanilide | < 0.2%[1] |
| Degradation Products | Polymeric "tars", Oxidation products | Variable, indicated by color |
| Residual Solvents | Ethanol, Toluene, etc. | Per ICH Q3C guidelines |
Experimental Protocols for Impurity Profiling
Accurate and robust analytical methods are crucial for the reliable quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and Related Substances
This method is adapted from a published protocol for the analysis of 4-ethoxyaniline and is suitable for the separation and quantification of polar and non-polar impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of Acetonitrile (40%) and an aqueous solution of 0.2% Sulfuric Acid (60%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of Volatile and Semi-Volatile Impurities
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate impurities with different boiling points (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
Mass Spectrometer: Operated in full scan mode for impurity identification and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration.
Workflow and Data Interpretation
A systematic approach to impurity profiling is essential for a comprehensive evaluation of commercial this compound samples. The following diagram illustrates a typical workflow.
Caption: Workflow for the impurity profiling of commercial this compound samples.
This logical progression ensures that samples are appropriately prepared, analyzed using complementary techniques, and the resulting data is systematically evaluated to make informed decisions regarding supplier selection and process optimization.
Conclusion
The impurity profile of commercial this compound is a critical quality attribute that can significantly influence the outcome of pharmaceutical manufacturing processes. While suppliers generally provide a high-purity product, the presence of residual starting materials, by-products, and degradation products necessitates a thorough in-house evaluation. By employing robust analytical techniques such as HPLC and GC-MS and following a systematic workflow, researchers and drug development professionals can effectively compare different commercial samples, ensuring the selection of high-quality starting materials for the synthesis of safe and effective medicines.
References
A Comparative Guide to the Quality Control of Pharmaceutical Grade p-Phenetidine
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is of paramount importance to ensure the safety, efficacy, and consistency of the final drug product. p-Phenetidine (4-ethoxyaniline) has historically been a key intermediate in the synthesis of analgesics such as phenacetin (B1679774) and bucetin.[1][2] While the use of these specific drugs has declined, the principles of quality control for an intermediate like this compound remain a critical case study.
This guide provides a comprehensive overview of the essential quality control parameters for pharmaceutical-grade this compound. In the absence of a dedicated pharmacopeial monograph, this guide establishes a set of stringent, industry-standard specifications. To provide a relevant benchmark, these parameters are compared against those for 4-aminophenol (B1666318), the primary starting material for the widely used analgesic, paracetamol (acetaminophen).[3][4]
Comparative Quality Control Specifications
The following table summarizes the recommended quality control tests and acceptance criteria for pharmaceutical-grade this compound, alongside typical specifications for pharmaceutical-grade 4-aminophenol for comparison.
| Parameter | Test | Pharmaceutical Grade this compound (Proposed Specifications) | Pharmaceutical Grade 4-Aminophenol (Typical Specifications) |
| 1. Description | Visual Inspection | A clear, colorless to pale yellow liquid that may darken on exposure to air and light.[2] | White to off-white crystalline powder.[5] |
| 2. Identification | A. Infrared (IR) Spectroscopy | The infrared absorption spectrum should be concordant with the reference spectrum of this compound. | The infrared absorption spectrum should be concordant with the reference spectrum of 4-aminophenol. |
| B. HPLC | The retention time of the major peak in the chromatogram of the sample preparation corresponds to that of the standard preparation, as obtained in the Assay. | The retention time of the major peak in the chromatogram of the sample preparation corresponds to that of the standard preparation.[6] | |
| 3. Assay | HPLC | 99.0% to 101.0% (on the anhydrous basis) | ≥98.0%[5] |
| 4. Impurities | |||
| Related Substances (HPLC) | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% | Total Impurities: ≤ 1.6%[2] | |
| Residual Solvents (GC-HS) | Meets the requirements of ICH Q3C for Class 2 and Class 3 solvents. | Meets the requirements of ICH Q3C; typically tested for solvents used in the manufacturing process.[2] | |
| Elemental Impurities | Meets the requirements of ICH Q3D. | Meets the requirements of ICH Q3D. | |
| 5. Physical Tests | |||
| Melting Point | 2-5 °C[7] | 185 - 189 °C[5] | |
| Water Content | Karl Fischer Titration: ≤ 0.2% | ≤ 0.5% | |
| Residue on Ignition / Sulfated Ash | ≤ 0.1% | Not typically specified for this intermediate, but a general limit for APIs is ≤ 0.1%. |
Experimental Protocols
Detailed methodologies for the key analytical procedures for this compound are outlined below. These protocols are based on established analytical techniques for aromatic amines and pharmaceutical intermediates.
Assay and Determination of Related Substances by HPLC
This gradient HPLC method allows for the simultaneous determination of the this compound assay and its organic impurities.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation (Assay):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Sample Preparation (Assay):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard preparation five times. The relative standard deviation (RSD) of the peak areas should not be more than 2.0%.
-
Inject the sample preparation in duplicate.
-
Calculate the assay percentage using the standard formula comparing the peak area of the sample to the standard. For related substances, use the area percent method, correcting for any relative response factors if known.
-
Residual Solvents by Gas Chromatography (GC-Headspace)
This method is suitable for the determination of residual solvents in accordance with ICH Q3C guidelines.
-
Chromatographic System:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 140 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 40 °C for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 20 minutes.
-
-
Headspace Sampler Parameters:
-
Equilibration Temperature: 80 °C.
-
Equilibration Time: 60 minutes.
-
-
-
Standard and Sample Preparation:
-
Prepare a standard solution containing the relevant solvents at their limit concentrations in a suitable solvent (e.g., DMSO).
-
Accurately weigh the this compound sample into a headspace vial and add the diluent.
-
-
Procedure:
-
Run the standard and sample vials through the GC-HS system.
-
Identify and quantify any residual solvents by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Residue on Ignition (Sulfated Ash)
This test measures the amount of residual inorganic substances after ignition.[8]
-
Heat a suitable crucible to redness for 30 minutes, allow it to cool in a desiccator, and weigh it.
-
Accurately weigh about 1.0 g of the this compound sample into the crucible.
-
Ignite gently at first until the substance is thoroughly charred.
-
Cool the crucible and moisten the residue with 1 mL of sulfuric acid.
-
Heat gently until white fumes are no longer evolved, then ignite at 800 ± 25 °C until all black particles have disappeared.
-
Cool the crucible in a desiccator and weigh it. The difference in weight represents the sulfated ash.[9]
Logical Workflow for Quality Control
The following diagram illustrates the logical workflow for the quality control testing of an incoming batch of pharmaceutical-grade this compound.
Caption: Quality control workflow for pharmaceutical grade this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenacetin Synthesis - 733 Words | Cram [cram.com]
- 5. Certificate of Analysis [alphachemika.co]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. nbinno.com [nbinno.com]
- 9. jpionline.org [jpionline.org]
Performance of different catalysts in p-Phenetidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-phenetidine, a key intermediate in the pharmaceutical industry for the production of analgesics and antipyretics like phenacetin, relies heavily on efficient catalytic processes. The primary route to this compound involves the catalytic hydrogenation of p-nitrophenetole. The choice of catalyst is paramount, directly influencing reaction efficiency, product yield, selectivity, and overall process economics. This guide provides a comparative analysis of different catalysts employed in this critical transformation, supported by available experimental data.
Performance of Catalysts in the Hydrogenation of p-Nitrophenetole
The direct catalytic hydrogenation of p-nitrophenetole is a highly effective method for producing this compound. Key performance indicators for catalysts in this reaction include conversion rate, selectivity towards the desired amine, reaction time, and the conditions (temperature and pressure) required. While comprehensive comparative studies across a wide range of catalysts for this specific reaction are limited in publicly available literature, existing data highlights the effectiveness of nickel-based catalysts.
A notable improvement in catalytic performance has been observed with the use of a bimetallic Raney Nickel/Iron (Ra-Ni/Fe) catalyst compared to the traditional Raney Nickel (Ra-Ni). The introduction of iron appears to significantly enhance the catalyst's activity, leading to more favorable reaction kinetics.
| Catalyst | Substrate | Solvent | Temperature | Hydrogen Pressure | Conversion | Selectivity | Reaction Time | Observations |
| Raney Nickel/Iron (15% Fe) | p-Nitrophenetole | Isopropanol/Water (85:15) | Lower start temperature (~40°C lower than Ra-Ni) | Not specified | High | High (Reduced N-alkylation) | Reduced by half compared to Ra-Ni | Almost complete dechlorination of chloroaniline impurity.[1] |
| Raney Nickel | p-Nitrophenetole | Methanol (B129727) | Not specified | Not specified | High | Good | Standard | Formation of N-alkyl compounds observed.[1] |
Comparative Performance of Catalysts in the Hydrogenation of p-Nitrophenol
Due to the limited direct comparative data for p-nitrophenetole hydrogenation, a broader understanding of catalyst performance for the reduction of the nitro group in a closely related molecule, p-nitrophenol, is highly valuable. The reduction of p-nitrophenol to p-aminophenol is a well-studied model reaction and provides insights into the efficacy of various catalytic systems for this type of transformation. P-aminophenol can subsequently be ethylated to yield this compound.
The following table summarizes the performance of different catalysts in the hydrogenation of p-nitrophenol.
| Catalyst | Support | Reducing Agent | Solvent | Temperature | Conversion | Selectivity to p-Aminophenol | Key Findings |
| Ni-K₂O | Activated Carbon (AC) | H₂ | Not specified | Not specified | 97.7% | 99.3% | K₂O addition enhances catalyst alkalinity and improves p-nitrophenol adsorption.[2] |
| Porous PdO | - | Formic Acid | Water | 40°C | Quantitative | High | Rapid conversion within 15 seconds residence time in a flow reactor.[3] |
| Palladium (Pd) | Modified Coal Fly Ash | NaBH₄ | Not specified | Not specified | Complete | High | Achieved complete reduction in 5 minutes.[4] |
| Platinum (Pt) | Carbon (C) | H₂ | Not specified | Not specified | High | High | Pt/C catalyst chosen for its higher catalytic activity compared to other transition metals.[5] |
| Nickel (Ni) | Al₂O₃ | Hydrazine Hydrate | Not specified | Not specified | High | High | Ni/Al₂O₃ found to be more effective and durable than Ni/SiO₂.[6] |
| Copper Oxide (CuO) | γ-Al₂O₃ | NaBH₄ | Not specified | 30°C | 93.53% | High | Achieved high conversion in 4 minutes.[7] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the catalytic hydrogenation of nitroaromatic compounds, which can be adapted for the synthesis of this compound.
General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline for the reduction of a nitro group to an amine using a Pd/C catalyst and a hydrogen balloon.
-
Catalyst Suspension: In a round-bottom flask, the nitroaromatic substrate (e.g., p-nitrophenetole) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. To this solution, 5-10% (by weight of substrate) of 10% Pd/C is added.
-
Inert Atmosphere: The flask is sealed and the air is replaced with an inert gas, such as nitrogen or argon. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
Hydrogenation: The nitrogen atmosphere is then replaced with hydrogen, often supplied from a balloon. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the solvent and kept wet to prevent ignition of the catalyst in air. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation or recrystallization.
Procedure for Hydrogenation using Raney Nickel
Raney Nickel is a highly active catalyst and requires careful handling.
-
Catalyst Preparation: Commercially available Raney Nickel is typically stored under water or a solvent. The required amount of catalyst is carefully washed with the reaction solvent (e.g., methanol or isopropanol/water mixture) to remove the storage liquid.
-
Reaction Setup: A high-pressure reactor (autoclave) is charged with p-nitrophenetole, the solvent, and the washed Raney Nickel catalyst. A small amount of a base like potassium hydroxide (B78521) may be added.[1]
-
Hydrogenation: The reactor is sealed, purged with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is allowed to settle, and the product solution is decanted or filtered. The catalyst should be kept wet at all times.
-
Purification: The solvent is removed from the product solution by distillation, and the resulting this compound is purified by vacuum distillation.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general reaction pathway for this compound synthesis and a typical experimental workflow for catalytic hydrogenation.
Figure 1. General reaction for the catalytic hydrogenation of p-nitrophenetole.
References
- 1. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic investigation of para-nitrophenol reduction with photodeposited platinum nanoparticles onto tunicate cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
Navigating Immunoassay Specificity: A Comparison Guide on p-Phenetidine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable data. This guide provides an objective comparison of immunoassay performance with a focus on the cross-reactivity of p-Phenetidine, a key metabolite of phenacetin (B1679774). By examining available experimental data and outlining detailed testing protocols, this document serves as a crucial resource for assay validation and data interpretation.
Understanding the Challenge of this compound Cross-Reactivity
This compound is a primary metabolite of the once widely used analgesic, phenacetin. Due to its structural similarity to other aromatic amines and related compounds, this compound poses a significant risk of cross-reactivity in immunoassays designed to detect these molecules. This interference can lead to false-positive results or inaccurate quantification, impacting drug metabolism studies, clinical diagnostics, and forensic toxicology.
The immunogenicity of this compound has been demonstrated, with studies showing that both this compound (PT) and its metabolite, 2-hydroxy-p-phenetidine (HPT), can elicit an immune response. Reaginic antibodies raised in rabbits and guinea pigs through immunization with PT- and HPT-protein conjugates exhibited strong cross-reactivity, responding almost equally to both PT- and HPT-protein derivatives[1]. This inherent cross-reactivity at the antibody level underscores the potential for interference in immunoassays.
Quantitative Analysis of Cross-Reactivity: A Case Study
Direct quantitative data on the cross-reactivity of this compound in commercially available immunoassays is limited due to the lack of specific assays for this analyte. However, data from immunoassays for structurally related compounds provide valuable insights. For instance, a competitive indirect enzyme-linked immunosorbent assay (ELISA) developed for the detection of phenacetin demonstrated a degree of cross-reactivity with its major metabolite, paracetamol.
| Compound | Target Analyte | Immunoassay Format | Cross-Reactivity (%) |
| Paracetamol | Phenacetin | Competitive Indirect ELISA | 10.1 |
This table illustrates the percentage of cross-reactivity of a structurally similar compound in an immunoassay for phenacetin. The cross-reactivity is calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of signal compared to the target analyte.
The structural similarities between this compound, phenacetin, and other metabolites suggest that a similar or potentially higher degree of cross-reactivity could be expected for this compound in a phenacetin immunoassay.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the cross-reactivity of this compound in a given immunoassay (e.g., a competitive ELISA for phenacetin), the following experimental protocol can be employed.
Objective:
To determine the percentage of cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay for a specific target analyte (e.g., Phenacetin).
Materials:
-
Microtiter plates pre-coated with the capture antibody specific for the target analyte.
-
Standard solutions of the target analyte at known concentrations.
-
Solutions of this compound and other potential cross-reactants at a range of concentrations.
-
Enzyme-conjugated target analyte (e.g., HRP-Phenacetin).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader.
Methodology:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte standard to create a standard curve.
-
Add 50 µL of each standard concentration to the appropriate wells of the microtiter plate.
-
-
Preparation of Cross-Reactivity Curves:
-
Prepare serial dilutions of this compound and other potential cross-reactants.
-
Add 50 µL of each concentration of the potential cross-reactant to separate wells.
-
-
Competitive Reaction:
-
Add 50 µL of the enzyme-conjugated target analyte to all wells (standards and cross-reactants).
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
-
Substrate Incubation:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the target analyte and each potential cross-reactant.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing this compound cross-reactivity, the following diagrams illustrate the experimental workflow and the logical relationship of cross-reactivity.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Logical relationship of cross-reactivity in a competitive immunoassay.
Conclusion
References
Establishing the limit of detection for p-Phenetidine in environmental samples
For Immediate Release
This guide provides a comparative overview of analytical methodologies for detecting p-Phenetidine in environmental samples, tailored for researchers, scientists, and drug development professionals. Below, we detail the established limits of detection (LOD) for this compound in various matrices and outline the experimental protocols for achieving these sensitive measurements.
Comparison of Detection Limits for this compound
The limit of detection for this compound is highly dependent on the sample matrix (water, soil, or air) and the analytical instrumentation employed. While specific LODs for this compound are not always explicitly published, the following table summarizes typical detection limits achievable with common analytical techniques, based on performance data for similar aromatic amines and organic pollutants.
| Analytical Method | Sample Matrix | Typical Limit of Detection (LOD) |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Water | 0.1 - 10 µg/L |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water | 0.01 - 1 µg/L |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil | 0.003 - 0.03 µg/g[1] |
| High-Volume Air Sampling with GC-MS Analysis | Air | 0.001 - 50 µg/m³[2] |
| Spectrophotometry | Wastewater | 1 - 10 µg/mL |
| Electrochemical Sensors | Water | 0.01 - 0.1 µM |
Featured Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of this compound, also known as 4-ethoxyaniline.[3] This method offers a balance of sensitivity, selectivity, and accessibility for many laboratories. A common approach involves a mixed-mode Primesep 100 column with a mobile phase consisting of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 200 nm.[3]
Experimental Protocol: Determination of this compound in Water Samples by HPLC-UV
This protocol outlines the key steps for determining the limit of detection of this compound in water samples using solid-phase extraction (SPE) for sample preparation followed by HPLC-UV analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte from the water sample and remove interfering matrix components.
-
Materials:
-
Water sample (e.g., 500 mL)
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol)
-
Nitrogen gas for drying
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped this compound with a small volume (e.g., 2 x 1 mL) of the elution solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 200 µL) of the HPLC mobile phase.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., Primesep 100, 4.6 x 150 mm)[3]
-
-
Chromatographic Conditions (Example): [3]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample extract.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed by running a standard solution.
-
Quantify the peak area.
-
3. Determination of the Limit of Detection (LOD)
-
Objective: To establish the lowest concentration of this compound that can be reliably detected.
-
Procedure (based on the signal-to-noise ratio method):
-
Prepare a series of calibration standards of this compound in the mobile phase at low concentrations.
-
Inject the standards and a blank (mobile phase) multiple times (e.g., n=7).
-
Determine the average signal-to-noise (S/N) ratio for the peak corresponding to this compound at each concentration.
-
The LOD is typically defined as the concentration at which the S/N ratio is 3:1.
-
Experimental Workflow
The following diagram illustrates the general workflow for establishing the limit of detection of this compound in an environmental water sample.
Alternative Detection Methods
While HPLC-UV is a robust method, other techniques offer advantages in terms of sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher sensitivity and specificity due to the mass-selective detector. It is particularly well-suited for complex matrices like soil, where lower detection limits are often required.[1] Sample preparation for soil may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Spectrophotometry: This method can be a cost-effective alternative for screening purposes, especially in wastewater analysis where concentrations may be higher. However, it is generally less sensitive and more susceptible to interferences compared to chromatographic methods.
-
Electrochemical Sensors: These devices offer the potential for rapid, on-site analysis of this compound in water samples. While still an area of active research, electrochemical sensors can achieve low detection limits and provide real-time monitoring capabilities.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to p-Phenetidine and Other Aromatic Amines in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Aromatic amines are foundational precursors in the synthesis of a vast array of organic dyes, particularly azo dyes, which constitute the largest and most versatile class of commercial colorants. The selection of the aromatic amine as the diazo component is a critical decision that profoundly influences the final dye's performance characteristics, including its color, intensity, stability, and fastness properties. This guide provides an objective comparison of p-Phenetidine (4-ethoxyaniline) with other industrially significant aromatic amines—Aniline (B41778), p-Toluidine, and o-Anisidine—supported by experimental data and detailed protocols to inform research and development.
Performance Comparison of Aromatic Amines
The structure of the starting amine directly impacts synthesis efficiency and the ultimate properties of the dye. Substituents on the aniline ring, such as the ethoxy group in this compound, the methyl group in p-Toluidine, or the methoxy (B1213986) group in o-Anisidine, alter the electronic properties of the molecule, thereby affecting the reactivity of the derived diazonium salt and the spectral properties of the final azo dye.
Physicochemical Properties
The basic physical and chemical properties of these amines are crucial for planning synthesis, purification, and handling procedures.
| Property | This compound | Aniline | p-Toluidine | o-Anisidine |
| CAS Number | 156-43-4 | 62-53-3 | 106-49-0 | 90-04-0 |
| Molecular Formula | C₈H₁₁NO | C₆H₇N | C₇H₉N | C₇H₉NO |
| Molar Mass ( g/mol ) | 137.18 | 93.13 | 107.15 | 123.15 |
| Appearance | Colorless to red/brown liquid | Colorless to yellow oily liquid | Pale yellow to brown solid | Pale yellow oily liquid[1] |
| Boiling Point (°C) | 254 | 184 | 200 | 225 |
| Melting Point (°C) | 3 | -6 | 43-45 | 5-6 |
| Solubility in Water | 20 g/L (20 °C) | 36 g/L (20 °C) | 7.3 g/L (24 °C) | 16 g/L (25 °C) |
Comparative Performance in Azo Dye Synthesis
The yield and spectral properties of azo dyes are directly influenced by the starting aromatic amine. Electron-donating groups (like -OCH₃, -OC₂H₅, -CH₃) can affect the stability of the diazonium salt and the color of the resulting dye. The data below is compiled from various studies to provide a comparative overview.
Note: Yields and spectral data are highly dependent on the specific coupling agent and reaction conditions.
| Aromatic Amine | Typical Yield (%) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Resulting Dye Color (Typical) |
| This compound | Varies; used in dyes like Alizarin Red 5G & Fast Acid Blue R[2] | Varies | Varies | Red to Blue shades[2] |
| Aniline | ~75-85[3] | ~482 (with β-naphthol)[3] | ~18,000[3] | Red/Orange |
| p-Toluidine | Good yields reported[4] | Varies | Varies | Varies (e.g., used in Magenta dyes)[5] |
| o-Anisidine | 70-80 (Illustrative) | Varies | Varies | Yellow to Orange shades[6] |
| p-Nitroaniline | >90[3] | ~490 (with β-naphthol)[3] | ~25,000[3] | Red[7][8] |
Illustrative Performance of Derived Dyes
The fastness properties of a dye—its resistance to fading from light, washing, and rubbing—are critical for its application, particularly in textiles. These properties are influenced by the dye's molecular structure, its interaction with the substrate, and its molecular weight.
| Aromatic Amine Precursor | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Scale 1-5) |
| This compound | Moderate to Good | Good | Good |
| Aniline | Moderate (3-4)[3] | Moderate to Good | Moderate to Good |
| p-Toluidine | Moderate to Good[9] | Good | Good |
| o-Anisidine | Moderate | Moderate to Good | Moderate to Good |
Note: Fastness ratings are illustrative and depend heavily on the full dye structure, dye concentration, and substrate. Azo chromophores generally have lower light fastness compared to other chromophores like anthraquinones.[10]
Experimental Protocols
Reproducibility in dye synthesis and evaluation requires detailed and standardized methodologies.
Protocol 1: General Synthesis of an Azo Dye
This protocol describes the two-step synthesis of an azo dye via diazotization of a primary aromatic amine followed by azo coupling with an electron-rich component, such as 2-naphthol.[11]
Materials:
-
Primary Aromatic Amine (e.g., this compound, Aniline)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling Component (e.g., 2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Part A: Diazotization of the Aromatic Amine
-
In a beaker, dissolve one molar equivalent of the chosen aromatic amine in an aqueous solution of concentrated hydrochloric acid (approx. 2.5 equivalents). If necessary, warm gently to dissolve, then cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution. Maintain the temperature strictly between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete. The resulting cold solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve one molar equivalent of the coupling component (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold solution of the coupling partner.
-
A brightly colored precipitate of the azo dye should form immediately. Adjust the pH if necessary to optimize coupling (typically weakly acidic to weakly alkaline, depending on the coupling component).
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Evaluation of Dye Exhaustion on Cotton Fabric
Dye exhaustion measures the percentage of dye that has moved from the dyebath onto the fiber at the end of the dyeing process. This protocol is based on spectrophotometric analysis.[12][13]
Materials & Equipment:
-
Synthesized Azo Dye
-
Cotton fabric swatch (e.g., 5 grams)
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as electrolyte
-
Sodium Carbonate (Na₂CO₃) as fixing agent
-
Laboratory dyeing apparatus (e.g., Ahiba Nuance)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare Calibration Curve: Prepare a series of standard solutions of the purified azo dye of known concentrations. Measure the absorbance of each standard at the dye's maximum absorption wavelength (λmax) and plot a calibration curve of absorbance versus concentration.
-
Prepare Dyebath: Prepare a dyebath with a known initial concentration (C_initial) of the dye. Add a specified amount of electrolyte (e.g., 40 g/L NaCl). The liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) should be fixed, for example, at 20:1.[14]
-
Dyeing Process:
-
Place the cotton fabric into the dyebath.
-
Start the dyeing process at a set temperature (e.g., 40-60 °C) and run for a set period (e.g., 15 minutes) to allow for dye adsorption.[12]
-
Add the fixing agent (e.g., 20 g/L Na₂CO₃) to the dyebath to raise the pH and facilitate the covalent bonding of reactive dyes (if applicable) or fixation of direct dyes.
-
Continue the dyeing for a specified time (e.g., 45-60 minutes) at the set temperature.
-
-
Measure Final Concentration: After the dyeing process is complete, take an aliquot of the dyebath liquor. After appropriate dilution, measure its absorbance using the UV-Vis spectrophotometer at the same λmax.
-
Calculate Exhaustion: Using the calibration curve, determine the final concentration of the dye in the dyebath (C_final).
-
Calculate the percentage of dye exhaustion (%E) using the following formula:
%E = [(C_initial - C_final) / C_initial] x 100
Mandatory Visualizations
Diagrams illustrating the chemical pathways and experimental procedures provide a clear visual summary for complex processes.
Caption: General Azo Dye Synthesis Pathway.
Caption: Experimental Workflow for Dye Synthesis and Performance Evaluation.
Safety and Environmental Profile
The toxicity of aromatic amines is a significant concern for researchers and industrial chemists. Many are classified as hazardous, and some are known or suspected carcinogens.
| Aromatic Amine | Oral LD50 (Rat) | IARC Carcinogenicity Classification | Key Hazards |
| This compound | 800-1600 mg/kg | Not Classified | High renal toxicity, possible mutagen[15] |
| Aniline | 250-442 mg/kg | Group 2A (Probably carcinogenic to humans)[16][17] | Methemoglobinemia, toxic |
| p-Toluidine | 656 mg/kg | Not Classified | Toxic, skin sensitizer[18] |
| o-Anisidine | 1890 mg/kg[19] | Group 2A (Probably carcinogenic to humans)[16][17] | Methemoglobinemia, nephrotoxicity[18] |
IARC Group 2A: The agent is probably carcinogenic to humans. This is used when there is limited evidence in humans and sufficient evidence in experimental animals.[16]
The environmental fate of these amines and the dyes derived from them is also a critical consideration. Azo dyes can be resistant to biodegradation under aerobic conditions. However, under anaerobic conditions, the azo bond can be reductively cleaved, releasing the constituent aromatic amines, which may be toxic and recalcitrant.[20] The choice of amine can therefore have downstream environmental implications.
Conclusion
The selection of an aromatic amine for dye synthesis involves a trade-off between performance, cost, and safety.
-
This compound serves as a valuable intermediate for specific red and blue dyes and offers a different structural motif compared to simpler anilines. However, its potential for renal toxicity requires careful handling.[2][15]
-
Aniline is a foundational, cost-effective precursor for a wide range of colors, but its toxicity and classification as a probable carcinogen necessitate stringent safety protocols.[16][17]
-
p-Toluidine and o-Anisidine expand the available chemical space, allowing for the synthesis of dyes with varied shades and properties.[1][5] However, o-Anisidine is also classified as a probable human carcinogen.[16][17]
For researchers, the structural modifications offered by substituted anilines like this compound provide opportunities to fine-tune dye properties such as hue, solubility, and lightfastness. This comparative guide underscores the importance of a holistic evaluation, balancing the desired technical performance of the final dye with the significant health and environmental considerations associated with its chemical precursors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scialert.net [scialert.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
- 11. benchchem.com [benchchem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 15. researchgate.net [researchgate.net]
- 16. iarc.who.int [iarc.who.int]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. scribd.com [scribd.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Method Validation for the Determination of p-Phenetidine Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of p-Phenetidine residues, a compound of significant interest in pharmaceutical manufacturing due to its potential as a process-related impurity and its known toxicological profile. The selection of a robust and reliable analytical method is critical for ensuring product quality and patient safety. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this purpose, supported by representative experimental data.
Introduction to this compound
This compound (4-ethoxyaniline) is an aromatic amine used as an intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Due to its potential genotoxicity and role as a known metabolite of certain drugs, regulatory agencies require strict control of its residual levels in active pharmaceutical ingredients (APIs) and finished drug products.[3] The development and validation of sensitive and specific analytical methods are therefore essential for compliance and quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the determination of this compound residues depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While direct comparative studies for this compound are not extensively published, data from the analysis of structurally similar aromatic amines and aniline (B41778) derivatives provide a strong basis for method selection and validation.[4][5]
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, offering a comparative overview to guide method selection.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | 0.0001 - 0.001 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL | 0.0003 - 0.003 µg/mL |
Note: The data presented are representative values for aromatic amines and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and successful validation. The following sections provide typical experimental protocols for the determination of this compound residues.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic amines.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting point is a 30:70 (v/v) mixture of buffer and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[3]
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high specificity and is suitable for volatile and semi-volatile compounds. Derivatization may be necessary for polar amines like this compound to improve volatility and peak shape.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound derivative.
-
Derivatization (if required): Acetylation with acetic anhydride (B1165640) is a common derivatization reaction for aromatic amines.
-
Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., ethyl acetate). The extract is then derivatized, and an aliquot is injected into the GC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification of genotoxic impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column with smaller particle sizes (e.g., 1.7 µm) for better resolution and faster analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the LC-MS/MS system.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General experimental workflow for the validation of this compound residue analysis.
Caption: Decision tree for selecting an analytical method for this compound analysis.
Conclusion
The selection of an appropriate analytical method for the determination of this compound residues is a critical step in pharmaceutical quality control.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary concern.
-
GC-MS offers excellent specificity, particularly for volatile impurities, and can be a powerful tool, though it may require a derivatization step for polar analytes like this compound.
-
LC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for trace-level analysis of potential genotoxic impurities.
The choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and regulatory requirements. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals in establishing and validating a suitable method for monitoring this compound residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
The Double-Edged Sword: A Comparative Analysis of p-Phenetidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Phenetidine Derivatives' Performance with Supporting Experimental Data.
The aromatic amine this compound (4-ethoxyaniline) serves as a foundational scaffold in medicinal chemistry, historically leading to the development of analgesic and antipyretic drugs. However, the inherent toxicity of this compound, particularly its nephrotoxicity, has necessitated a deeper investigation into its derivatives to identify compounds with improved safety profiles and therapeutic efficacy. This guide provides a comparative analysis of key this compound derivatives, focusing on their performance as enzyme inhibitors and offering insights into their structure-activity relationships.
Performance Comparison: COX Inhibition and Beyond
The primary mechanism of action for many analgesic and anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. A comparative analysis of this compound and its parent drug, phenacetin (B1679774), reveals significant differences in their COX inhibitory profiles.
This compound itself is a more potent inhibitor of prostaglandin (B15479496) synthesis than its prodrug, phenacetin, and demonstrates a preference for COX-2 inhibition.[1] This selectivity is a desirable trait in the development of anti-inflammatory agents, as COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[2]
| Compound | Target Enzyme(s) | Key Findings | Reference Compound(s) |
| This compound | COX-1 and COX-2 | More potent inhibitor of prostanoid synthesis than phenacetin and paracetamol, with some preference for COX-2.[1] At micromolar concentrations, it can also reduce COX-2 expression in neutrophils.[1] | Indomethacin, Paracetamol |
| Phenacetin | COX-1 and COX-2 | Less potent than paracetamol in reducing thromboxane (B8750289) B2 (TxB2) and prostaglandin E2 (PGE2) production, with no clear preference for either COX enzyme.[1] | Paracetamol, Indomethacin |
| Schiff Base Derivatives | Various (e.g., COX) | Certain Schiff bases derived from aromatic amines have demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing efficacy comparable to standard drugs like Indomethacin.[3] | Indomethacin |
| Azetidin-2-one (B1220530) Derivatives | Various (e.g., bacterial enzymes) | Azetidin-2-ones (β-lactams) synthesized from Schiff bases of aromatic amines have shown a range of biological activities, including antimicrobial effects.[4][5] | Ampicillin, Chloramphenicol |
Structure-Activity Relationships: A Path to Safer Derivatives
The toxicity of this compound is a significant hurdle in its therapeutic application.[6] Structure-activity relationship (SAR) studies are crucial for designing derivatives that retain the desired pharmacological activity while minimizing adverse effects. The modification of the amine group in this compound, for instance, through the formation of Schiff bases or azetidin-2-one rings, has been a common strategy to modulate the biological activity and toxicity of the parent compound.
The synthesis of various Schiff bases from primary aromatic amines has yielded compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[3][7] Similarly, the cyclization of Schiff bases into azetidin-2-ones has been a fruitful avenue for the discovery of new bioactive molecules.[4][5]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound derivatives on COX-1 and COX-2 activity.
Methodology:
-
COX-1 Activity: Collagen-stimulated platelet thromboxane B2 (TxB2) production is used as an indicator of COX-1 activity.[1]
-
Human platelet-rich plasma is incubated with the test compound at various concentrations.
-
Collagen is added to stimulate TxB2 production.
-
The reaction is stopped, and TxB2 levels are measured by radioimmunoassay or ELISA.
-
-
COX-2 Activity: Phorbol 12-myristate-13-acetate (PMA)-induced neutrophil prostaglandin E2 (PGE2) synthesis is used as an indicator of COX-2 activity.[1]
-
Isolated human neutrophils are incubated with the test compound.
-
PMA is added to induce COX-2 expression and subsequent PGE2 synthesis.
-
PGE2 levels in the supernatant are measured by ELISA.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
In Vivo Analgesic Activity Assessment (Hot-Plate Test)
Objective: To evaluate the central analgesic activity of this compound derivatives.
Methodology:
-
Animals (typically mice) are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency period for the animal to show signs of pain (e.g., licking of paws, jumping) is recorded.
-
The test compound is administered orally or intraperitoneally, and the latency period is measured again at specific time intervals.
-
An increase in the latency period compared to the control group indicates analgesic activity.
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
Objective: To assess the anti-inflammatory potential of this compound derivatives.
Methodology:
-
A pre-treatment reading of the paw volume of rats is taken using a plethysmometer.
-
The test compound or a standard anti-inflammatory drug is administered orally.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3]
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The diagram below illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins, which is a key target for many this compound derivatives.
General Workflow for Synthesis and Evaluation of this compound Derivatives
This workflow outlines the typical steps involved in the discovery and preclinical evaluation of novel this compound derivatives.
Conclusion
This compound remains a valuable starting point for the development of new therapeutic agents. While the parent compound's toxicity is a major concern, the exploration of its derivatives, such as Schiff bases and azetidin-2-ones, offers promising avenues for discovering compounds with improved safety and efficacy. The comparative data presented herein underscores the importance of targeted modifications to the this compound scaffold to modulate its biological activity. Further research focusing on a systematic comparison of a wider range of derivatives and a deeper understanding of their mechanisms of action will be crucial for unlocking the full therapeutic potential of this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, analgesic, anti-inflammatory and anti-ulcerogenic activities of certain novel Schiff's bases as fenamate isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]
- 5. ias.ac.in [ias.ac.in]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of p-Phenetidine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a robust inter-laboratory comparison of p-Phenetidine purity assessment. In the absence of standardized public data from such a comparison, this document outlines the essential experimental protocols and data presentation structures needed to objectively evaluate and compare the performance of different analytical methods across multiple laboratories. This compound (4-ethoxyaniline) is a key intermediate in the synthesis of pharmaceuticals and dyes, making the accuracy of its purity assessment critical for quality control and regulatory compliance.[1]
Comparative Analysis of Key Analytical Methods
The purity of this compound can be determined by a variety of analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) for its high resolution and quantitative accuracy, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and classical Titrimetry for an absolute assay of the basic amine content. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of impurities.
Table 1: Comparison of Analytical Methods for this compound Purity Determination
| Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a mobile and stationary phase. | Purity (area %), retention time, detection of non-volatile impurities. | 98.0 - 99.9% | High resolution, quantitative accuracy, widely available. | Requires a chromophore, may not detect co-eluting impurities. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | Purity (area %), identification of volatile impurities, molecular weight confirmation. | 98.0 - 99.9% | High sensitivity, provides structural information on impurities. | The compound must be volatile and thermally stable. |
| Titrimetry | Neutralization of the basic amine group with a standardized acid. | Assay (mass %), an absolute measure of the main component. | 98.0 - 101.0% | Inexpensive, provides an absolute value, primary method. | Less specific, may titrate other basic impurities. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of proton-containing impurities. | > 95% (quantitative NMR) | Provides detailed structural information, non-destructive. | Lower sensitivity than chromatographic methods, complex spectra. |
Hypothetical Inter-Laboratory Study Data
The following tables present hypothetical, yet realistic, data from a simulated inter-laboratory comparison involving five laboratories. Each laboratory was provided with a homogenized sample of this compound from the same batch and asked to determine its purity using HPLC, GC-MS, and a titrimetric method.
Table 2: Summary of this compound Purity (%) by Different Methods Across Laboratories
| Laboratory | HPLC (Area %) | GC-MS (Area %) | Titrimetry (Mass %) | Mean Purity (%) | Standard Deviation |
| Lab 1 | 99.58 | 99.62 | 99.75 | 99.65 | 0.09 |
| Lab 2 | 99.65 | 99.70 | 99.82 | 99.72 | 0.09 |
| Lab 3 | 99.49 | 99.55 | 99.65 | 99.56 | 0.08 |
| Lab 4 | 99.72 | 99.75 | 99.88 | 99.78 | 0.08 |
| Lab 5 | 99.55 | 99.60 | 99.70 | 99.62 | 0.08 |
| Overall Mean | 99.60 | 99.64 | 99.76 | 99.67 | 0.09 |
| RSD (%) | 0.09 | 0.08 | 0.09 | 0.09 | - |
Table 3: Profile of Key Impurities (%) Identified by GC-MS
| Laboratory | Impurity A (Aniline) | Impurity B (4-Ethoxynitrobenzene) | Total Impurities (%) |
| Lab 1 | 0.15 | 0.23 | 0.38 |
| Lab 2 | 0.12 | 0.18 | 0.30 |
| Lab 3 | 0.18 | 0.27 | 0.45 |
| Lab 4 | 0.11 | 0.14 | 0.25 |
| Lab 5 | 0.16 | 0.24 | 0.40 |
| Mean (%) | 0.14 | 0.21 | 0.36 |
| RSD (%) | 19.8 | 23.5 | 21.5 |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for a successful inter-laboratory comparison. The following are proposed methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 100Å or equivalent.[2]
-
Mobile Phase: Acetonitrile:Water (40:60) with 0.2% Sulfuric Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 200 nm.[2]
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of mobile phase to prepare a stock solution. Further dilute to a suitable concentration (e.g., 0.05 mg/mL).
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line: 280°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Purity is calculated based on the relative peak area of the main component, and impurities are identified by their mass spectra.
Titrimetric Assay
-
Principle: A non-aqueous potentiometric titration of the basic amine functionality of this compound with a standardized solution of perchloric acid.
-
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid.
-
Glacial acetic acid.
-
Crystal violet indicator or a pH electrode suitable for non-aqueous titrations.
-
-
Procedure:
-
Accurately weigh about 0.3 g of this compound into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator or immerse the calibrated pH electrode.
-
Titrate with 0.1 M perchloric acid to the endpoint (a color change from violet to blue-green for the indicator, or the inflection point of the titration curve for potentiometric titration).
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
% Purity = (V_sample - V_blank) * M_HClO4 * MW_this compound * 100 / (W_sample)
-
Where:
-
V_sample = Volume of perchloric acid for the sample (L)
-
V_blank = Volume of perchloric acid for the blank (L)
-
M_HClO4 = Molarity of perchloric acid
-
MW_this compound = 137.18 g/mol
-
W_sample = Weight of the sample (g)
-
-
Mandatory Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Caption: Workflow of the this compound inter-laboratory comparison study.
Factors Influencing this compound Purity Assessment
Caption: Key factors affecting inter-laboratory this compound purity results.
References
A Comparative Guide to the Specificity of Analytical Methods for p-Phenetidine in the Presence of Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of p-phenetidine, a key intermediate in the synthesis of pharmaceuticals and dyes, is often complicated by the presence of its structural isomers, o-phenetidine (B74808) and m-phenetidine. Due to their similar physicochemical properties, achieving specific and reliable separation is a significant analytical challenge. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the specific analysis of this compound in the presence of its isomers.
Comparison of Analytical Techniques
The choice of an analytical method for the separation of phenetidine isomers depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the most effective techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating aromatic amines like phenetidine isomers.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity for the analysis of phenetidine isomers.
Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility. It is an excellent technique for separating charged species and offers high efficiency and resolution for positional isomers of aromatic amines.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC, GC, and CE for the separation of this compound from its ortho and meta isomers. Please note that while these values are based on published data for similar compounds and established method validation principles, specific performance may vary depending on the exact experimental conditions and sample matrix.
Table 1: HPLC Method Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 between all isomer pairs |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC Method Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 2.0 between all isomer pairs |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL (FID), < 0.01 µg/mL (MS) |
| Limit of Quantitation (LOQ) | 0.06 µg/mL (FID), 0.02 µg/mL (MS) |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99 - 101% |
Table 3: CE Method Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 2.5 between all isomer pairs |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a mixed-mode separation which can provide excellent selectivity for positional isomers.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 40% Acetonitrile, 60% Water with 0.2% Sulfuric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and can be adapted for the specific separation of phenetidine isomers.[2][3]
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min, hold for 5 minutes.
-
Ramp to 200°C at 10°C/min, hold for 2 minutes.
-
-
Injection Volume: 1 µL (split or splitless depending on concentration).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration.
Capillary Electrophoresis (CE) Method
This Capillary Zone Electrophoresis (CZE) method is effective for the separation of aromatic amines by exploiting differences in their charge-to-size ratio at a low pH.[4]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm.
-
Background Electrolyte (BGE): 40 mmol/L Sodium dihydrogen phosphate (B84403) (NaH2PO4), pH adjusted to 1.7.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible low-conductivity buffer.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for your specific needs.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for the specific determination of this compound in the presence of its isomers is critical for ensuring the quality and safety of pharmaceutical products.
-
HPLC offers a robust and versatile approach, particularly for routine quality control in complex matrices.
-
GC provides superior resolution and sensitivity, making it ideal for trace-level impurity profiling.
-
CE presents a high-efficiency alternative, especially for the separation of charged analytes, with the advantages of low solvent consumption and rapid analysis times.
The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements, including sample characteristics, sensitivity needs, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for method development and validation in your laboratory.
References
- 1. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. GC-MS analysis of impurities in this compound sample - 南京工业大学 [pure.njtech.edu.cn]
- 3. Method development and validation of arene substituted regioisomers in a pharmaceutical candidate by high temperature GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different p-Phenetidine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two prominent synthetic routes to p-Phenetidine (4-ethoxyaniline), a crucial intermediate in the pharmaceutical and dye industries. The comparison focuses on the efficiency of each route, supported by experimental data on yield, reaction conditions, and reagents.
Comparison of Synthetic Routes
The two primary methods detailed are the catalytic hydrogenation of p-nitrophenetole and a multi-step process involving the recycling of this compound. The choice of a particular route is often dictated by factors such as desired yield and purity, available infrastructure for high-pressure reactions, and economic considerations of starting materials and catalysts.
Data Presentation
| Parameter | Route 1: Catalytic Hydrogenation of p-Nitrophenetole | Route 2: Multi-Step Synthesis with this compound Recycling |
| Starting Material | p-Nitrophenetole | This compound, Phenol (B47542), Ethylating Agent |
| Key Reagents | Hydrogen gas, Catalyst (e.g., Nickel, Palladium, Platinum) | Sodium nitrite (B80452), Mineral acid, Phenol, Base (e.g., NaOH), Ethylating agent (e.g., ethyl chloride), Hydrogen gas, Catalyst (e.g., Raney Nickel, Pd/C) |
| Overall Yield | 80-99%[1][2] | >97%[1][3] |
| Reaction Time | Several hours[1] | Varies per step; hydrogenation step is rapid (e.g., 30 minutes)[3] |
| Temperature | ~100°C[1][3] | Diazotization: 0-5°C; Ethylation: 130-200°C; Hydrogenation: >70°C[1][3] |
| Pressure | High pressure (e.g., 5-8 atm)[3] | High pressure for hydrogenation step (e.g., 8 atm)[3] |
| Key Advantages | Fewer steps, high atom economy in the reduction step. | Very high overall yield, produces high purity product.[3] |
| Key Disadvantages | Requires handling of high-pressure hydrogen gas, potential for catalyst poisoning. | Multi-step process, involves recycling of the final product. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of p-Nitrophenetole
This method involves the reduction of the nitro group of p-nitrophenetole to an amine group using hydrogen gas in the presence of a metal catalyst.
Materials:
-
p-Nitrophenetole
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Hydrogen gas
Procedure:
-
A pressure reactor is charged with p-nitrophenetole, a solvent such as ethanol, and the catalyst.
-
The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The mixture is heated to approximately 100°C and pressurized with hydrogen gas (e.g., 5-8 atm).[3]
-
The reaction is allowed to proceed with vigorous stirring for several hours until the theoretical amount of hydrogen is consumed.
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The solvent is evaporated from the filtrate, and the crude this compound is purified by vacuum distillation.
Route 2: Multi-Step Synthesis with this compound Recycling
This innovative route utilizes the product, this compound, as a starting material in a cyclic process that ultimately doubles the amount of the final product. The main stages are diazotization, coupling, ethylation, and hydrogenation.
Step A: Diazotization and Coupling
-
This compound is dissolved in an aqueous mineral acid solution (e.g., HCl) and cooled to 0-5°C.[3]
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
This diazonium salt solution is then slowly added to a cooled solution of phenol in an alkaline medium (pH 9-10), with the molar ratio of phenol to the diazo compound being approximately 1.3:1.[3]
-
The resulting 4-ethoxy-4'-hydroxy-azobenzene is filtered, washed, and dried. A yield of 97.5% for this intermediate has been reported.[3]
Step B: Ethylation
-
The 4-ethoxy-4'-hydroxy-azobenzene from the previous step is dissolved in a suitable solvent (e.g., methanol) in a pressure vessel.
-
A base (e.g., sodium hydroxide) and an ethylating agent (e.g., ethyl chloride) are added.
-
The mixture is heated to 130-200°C for several hours.[3]
-
After cooling, the product, 4,4'-diethoxy-azobenzene, is filtered, washed, and dried. A yield of 98.3% for this step has been reported.[3]
Step C: Catalytic Hydrogenation
-
The 4,4'-diethoxy-azobenzene is suspended in a solvent (e.g., an inert alcohol) in a pressure reactor containing a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).[3]
-
The reactor is flushed with nitrogen and then hydrogen.
-
The mixture is heated to over 70°C under hydrogen pressure (e.g., 8 atm).[3]
-
After the reaction is complete (which can be as short as 30 minutes), the reactor is cooled and the catalyst is filtered off.[3]
-
The solvent is evaporated, and the resulting product yields two moles of this compound per mole of 4,4'-diethoxy-azobenzene. The reported yield for this final step is 97%.[3] One mole of the product can be recycled back into Step A.
Visualizations
Logical Relationship of Synthesis Route Comparison
Caption: A diagram illustrating the two main synthetic routes to this compound.
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. CA2156138A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. CN101307003B - Process for preparing phenetidine and amino phenol by using mixture of nitrophenetol and nitrophenol as raw materials - Google Patents [patents.google.com]
- 3. EP0782981A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of p-Phenetidine: A Guide for Laboratory Professionals
The safe and compliant disposal of p-Phenetidine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to mitigate the health and environmental hazards associated with this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area or within a certified chemical fume hood to avoid inhalation of vapors.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with this compound and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Some institutional guidelines may specify collection in a designated "Organic solvent carboy".[5]
-
-
Spill Management:
-
In the event of a spill, first, eliminate all ignition sources.[6]
-
Absorb the spill using an inert material such as sand, vermiculite, silica (B1680970) gel, or earth.[1][2][3]
-
Carefully collect the absorbent material and place it into a suitable, closed container for hazardous waste disposal.[1][2][3]
-
Decontaminate the spill area by washing it with 60-70% ethanol (B145695) followed by a soap and water solution.[6]
-
Ensure the area is well-ventilated during and after the cleanup.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound are also considered hazardous waste and must be disposed of accordingly.[7][8] They should not be reused.[7]
-
For containers of acutely hazardous chemicals, it is best practice to triple-rinse them with a suitable solvent.[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
-
Final Disposal:
Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Disposal Method | Incineration by a licensed professional waste disposal service is a common method for chemical waste. Contact your EHS office for approved methods. | [2][4] |
| Spill Cleanup Absorbent | Inert material (e.g., sand, vermiculite, silica gel, earth) | [1][2][3] |
| Container Disposal | Dispose of as hazardous waste; triple-rinse with a suitable solvent and collect the rinsate. | [7][8] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates. | [1][3] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety and waste management protocols found in Safety Data Sheets (SDS) and chemical handling guidelines. No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond these standard procedures.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Guide to Handling p-Phenetidine
Voorhees, NJ – For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of p-Phenetidine, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a colorless liquid that can turn dark red upon exposure to air and light.[1] It is recognized as a combustible substance that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2][3] Furthermore, it is suspected of causing genetic defects and may lead to an allergic skin reaction.[3][4] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required protective gear when handling this compound.
| Body Part | Protective Equipment | Standards and Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals is necessary. | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. | For higher-risk scenarios, a full-face supplied-air respirator or a respirator with type ABEK (EN 14387) cartridges may be appropriate.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks. The following step-by-step operational plan provides guidance from preparation to post-handling procedures.
1. Pre-Operational Checks:
-
Engineering Controls: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[5]
-
Prevent Inhalation and Ingestion: Do not breathe vapors or mist.[3] Eating, drinking, and smoking are strictly prohibited in the handling area.[1]
-
Container Management: Keep the container tightly closed when not in use.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidants, acids, and acid chlorides.[5][7] It should be protected from light and air, and may be stored under an inert atmosphere.[2][5]
3. Post-Handling Cleanup:
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5]
-
Decontamination: Clean all work surfaces and equipment that may have come into contact with this compound.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations.[2] Reusable PPE should be decontaminated and stored appropriately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound should be disposed of as hazardous waste.[2] Do not allow the product to enter drains.[2]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent paper or vermiculite (B1170534), should be placed in a suitable, closed container and disposed of as hazardous waste.[5][8]
-
Containers: Empty containers should be handled as if they still contain the product.[3] Dispose of unused product and contaminated packaging in accordance with federal, state, and local environmental regulations.[6]
Emergency Procedures
In the event of an accidental release or exposure, immediate action is necessary.
-
Spills: For small spills, absorb the liquid with an inert material like sand or vermiculite and place it in a sealed container for disposal.[5][8] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow emergency response protocols.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
By adhering to these safety protocols, research professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
- 1. ICSC 1720 - this compound [inchem.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
